GPR88 agonist 2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C26H33N5O3 |
|---|---|
Molecular Weight |
463.6 g/mol |
IUPAC Name |
N-methyl-1-[(2R)-2-[4-[(2S)-2-methylbutoxy]phenyl]-2-[[(2S)-2-phenylpropanoyl]amino]ethyl]triazole-4-carboxamide |
InChI |
InChI=1S/C26H33N5O3/c1-5-18(2)17-34-22-13-11-21(12-14-22)23(15-31-16-24(29-30-31)26(33)27-4)28-25(32)19(3)20-9-7-6-8-10-20/h6-14,16,18-19,23H,5,15,17H2,1-4H3,(H,27,33)(H,28,32)/t18-,19-,23-/m0/s1 |
InChI Key |
LVUMROGMIIBKQA-YDHSSHFGSA-N |
Isomeric SMILES |
CC[C@H](C)COC1=CC=C(C=C1)[C@H](CN2C=C(N=N2)C(=O)NC)NC(=O)[C@@H](C)C3=CC=CC=C3 |
Canonical SMILES |
CCC(C)COC1=CC=C(C=C1)C(CN2C=C(N=N2)C(=O)NC)NC(=O)C(C)C3=CC=CC=C3 |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Synthesis of GPR88 Agonist 2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The G protein-coupled receptor 88 (GPR88), an orphan receptor predominantly expressed in the striatum, has emerged as a promising therapeutic target for a range of neurological and psychiatric disorders. Its modulation is implicated in conditions such as Parkinson's disease, schizophrenia, and substance use disorders. This technical guide provides an in-depth overview of the discovery, synthesis, and characterization of GPR88 agonists, with a focus on a key compound, GPR88 agonist 2 (also known as compound 53). We will detail the signaling pathways of GPR88, present quantitative data for various agonists, and provide comprehensive experimental protocols for their functional characterization.
Introduction to GPR88
GPR88, also known as striatum-specific G protein-coupled receptor, is a class A orphan GPCR. Its high expression in the medium spiny neurons of the dorsal and ventral striatum positions it as a critical regulator of motor control, reward, and cognition. The endogenous ligand for GPR88 remains unknown, which has spurred the development of synthetic agonists to probe its function and therapeutic potential.
GPR88 Signaling Pathway
GPR88 primarily couples to the Gαi/o family of G proteins.[1] Upon activation by an agonist, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1] This reduction in cAMP modulates the activity of downstream effectors such as protein kinase A (PKA), ultimately influencing neuronal excitability and neurotransmitter release. The inhibitory nature of GPR88 signaling suggests that its activation can dampen neuronal activity in the striatum.
Caption: GPR88 signaling pathway upon agonist binding.
Discovery and Synthesis of this compound
This compound (compound 53) is a potent and brain-penetrant agonist identified through medicinal chemistry efforts.[2] While a specific, detailed synthesis protocol for this compound is not publicly available, its structure as a (4-substituted-phenyl)acetamide derivative suggests a general synthetic strategy based on amide bond formation.[3][4]
General Synthetic Approach
The synthesis of (4-substituted-phenyl)acetamide GPR88 agonists typically involves the coupling of a substituted phenylacetic acid derivative with a suitable amine. The following workflow outlines a plausible synthetic route.
Caption: General synthetic workflow for GPR88 agonists.
Quantitative Data of GPR88 Agonists
The following table summarizes the in vitro potency of this compound and other key synthetic agonists. Potency is typically determined by measuring the half-maximal effective concentration (EC50) in a functional assay, such as a cAMP inhibition assay.
| Compound | Assay Type | EC50 | Reference |
| This compound (compound 53) | cAMP Functional Assay | 14 µM | |
| 2-PCCA | cAMP Functional Assay (HEK293 cells) | 116 nM | |
| (1R,2R)-2-PCCA | Cell-free assay | 3 nM | |
| (1R,2R)-2-PCCA | Cell-based assay | 603 nM | |
| RTI-13951-33 | cAMP Functional Assay | 25 nM | |
| RTI-122 | TR-FRET cAMP Assay (CHO cells) | 11 nM | |
| BI-9508 | Not Specified | Potent |
Experimental Protocols
The characterization of GPR88 agonists relies on robust and reproducible in vitro functional assays. The following sections provide detailed protocols for the two primary assays used to determine agonist activity at GPR88.
GPR88 cAMP Inhibition Assay (TR-FRET)
This assay measures the ability of a compound to inhibit the production of cAMP in cells expressing GPR88. As GPR88 is a Gαi/o-coupled receptor, agonist activation leads to a decrease in forskolin-stimulated cAMP levels.
Objective: To determine the potency (EC50) of a test compound as a GPR88 agonist.
Materials:
-
HEK293 or CHO cells stably expressing human GPR88.
-
Cell culture medium (e.g., DMEM/F12) with supplements.
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA).
-
Test compounds (GPR88 agonists).
-
Forskolin.
-
TR-FRET cAMP assay kit (e.g., LANCE Ultra cAMP Kit).
-
384-well white opaque microplates.
-
Plate reader capable of TR-FRET measurements.
Procedure:
-
Cell Culture: Culture GPR88-expressing cells according to standard protocols.
-
Cell Plating: On the day of the assay, harvest cells and resuspend in assay buffer. Seed the cells into a 384-well plate at a predetermined optimal density.
-
Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.
-
Agonist Treatment: Add the serially diluted test compounds to the appropriate wells of the cell plate.
-
Forskolin Stimulation: Add a fixed concentration of forskolin (e.g., 10 µM) to all wells (except for the negative control) to stimulate adenylyl cyclase and induce cAMP production.
-
Incubation: Incubate the plate at room temperature for 30-60 minutes.
-
Lysis and Detection: Lyse the cells and detect cAMP levels according to the TR-FRET cAMP assay kit manufacturer's instructions. This typically involves the addition of a lysis buffer containing a europium-labeled anti-cAMP antibody and a d2-labeled cAMP analog.
-
Measurement: Read the plate on a TR-FRET-compatible plate reader.
-
Data Analysis: Calculate the TR-FRET ratio and plot the response against the logarithm of the test compound concentration. Fit the data to a four-parameter logistic equation to determine the EC50 value.
Caption: Workflow for the GPR88 TR-FRET cAMP assay.
[³⁵S]GTPγS Binding Assay
This assay directly measures the activation of G proteins by the receptor. In the presence of an agonist, the Gα subunit exchanges GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS.
Objective: To confirm that a test compound activates GPR88 and to determine its potency and efficacy in stimulating G protein coupling.
Materials:
-
Membranes prepared from cells or tissues expressing GPR88 (e.g., mouse striatum).
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
[³⁵S]GTPγS (radiolabeled).
-
GDP.
-
Test compounds (GPR88 agonists).
-
GTPγS (non-radiolabeled, for non-specific binding).
-
Scintillation cocktail.
-
Glass fiber filter mats.
-
Cell harvester or vacuum filtration manifold.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes expressing GPR88 using standard homogenization and centrifugation techniques.
-
Assay Setup: In a 96-well plate, add assay buffer, GDP, and the prepared membranes.
-
Compound Addition: Add varying concentrations of the test compound to the wells. For determining non-specific binding, add a high concentration of non-radiolabeled GTPγS.
-
Initiation of Reaction: Add [³⁵S]GTPγS to all wells to start the binding reaction.
-
Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle shaking.
-
Termination of Reaction: Stop the reaction by rapid filtration through glass fiber filter mats using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound [³⁵S]GTPγS.
-
Scintillation Counting: Dry the filter mats, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Subtract non-specific binding from all measurements. Plot the specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
Caption: Workflow for the [³⁵S]GTPγS binding assay.
Conclusion
The development of potent and selective GPR88 agonists, such as this compound, represents a significant advancement in the study of this orphan receptor. These chemical tools are invaluable for elucidating the physiological roles of GPR88 and for validating it as a drug target for central nervous system disorders. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers in the field of GPCR pharmacology and drug discovery. Further optimization of the pharmacokinetic and pharmacodynamic properties of existing agonists will be crucial for their translation into clinical candidates.
References
- 1. Orphan Receptor GPR88 as an Emerging Neurotherapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Design, synthesis, and structure–activity relationship studies of novel GPR88 agonists (4-substituted-phenyl)acetamides based on the reversed amide scaffold | RTI [rti.org]
- 4. pubs.acs.org [pubs.acs.org]
GPR88 Agonist 2: A Deep Dive into Structure-Activity Relationships
An In-depth Technical Guide for Researchers and Drug Development Professionals
The G protein-coupled receptor 88 (GPR88), an orphan receptor predominantly expressed in the striatum, has emerged as a promising therapeutic target for a range of central nervous system (CNS) disorders, including schizophrenia, Parkinson's disease, anxiety, and addiction.[1] The development of selective agonists for GPR88 is a key step towards validating its therapeutic potential and understanding its physiological roles. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of GPR88 agonists, with a focus on the compound identified as "GPR88 agonist 2" and other key chemical scaffolds.
GPR88 Signaling Pathway
GPR88 is known to couple to Gαi/o proteins.[2] Upon agonist binding, the receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[2] This inhibitory action on neuronal signaling is believed to be a key mechanism through which GPR88 modulates brain function.[2]
References
Elucidating the GPR88 Signaling Pathway: A Technical Guide for Researchers
An In-depth Exploration of the Orphan Receptor GPR88's Intracellular Signaling Mechanisms, Experimental Methodologies, and its Role as a Therapeutic Target in Neuropsychiatric Disorders.
Abstract
G protein-coupled receptor 88 (GPR88) is an orphan GPCR predominantly expressed in the striatum, a key brain region for motor control, reward, and cognition.[1][2] Its association with various neuropsychiatric conditions, including schizophrenia, Parkinson's disease, and addiction, has positioned it as a promising therapeutic target.[1][3] This technical guide provides a comprehensive overview of the GPR88 signaling pathway, detailing its canonical Gi/o-coupled mechanism and its broader influence on other GPCR signaling cascades. We present a synthesis of key quantitative data, detailed experimental protocols for cornerstone assays, and visual representations of the signaling architecture to facilitate further research and drug development efforts in this area.
Core Signaling Pathway: Gi/o Coupling and cAMP Inhibition
GPR88 canonically couples to the Gi/o family of G proteins.[1] This interaction initiates a signaling cascade that primarily results in the inhibition of adenylyl cyclase (AC), leading to a reduction in intracellular cyclic adenosine monophosphate (cAMP) levels. This inhibitory action on cAMP signaling is a hallmark of GPR88 activity and is considered a primary mechanism through which it modulates neuronal excitability.
Several synthetic agonists, such as 2-PCCA and RTI-13951-33, have been instrumental in characterizing this pathway. Upon agonist binding, GPR88 undergoes a conformational change that facilitates the exchange of GDP for GTP on the Gαi/o subunit. The activated Gαi/o-GTP complex then dissociates from the Gβγ dimer and inhibits adenylyl cyclase activity.
Below is a diagram illustrating the canonical GPR88 signaling pathway.
Quantitative Analysis of GPR88 Agonist Activity
The development of synthetic agonists has enabled the quantitative assessment of GPR88 activation. The following table summarizes the potency of various agonists in functional assays.
| Compound | Assay Type | Cell Line | EC50 | Reference |
| (1R,2R)-2-PCCA | cAMP Inhibition | HEK293 | 116 nM | |
| (1R,2R)-enantiomer of (±)-1 | Lance cAMP Assay | CHO-K1 | 56 nM | |
| (±)-1 | Lance cAMP Assay | CHO-K1 | 116 nM | |
| RTI-13951-33 | cAMP Inhibition | - | 25 nM | |
| Rotenone | β-Arrestin Recruitment | PathHunter | pEC50 = -6.99 (102 nM) |
Crosstalk and Modulation of Other GPCRs
A significant aspect of GPR88 function is its ability to modulate the signaling of other GPCRs, particularly opioid receptors. Co-expression of GPR88 with μ-opioid receptors (μOR), δ-opioid receptors (δOR), and κ-opioid receptors (κOR) has been shown to inhibit both their G protein-dependent and β-arrestin-dependent signaling pathways. This suggests a "buffering" role for GPR88 on GPCR signaling.
Inhibition of Opioid Receptor Signaling
Studies have demonstrated that GPR88 expression dose-dependently inhibits agonist-induced Gαi/o pathway activation and β-arrestin 2 recruitment by μOR. For instance, increasing amounts of GPR88 were shown to blunt DAMGO-induced inhibition of cAMP production by μOR. Similarly, GPR88 expression decreased the U50488H-activated κOR pathway to Gαi/o.
The following diagram illustrates the inhibitory effect of GPR88 on μ-opioid receptor signaling.
Downstream Effector Modulation: ERK Phosphorylation
GPR88 signaling also impacts downstream effector pathways, such as the extracellular signal-regulated kinase (ERK) pathway. The activation of μOR by DAMGO leads to an increase in the phosphorylation of ERK (pERK). However, co-expression of GPR88 with μOR suppresses this DAMGO-induced ERK phosphorylation, an effect that is sensitive to pertussis toxin (PTX), indicating its dependence on Gi/o protein recruitment.
Experimental Protocols
cAMP Inhibition Assay
This assay quantifies the ability of GPR88 to inhibit adenylyl cyclase activity, leading to a decrease in intracellular cAMP levels.
-
Cell Line: HEK293FT or CHO-K1 cells stably expressing human GPR88.
-
Principle: Cells are stimulated with forskolin to activate adenylyl cyclase and increase cAMP levels. In the presence of a GPR88 agonist, the Gi/o pathway is activated, leading to the inhibition of adenylyl cyclase and a subsequent reduction in cAMP. The change in cAMP is measured using a competitive immunoassay or a reporter system (e.g., CAMYEL sensor, LANCE cAMP assay).
-
Protocol Outline:
-
Seed GPR88-expressing cells in a 96-well or 384-well plate.
-
Starve cells in a serum-free medium for a designated period.
-
Pre-incubate cells with varying concentrations of the test compound (GPR88 agonist).
-
Stimulate cells with a fixed concentration of forskolin.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., LANCE Ultra cAMP Kit).
-
Data are typically normalized to the forskolin-only control, and EC50 values are calculated.
-
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated GPR88, a key event in GPCR desensitization and signaling.
-
Cell Line: CHO-K1 or HEK293 cells co-expressing GPR88 tagged with a ProLink™ (PK) tag and β-arrestin 2 tagged with an Enzyme Acceptor (EA) tag (e.g., PathHunter β-Arrestin Assay).
-
Principle: Upon agonist binding to GPR88-PK, β-arrestin-EA is recruited to the receptor. This brings the PK and EA tags into close proximity, allowing for the complementation of a β-galactosidase enzyme. The restored enzyme activity is then measured by the hydrolysis of a substrate, which generates a chemiluminescent signal.
-
Protocol Outline:
-
Plate PathHunter GPR88 CHO-K1 β-Arrestin cells in a 96-well plate.
-
Incubate cells for 24 hours.
-
Add varying concentrations of the test compound.
-
Incubate for a specified time (e.g., 90 minutes) at 37°C.
-
Add the detection reagent containing the chemiluminescent substrate.
-
Incubate at room temperature to allow for signal development.
-
Read the chemiluminescent signal using a plate reader.
-
ERK Phosphorylation Assay (Western Blot)
This assay is used to determine the effect of GPR88 signaling on the activation of the MAPK/ERK pathway.
-
Cell Line: HEK293FT cells co-transfected with GPR88 and the receptor of interest (e.g., μOR).
-
Principle: Activation of certain GPCRs can lead to the phosphorylation of ERK. The levels of phosphorylated ERK (pERK) relative to total ERK (tERK) can be quantified by Western blotting using specific antibodies.
-
Protocol Outline:
-
Transfect HEK293FT cells with plasmids encoding GPR88 and the target receptor.
-
After 36-48 hours, starve the cells in a serum-free medium.
-
Treat cells with the agonist for the target receptor (e.g., DAMGO for μOR) for various time points.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against pERK and tERK, followed by HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities and calculate the pERK/tERK ratio.
-
Conclusion
The elucidation of the GPR88 signaling pathway has revealed a complex and multifaceted role for this orphan receptor in neuronal function. Its canonical Gi/o-coupled inhibition of cAMP production, coupled with its ability to broadly dampen the signaling of other GPCRs, positions GPR88 as a critical modulator of striatal output. The experimental protocols and quantitative data presented in this guide provide a foundational framework for researchers and drug development professionals. Future investigations into GPR88 signaling, including the identification of its endogenous ligand and the exploration of biased agonism, will undoubtedly uncover novel therapeutic avenues for a range of neuropsychiatric disorders.
References
- 1. Orphan Receptor GPR88 as an Emerging Neurotherapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPR88 is a critical regulator of feeding and body composition in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The orphan receptor GPR88 blunts the signaling of opioid receptors and multiple striatal GPCRs | eLife [elifesciences.org]
The Functional Role of GPR88 in Striatal Medium Spiny Neurons: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The G protein-coupled receptor 88 (GPR88) is an orphan receptor predominantly and highly expressed in the striatal medium spiny neurons (MSNs) of both the direct and indirect pathways.[1][2][3] Its strategic localization within the core of the basal ganglia circuitry positions it as a critical modulator of motor control, reward, and cognition. The absence of a known endogenous ligand has not hampered extensive research into its function, revealing its constitutive activity and significant role in regulating key neurotransmitter systems. This technical guide provides a comprehensive overview of the function of GPR88 in striatal MSNs, detailing its signaling pathways, its impact on neuronal activity and behavior, and the experimental methodologies used to elucidate its function. This document is intended to serve as a resource for researchers and drug development professionals investigating GPR88 as a potential therapeutic target for neuropsychiatric and neurodegenerative disorders.
GPR88 Signaling in Medium Spiny Neurons
GPR88 primarily couples to inhibitory Gαi/o proteins.[4][5] This interaction initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a reduction of intracellular cyclic AMP (cAMP) levels. This fundamental mechanism underlies GPR88's broad modulatory influence on MSN excitability and its interaction with other G protein-coupled receptors (GPCRs).
Beyond its canonical pathway, GPR88 has been shown to physically interact with and modulate the signaling of other crucial GPCRs within the striatum, including dopamine D2 receptors and opioid receptors (μ and δ). This receptor crosstalk suggests that GPR88 acts as a key node in integrating diverse signals within the striatum.
Signaling Pathway Diagram
Caption: GPR88 canonical signaling cascade in medium spiny neurons.
Modulation of Neuronal Activity and Neurotransmission
The constitutive activity of GPR88 exerts a tonic inhibitory influence on MSNs. The absence of GPR88 leads to a state of hyperexcitability in both D1- and D2-expressing MSNs. This is a consequence of both enhanced glutamatergic excitation and reduced GABAergic inhibition.
Quantitative Data on Neuronal and Synaptic Function
| Parameter | Model | Change Observed in GPR88 KO/Deficiency | Reference(s) |
| MSN Firing Rate | In vivo recordings in mice | Increased | |
| Glutamatergic Excitation (EPSC Amplitude) | Whole-cell patch clamp in mouse striatal slices | Increased in response to cortical stimulation | |
| GABAergic Inhibition | Whole-cell patch clamp in mouse striatal slices | Reduced | |
| Dopamine D2 Receptor Agonist Sensitivity | Behavioral assays in mice | Increased | |
| Delta Opioid Receptor (DOR) G protein coupling | GTPγS binding assay in mouse striatal membranes | Increased | |
| Mu Opioid Receptor (MOR) G protein coupling | GTPγS binding assay in mouse striatal membranes | Increased |
Role in Behavior
The dysregulation of MSN activity in GPR88 knockout (KO) mice manifests in a variety of behavioral phenotypes, highlighting the receptor's importance in motor control, learning, and mood regulation. A key finding is the differential role of GPR88 in D1 versus D2 MSNs.
Quantitative Behavioral Data in GPR88 KO Mice
| Behavioral Domain | Assay | Phenotype in GPR88 KO Mice | Specific MSN Pathway Implicated | Reference(s) |
| Motor Activity | Open Field Test | Hyperactivity, increased stereotypies, and reduced habituation | D2-MSNs for hyperactivity and stereotypies; D1-MSNs for reduced habituation | |
| Motor Coordination & Learning | Rotarod Test | Impaired motor coordination and learning | D2-MSNs for coordination; D1-MSNs for learning | |
| Anxiety-like Behavior | Marble Burying, Elevated Plus Maze | Reduced anxiety-like behavior | D2-MSNs | |
| Social Behavior | Social Interaction Test | Increased social interaction | D2-MSNs | |
| Impulsivity & Attention | 5-Choice Serial Reaction Time Task | Higher motor impulsivity and reduced attention | D1 & D2 MSNs differentially regulate waiting and stopping impulsivity | |
| Cue-based Learning | Active Avoidance | Impaired | Not specified |
Experimental Protocols
Whole-Cell Patch Clamp Recording in Striatal Slices
This technique is used to measure synaptic currents and neuronal excitability in individual MSNs.
Experimental Workflow:
Caption: Workflow for whole-cell patch clamp recording from striatal MSNs.
Methodology:
-
Slice Preparation: Mice are anesthetized and transcardially perfused with an ice-cold, oxygenated (95% O2/5% CO2) slicing solution (e.g., NMDG-based solution). The brain is rapidly removed, and 300 µm coronal slices containing the striatum are prepared using a vibratome. Slices are then allowed to recover in oxygenated artificial cerebrospinal fluid (aCSF) at 34°C for 30 minutes, followed by at least 1 hour at room temperature.
-
Recording: Slices are transferred to a recording chamber continuously perfused with oxygenated aCSF. MSNs are visualized using differential interference contrast (DIC) microscopy. Borosilicate glass pipettes (3-7 MΩ) are filled with an internal solution (e.g., K-gluconate based for current-clamp or Cs-based for voltage-clamp) and used to form a high-resistance (>1 GΩ) seal with the cell membrane. The membrane is then ruptured to achieve the whole-cell configuration.
-
Data Acquisition: Synaptic currents or changes in membrane potential are recorded using an amplifier and digitizer. For studying synaptic transmission, stimulating electrodes can be placed in the cortex or corpus callosum to evoke excitatory postsynaptic currents (EPSCs) in MSNs.
In Vivo Microdialysis
This technique is used to measure extracellular neurotransmitter levels, such as dopamine, in the striatum of freely moving animals.
Methodology:
-
Surgical Implantation: Anesthetized rodents are placed in a stereotaxic frame. A guide cannula is implanted targeting the striatum and secured to the skull with dental cement.
-
Probe Insertion and Habituation: After a recovery period (typically 24-48 hours), a microdialysis probe is inserted through the guide cannula. The animal is placed in a testing cage and the probe is perfused with aCSF at a low flow rate (e.g., 1-2 µL/min). The animal is allowed to habituate for at least 2 hours while baseline dialysate samples are collected.
-
Sample Collection and Analysis: Dialysate samples are collected at regular intervals (e.g., 15-20 minutes) into vials. The concentration of neurotransmitters in the samples is then quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
Behavioral Assays
This test assesses spontaneous locomotor activity, exploration, and habituation.
Methodology:
-
Acclimation: Mice are brought into the testing room and allowed to acclimate for 30-60 minutes.
-
Testing: Each mouse is placed in the center of an open field arena (e.g., a 40x40 cm box). Activity is monitored using an automated system with infrared beams or video tracking software for a set duration (e.g., 30-60 minutes).
-
Data Analysis: Parameters measured include total distance traveled, horizontal and vertical activity (rearing), and time spent in the center versus the periphery of the arena. For habituation studies, the test can be repeated over several consecutive days.
This test evaluates motor coordination and learning.
Methodology:
-
Training/Habituation: Mice are placed on the rotarod at a low, constant speed for a short duration to acclimate to the apparatus.
-
Testing: The rod is set to accelerate from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a fixed period (e.g., 5 minutes). The latency to fall from the rod is recorded for each mouse.
-
Trials: Multiple trials are conducted with an inter-trial interval (e.g., 10-15 minutes).
Biochemical Assays
This functional assay measures the activation of G protein-coupled receptors by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor stimulation.
Experimental Workflow:
Caption: General workflow for a GTPγS binding assay.
Methodology:
-
Membrane Preparation: Striatal tissue is homogenized in an ice-cold buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in an assay buffer.
-
Binding Reaction: Membranes are incubated with [³⁵S]GTPγS, GDP (to regulate basal binding), and the compound of interest (agonist or antagonist) in an appropriate assay buffer containing Mg²⁺ and NaCl. The reaction is typically carried out at room temperature for 30-60 minutes.
-
Separation and Quantification: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The radioactivity retained on the filters is then measured by liquid scintillation counting.
BRET is used to study protein-protein interactions in live cells, such as the interaction between GPR88 and other GPCRs.
Methodology:
-
Construct Preparation: The proteins of interest are genetically fused to a bioluminescent donor (e.g., Renilla luciferase, Rluc) and a fluorescent acceptor (e.g., Yellow Fluorescent Protein, YFP).
-
Cell Transfection: Cells (e.g., HEK293) are co-transfected with the donor- and acceptor-tagged constructs.
-
BRET Measurement: The cell-permeable substrate for the luciferase (e.g., coelenterazine) is added to the cells. If the donor and acceptor proteins are in close proximity (<10 nm), energy is transferred from the donor to the acceptor, and the light emitted by the acceptor is measured. The BRET signal is calculated as the ratio of acceptor emission to donor emission.
GPR88 as a Therapeutic Target
The profound impact of GPR88 on striatal function and related behaviors makes it a compelling target for the treatment of various central nervous system disorders. Its high and restricted expression in the striatum suggests that targeting GPR88 could offer a more specific therapeutic approach with potentially fewer side effects compared to drugs that act on more ubiquitously expressed receptors. GPR88 has been implicated in schizophrenia, Parkinson's disease, anxiety, depression, and addiction. The development of selective GPR88 agonists and antagonists is an active area of research with the potential to yield novel therapies for these debilitating conditions.
Conclusion
GPR88 is a key regulator of striatal medium spiny neuron function. Through its canonical Gαi/o-mediated signaling pathway and its interactions with other GPCRs, it exerts a powerful influence on neuronal excitability, neurotransmission, and a wide range of behaviors. The distinct roles of GPR88 in D1 and D2 MSNs underscore its importance in balancing the activity of the direct and indirect pathways of the basal ganglia. The continued elucidation of its function through the application of the detailed experimental protocols described herein will be crucial for the development of novel therapeutics targeting this promising orphan receptor.
References
- 1. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The orphan receptor GPR88 blunts the signaling of opioid receptors and multiple striatal GPCRs | eLife [elifesciences.org]
- 3. New twist on orphan receptor GPR88 function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Activation and allosteric regulation of the orphan GPR88-Gi1 signaling complex - PMC [pmc.ncbi.nlm.nih.gov]
GPR88 Agonists: A Technical Guide to their Mechanism of Action in the Central Nervous System
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
G protein-coupled receptor 88 (GPR88) is an orphan receptor predominantly expressed in the central nervous system (CNS), with particularly high concentrations in the striatum. Its strategic location implicates it in a variety of neurological and psychiatric disorders, making it a compelling target for therapeutic intervention. The development of synthetic agonists for GPR88 has provided crucial tools to unravel its complex signaling mechanisms. This technical guide delineates the current understanding of the mechanism of action of GPR88 agonists in the CNS, providing a consolidated resource for researchers and drug development professionals. We will explore the canonical signaling pathway, present key pharmacological data for representative agonists, detail common experimental protocols for their characterization, and visualize the underlying molecular and experimental frameworks.
The Core Signaling Pathway of GPR88
GPR88 primarily couples to the Gαi/o family of G proteins.[1][2][3] Upon activation by an agonist, a conformational change in the receptor facilitates the exchange of GDP for GTP on the α subunit of the heterotrimeric G protein. This leads to the dissociation of the Gαi/o subunit from the Gβγ dimer. The activated Gαi/o subunit then inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2] This reduction in cAMP modulates the activity of downstream effectors such as Protein Kinase A (PKA), thereby influencing a wide array of cellular processes, including gene transcription and neuronal excitability.
The following diagram illustrates the canonical GPR88 signaling pathway:
Modulation of Other GPCR Signaling
Beyond its direct signaling, GPR88 has been shown to functionally interact with and modulate the signaling of other G protein-coupled receptors (GPCRs), notably opioid receptors. This interaction appears to be independent of a direct ligand-binding event on GPR88 and can result in the dampening of both G protein-dependent signaling and β-arrestin recruitment of the interacting receptor. This suggests that GPR88 can act as a "master regulator" of other signaling systems within the striatum, adding a layer of complexity to its mechanism of action. The pharmacological activation of GPR88 may potentiate its inhibitory action on the G protein-dependent signaling of these other GPCRs.
Quantitative Pharmacology of GPR88 Agonists
Several synthetic agonists for GPR88 have been developed and characterized. The table below summarizes the in vitro potency of some of the most well-documented agonists. It is important to note that potency values can vary depending on the cell line and assay format used.
| Agonist | Assay Type | Cell Line | Potency (EC50/IC50) | Reference |
| 2-PCCA hydrochloride | cAMP Inhibition | HEK293 | 116 nM (EC50) | |
| (1R,2R)-2-PCCA hydrochloride | cAMP Inhibition | Stable GPR88-22F | 603 nM (EC50) | |
| RTI-13951-33 | cAMP Inhibition | Not Specified | 25 nM (EC50) | |
| GPR88 agonist 2 (compound 53) | cAMP Functional Assay | Not Specified | 14 µM (EC50) | |
| RTI-122 | LANCE cAMP Assay | CHO | 10 nM (IC50) |
Experimental Protocols for GPR88 Agonist Characterization
The characterization of GPR88 agonists typically involves a series of in vitro and in vivo assays to determine their potency, efficacy, selectivity, and functional effects.
In Vitro Assays
a) cAMP Inhibition Assay (e.g., GloSensor™ Assay)
-
Principle: This assay measures the ability of an agonist to inhibit adenylyl cyclase activity, leading to a decrease in intracellular cAMP levels. The GloSensor™ cAMP reagent is a genetically encoded biosensor that emits light in the presence of cAMP. A decrease in luminescence upon agonist treatment indicates Gαi/o coupling.
-
Methodology:
-
HEK293 cells are co-transfected with a plasmid encoding human GPR88 and a plasmid for the GloSensor™-22F cAMP biosensor.
-
Transfected cells are plated in a multi-well plate and incubated to allow for protein expression.
-
The cells are then incubated with the GloSensor™ cAMP reagent.
-
A baseline luminescence reading is taken.
-
Cells are stimulated with a Gαs-coupled receptor agonist (e.g., isoproterenol) to induce cAMP production.
-
The GPR88 agonist is added at varying concentrations, and luminescence is measured.
-
A decrease in the isoproterenol-stimulated luminescence signal indicates GPR88-mediated inhibition of cAMP production. Data is then plotted to determine the EC50 value of the agonist.
-
b) Calcium Mobilization Assay
-
Principle: While GPR88 is primarily Gαi/o-coupled and does not directly mobilize intracellular calcium, a common strategy for high-throughput screening involves co-expressing the receptor with a promiscuous G protein, such as Gαqi5. This chimeric G protein redirects the Gαi/o signal to the Gαq pathway, resulting in an increase in intracellular calcium upon agonist binding. This calcium influx can be measured using fluorescent calcium indicators.
-
Methodology:
-
CHO cells are stably transfected with constructs for GPR88 and the Gαqi5 chimeric protein.
-
Cells are plated in a multi-well plate and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
A baseline fluorescence reading is taken.
-
The GPR88 agonist is added at various concentrations.
-
Changes in fluorescence intensity are monitored using a fluorescent imaging plate reader. An increase in fluorescence indicates agonist-induced calcium mobilization.
-
In Vivo Assays
a) Locomotor Activity Studies
-
Principle: GPR88 is highly expressed in brain regions controlling motor activity. The effect of GPR88 agonists on spontaneous or drug-induced locomotor activity in rodents is a common in vivo readout. For instance, GPR88 agonists have been shown to reduce morphine-induced hyperlocomotion.
-
Methodology:
-
Rodents (typically mice) are habituated to an open-field arena.
-
Animals are administered the GPR88 agonist or vehicle control via a relevant route (e.g., intraperitoneal, intracerebroventricular).
-
A psychostimulant such as morphine or amphetamine may be administered to induce hyperlocomotion.
-
Locomotor activity (e.g., distance traveled, rearing frequency) is recorded and analyzed using automated tracking software.
-
A reduction in locomotor activity in the agonist-treated group compared to the control group suggests a functional effect of the GPR88 agonist in the CNS.
-
The following diagram outlines a typical experimental workflow for characterizing a novel GPR88 agonist:
Conclusion and Future Directions
The mechanism of action of GPR88 agonists in the CNS is centered on their ability to activate the Gαi/o signaling pathway, leading to the inhibition of adenylyl cyclase and a reduction in intracellular cAMP. Furthermore, GPR88's ability to modulate the signaling of other GPCRs highlights its role as a critical node in striatal signal integration. The development of potent and brain-penetrant GPR88 agonists continues to be a key objective for both academic research and pharmaceutical development. Future research will likely focus on further elucidating the nuances of GPR88's interactions with other signaling pathways, identifying its endogenous ligand(s), and exploring the full therapeutic potential of targeting this receptor for a range of CNS disorders.
References
- 1. Orphan Receptor GPR88 as an Emerging Neurotherapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis, pharmacological characterization, and structure-activity relationship studies of small molecular agonists for the orphan GPR88 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
GPR88 Knockout Mice: A Comprehensive Phenotypic Analysis for Researchers and Drug Development Professionals
An In-depth Technical Guide
This whitepaper provides a detailed examination of the phenotypic characteristics of GPR88 knockout (KO) mice, offering a valuable resource for researchers, scientists, and professionals involved in drug development. GPR88, an orphan G protein-coupled receptor (GPCR) predominantly expressed in the striatum, has emerged as a promising therapeutic target for a range of neuropsychiatric and neurological disorders. Understanding the consequences of its genetic ablation is crucial for elucidating its physiological roles and for the development of novel therapeutics targeting this receptor.
Core Phenotypic Summary
GPR88 KO mice exhibit a complex and multifaceted phenotype characterized by significant alterations in motor function, learning and memory, and emotional behavior. These behavioral changes are accompanied by distinct neurochemical and electrophysiological modifications within the striatum and other interconnected brain regions.
Data Presentation: Quantitative Phenotypic Analysis
The following tables summarize the key quantitative data from various studies, comparing GPR88 KO mice with their wild-type (WT) littermates across behavioral, neurochemical, and electrophysiological domains.
Table 1: Behavioral Phenotypes
| Behavioral Domain | Test | Key Parameters | Phenotype in GPR88 KO Mice |
| Locomotor Activity | Open Field | Total Distance Traveled | Hyperactivity; failure to habituate over time[1] |
| Rearing Frequency | Decreased[1] | ||
| Motor Coordination | Rotarod | Latency to Fall | Impaired motor coordination and skill learning[1] |
| Anxiety-like Behavior | Elevated Plus Maze | Time in Open Arms | Increased (anxiolytic-like phenotype)[1] |
| Open Arm Entries | No significant change[1] | ||
| Novelty Suppressed Feeding | Latency to Feed | Decreased | |
| Marble Burying | Number of Marbles Buried | Decreased | |
| Learning & Memory | Morris Water Maze | Escape Latency | Improved spatial learning (shorter latency) |
| Y-Maze | Spontaneous Alternation | Improved spatial working memory | |
| Impulsivity & Attention | 5-Choice Serial Reaction Time Task | Premature Responses | Increased motor impulsivity |
| Accuracy | Reduced attention | ||
| Reward & Motivation | Alcohol Self-Administration | Alcohol Intake | Increased |
| Operant Responding for Alcohol | Increased motivation for alcohol |
Table 2: Neurochemical Phenotypes
| Neurochemical System | Method | Brain Region | Analyte | Phenotype in GPR88 KO Mice |
| Dopaminergic System | In Vivo Microdialysis | Striatum | Basal Dopamine Levels | Altered |
| Nucleus Accumbens | Alcohol-induced Dopamine Release | Decreased | ||
| Western Blot | Striatum | pDARPP-32 (Thr34) | Increased phosphorylation | |
| Opioid System | [³⁵S]GTPγS Binding | Striatum | DAMGO (µ-opioid agonist) stimulated binding | Increased G protein coupling to µ- and δ-opioid receptors |
| DPDPE (δ-opioid agonist) stimulated binding | Increased |
Table 3: Electrophysiological Phenotypes
| Neuronal Population | Method | Key Parameters | Phenotype in GPR88 KO Mice |
| Striatal Medium Spiny Neurons (MSNs) | In Vivo Single-Unit Recording | Firing Rate | Increased |
| Whole-Cell Patch Clamp | Excitability | Increased |
GPR88 Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using the Graphviz (DOT language).
Signaling Pathways
Experimental Workflows
Detailed Experimental Protocols
Behavioral Testing
-
Objective: To assess locomotor activity, exploratory behavior, and anxiety-like behavior.
-
Apparatus: A square arena (typically 40x40x40 cm) made of non-reflective material. The arena is often divided into a central and a peripheral zone.
-
Procedure:
-
Acclimate mice to the testing room for at least 30 minutes prior to testing.
-
Place a single mouse in the center of the open field arena.
-
Allow the mouse to explore freely for a set period (e.g., 10-30 minutes).
-
Record the session using an overhead video camera connected to a tracking system.
-
Clean the arena thoroughly with 70% ethanol between trials to eliminate olfactory cues.
-
-
Data Analysis:
-
Total distance traveled (cm)
-
Time spent in the center versus the periphery (s)
-
Number of entries into the center zone
-
Rearing frequency (manual or automated scoring)
-
-
Objective: To assess anxiety-like behavior based on the conflict between the natural tendency of mice to explore a novel environment and their aversion to open, elevated spaces.
-
Apparatus: A plus-shaped maze elevated above the floor (e.g., 50 cm) with two open arms and two closed arms of equal dimensions.
-
Procedure:
-
Acclimate mice to the dimly lit testing room for at least 30 minutes.
-
Place the mouse in the center of the maze, facing one of the closed arms.
-
Allow the mouse to explore the maze for a 5-minute session.
-
Record the session with an overhead video camera and tracking software.
-
Clean the maze with 70% ethanol between animals.
-
-
Data Analysis:
-
Time spent in the open arms (s)
-
Number of entries into the open arms
-
Total distance traveled in the maze (cm)
-
-
Objective: To assess motor coordination, balance, and motor learning.
-
Apparatus: A rotating rod that can be set to a constant speed or to accelerate.
-
Procedure:
-
Habituate mice to the apparatus by placing them on the stationary rod for a short period.
-
For the test, place the mouse on the rod as it begins to rotate at a low speed (e.g., 4 rpm).
-
The rod then accelerates at a constant rate (e.g., from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall from the rod for each mouse.
-
Conduct multiple trials (e.g., 3-5 trials) with an inter-trial interval (e.g., 15 minutes).
-
-
Data Analysis:
-
Latency to fall (s) across trials. An improvement in performance over trials indicates motor learning.
-
Neurochemical Analysis
-
Objective: To measure extracellular dopamine levels in the striatum of freely moving mice.
-
Procedure:
-
Surgery: Anesthetize the mouse and stereotaxically implant a guide cannula targeting the striatum. Allow for a recovery period of several days.
-
Probe Insertion: On the day of the experiment, gently insert a microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min).
-
Sample Collection: After a stabilization period, collect dialysate samples at regular intervals (e.g., every 20 minutes).
-
Analysis: Analyze the dopamine concentration in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
-
Data Analysis:
-
Basal dopamine concentration (pg/µL or nM).
-
Changes in dopamine levels in response to pharmacological challenges or behavioral tasks.
-
-
Objective: To quantify the phosphorylation state of DARPP-32 at Threonine 34, a key downstream effector of dopamine D1 receptor signaling.
-
Procedure:
-
Tissue Collection: Rapidly dissect the striatum from euthanized mice and flash-freeze in liquid nitrogen.
-
Homogenization: Homogenize the tissue in a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phospho-DARPP-32 (Thr34).
-
Wash and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total DARPP-32 to normalize the phospho-signal.
-
-
Data Analysis:
-
Quantify the band intensity for both phospho- and total DARPP-32.
-
Express the results as a ratio of phospho-DARPP-32 to total DARPP-32.
-
Electrophysiological Analysis
-
Objective: To record the firing activity of individual striatal neurons in awake, behaving mice.
-
Procedure:
-
Surgery: Anesthetize the mouse and implant a microdrive array with fine-wire electrodes targeting the striatum. A head-post for fixation during recording is also implanted.
-
Recovery and Habituation: Allow the mouse to recover from surgery and habituate it to being head-fixed in the recording setup.
-
Recording:
-
Connect the microdrive to a recording system.
-
Slowly advance the electrodes into the striatum until single-unit activity is isolated.
-
Record the spontaneous and/or task-evoked firing of individual neurons.
-
-
Histology: After the final recording session, perfuse the mouse and process the brain tissue to verify the electrode placement.
-
-
Data Analysis:
-
Spike sorting to isolate the activity of individual neurons.
-
Calculation of firing rate (spikes/s).
-
Analysis of firing patterns (e.g., burst firing, inter-spike intervals).
-
Conclusion
The phenotypic analysis of GPR88 knockout mice reveals a critical role for this orphan receptor in modulating striatal-dependent behaviors and associated neural circuits. The observed hyperactivity, altered anxiety, and impaired motor coordination, coupled with changes in dopamine and opioid signaling and neuronal excitability, underscore the potential of GPR88 as a therapeutic target. This in-depth guide provides researchers and drug development professionals with the essential data and methodologies to further investigate the function of GPR88 and to explore its therapeutic modulation for the treatment of neuropsychiatric and neurological disorders.
References
The Orchestrator of Striatal Signaling: A Technical Guide to the Role of GPR88 in Dopamine and Glutamate Neurotransmission
For Researchers, Scientists, and Drug Development Professionals
Abstract
G protein-coupled receptor 88 (GPR88) is an orphan receptor predominantly and highly expressed in the striatal medium spiny neurons (MSNs), the central hub for integrating cortical and thalamic inputs to modulate motor control, reward, and cognitive functions. Emerging evidence has positioned GPR88 as a critical regulator of both dopamine and glutamate signaling pathways within the striatum. Its unique localization and functional profile make it a compelling therapeutic target for a range of neuropsychiatric and neurodegenerative disorders, including Parkinson's disease, schizophrenia, and addiction. This technical guide provides a comprehensive overview of the current understanding of GPR88's role in modulating dopamine and glutamate neurotransmission, with a focus on quantitative data, detailed experimental methodologies, and visualized signaling pathways to aid researchers and drug development professionals in this rapidly evolving field.
Core Signaling Pathway of GPR88
GPR88 primarily couples to the Gi/o family of G proteins. Upon activation, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP, a crucial second messenger, subsequently modulates the activity of protein kinase A (PKA) and downstream signaling cascades, including the phosphorylation of key proteins like the 32 kDa dopamine- and cAMP-regulated phosphoprotein (DARPP-32).[1]
Core GPR88 signaling cascade.
Quantitative Data on GPR88 Function
The following tables summarize key quantitative findings from studies investigating the role of GPR88, primarily from experiments using GPR88 knockout (KO) mice compared to wild-type (WT) controls.
Table 1: Effects of GPR88 Knockout on Locomotor Activity
| Behavioral Test | Parameter | Genotype | Result | Percentage Change | Citation |
| Open Field | Total Distance Traveled | GPR88 KO | Increased | Varies by study, generally significant increase | [2][3] |
| Open Field | Habituation | GPR88 KO | Impaired | Failure to habituate over time | [2] |
| Amphetamine-induced locomotion | Locomotor Response | GPR88 KO | Increased | Potentiated response compared to WT | [4] |
| D1 Agonist (SKF-81297) | Locomotor Response | GPR88 KO | Increased | Heightened sensitivity | |
| D2 Agonist (Quinpirole) | Locomotor Response | GPR88 KO | Increased | Enhanced locomotor activity |
Table 2: GPR88 Modulation of Dopamine and Glutamate-Related Gene Expression in the Striatum (in response to L-DOPA treatment in a Parkinson's disease model)
| Gene | Condition | Genotype | Change in Expression | Fold/Percentage Change | Citation |
| PDYN (Prodynorphin) | L-DOPA | GPR88 KO | Lower upregulation | Significantly smaller increase vs. WT | |
| GAD67 (Glutamate decarboxylase 67) | L-DOPA | GPR88 KO | Lower upregulation | Significantly smaller enhancement vs. WT | |
| PENK (Proenkephalin) | L-DOPA | GPR88 KO | No significant increase | WT showed significant increase, KO did not |
Table 3: Impact of GPR88 on GPCR Signaling ([35S]GTPγS Binding Assay)
| Receptor | Condition | Observation | Percentage Change in Binding | Citation |
| D1 Receptor | GPR88 Co-expression | Increased G protein activation | Not specified | |
| D2 Receptor | GPR88 Co-expression | Decreased G protein activation | Not specified | |
| µ-Opioid Receptor (MOR) | GPR88 KO striatal membranes | Increased agonist-induced binding | Significantly stronger response | |
| δ-Opioid Receptor (DOR) | GPR88 KO striatal membranes | Increased agonist-induced binding | Significantly stronger response |
Table 4: GPR88 Influence on Striatal Glutamate Release
| Condition | Parameter | Genotype | Result | Percentage Change | Citation |
| Basal | Spontaneous Glutamate Release | GPR88 KO | Increased | Not specified | |
| Evoked Stimulation | Evoked Glutamate Release | GPR88 KO | Increased | Not specified |
GPR88's Interaction with Dopamine and Glutamate Signaling Pathways
GPR88 is co-expressed with both dopamine D1 and D2 receptors in the two main populations of MSNs: the direct (striatonigral) and indirect (striatopallidal) pathways, respectively. This strategic positioning allows it to bidirectionally modulate dopamine's influence on striatal output.
Modulation of D1 Receptor Signaling
In D1-receptor expressing MSNs of the direct pathway, GPR88 appears to have a complex modulatory role. While its canonical pathway involves inhibiting adenylyl cyclase, which would counteract D1 receptor (Gs-coupled) signaling, some evidence suggests that in certain contexts, GPR88 co-expression can paradoxically increase D1 receptor-mediated G protein activation. This may occur through receptor heteromerization or by influencing the availability of G proteins.
GPR88 and D1 receptor signaling interaction.
Modulation of D2 Receptor Signaling
In D2-receptor expressing MSNs of the indirect pathway, the interaction is more synergistic. Both GPR88 and D2 receptors are coupled to Gi/o proteins. Therefore, activation of GPR88 would be expected to enhance the inhibitory effect of dopamine on adenylyl cyclase in these neurons, leading to a more profound reduction in cAMP levels. Studies have shown that GPR88 co-expression decreases D2 receptor-mediated G protein activation.
GPR88 and D2 receptor signaling interaction.
Influence on Glutamate Signaling
GPR88 also plays a significant role in modulating glutamatergic neurotransmission. GPR88 knockout mice exhibit increased spontaneous and evoked glutamate release in the striatum. This suggests that GPR88 normally exerts an inhibitory influence on glutamate release from corticostriatal terminals. The precise mechanism for this is still under investigation but may involve presynaptic GPR88 or retrograde signaling from MSNs.
Experimental Protocols
cAMP Accumulation Assay in HEK293 Cells
This protocol is used to determine the functional coupling of GPR88 to the Gi/o pathway by measuring changes in intracellular cAMP levels.
Workflow:
Workflow for a cAMP accumulation assay.
Detailed Methodology:
-
Cell Culture and Transfection:
-
Maintain Human Embryonic Kidney (HEK293) cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Transiently transfect cells with a mammalian expression vector encoding human or mouse GPR88 using a suitable transfection reagent (e.g., Lipofectamine 3000 or polyethylenimine). Co-transfection with a reporter plasmid (e.g., CRE-luciferase) can also be performed for reporter gene assays.
-
-
Assay Procedure:
-
24-48 hours post-transfection, seed the cells into 96-well plates at a density of 20,000-50,000 cells per well.
-
On the day of the assay, replace the culture medium with serum-free medium or a suitable assay buffer.
-
Pre-incubate the cells with a phosphodiesterase inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX) (100-500 µM), for 15-30 minutes to prevent the degradation of cAMP.
-
Stimulate the cells with forskolin (1-10 µM), an adenylyl cyclase activator, to induce a measurable level of cAMP.
-
Immediately add the GPR88 test compounds (agonists or antagonists) at various concentrations. For antagonist testing, pre-incubate with the antagonist before adding a known agonist.
-
Incubate the plate at 37°C for 15-30 minutes.
-
-
cAMP Measurement:
-
Lyse the cells and measure intracellular cAMP levels using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay, an Enzyme-Linked Immunosorbent Assay (ELISA), or a luciferase-based reporter assay.
-
-
Data Analysis:
-
Generate dose-response curves by plotting the cAMP concentration against the log concentration of the test compound.
-
Calculate EC50 (for agonists) or IC50 (for antagonists) values using non-linear regression analysis.
-
[35S]GTPγS Binding Assay with Striatal Membranes
This functional assay measures the activation of G protein-coupled receptors by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon receptor stimulation.
Detailed Methodology:
-
Striatal Membrane Preparation:
-
Dissect the striata from adult mice (GPR88 KO and WT littermates) on ice.
-
Homogenize the tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, combine the striatal membranes (10-20 µg of protein per well), GDP (10-30 µM), and the test compound (dopamine receptor agonists, etc.) in assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4).
-
Initiate the binding reaction by adding [35S]GTPγS (0.05-0.1 nM).
-
Incubate the plate at 30°C for 60-90 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
-
Data Analysis:
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Define non-specific binding in the presence of a high concentration of unlabeled GTPγS (10 µM).
-
Calculate the specific binding and express the results as a percentage of basal binding or as fold-stimulation over basal.
-
In Situ Hybridization for GPR88 mRNA
This technique is used to visualize the cellular localization and quantify the expression levels of GPR88 mRNA within brain tissue.
Detailed Methodology:
-
Tissue Preparation:
-
Perfuse adult mice with 4% paraformaldehyde (PFA) and post-fix the brains in PFA overnight.
-
Cryoprotect the brains in a sucrose solution (e.g., 30% sucrose in PBS) until they sink.
-
Freeze the brains and section them on a cryostat at a thickness of 14-20 µm. Mount the sections on coated glass slides.
-
-
Hybridization:
-
Prepare a radiolabeled (e.g., 35S-UTP) or fluorescently labeled antisense riboprobe specific for GPR88 mRNA. A sense probe should be used as a negative control.
-
Pretreat the tissue sections to improve probe penetration (e.g., with proteinase K).
-
Hybridize the sections with the labeled probe in a hybridization buffer overnight at an appropriate temperature (e.g., 55-65°C).
-
-
Washing and Detection:
-
Perform a series of stringent washes to remove the unbound probe.
-
For radiolabeled probes, expose the slides to autoradiographic film or a phosphor imaging screen.
-
For fluorescently labeled probes (e.g., using RNAscope technology), proceed with the appropriate amplification and detection steps according to the manufacturer's protocol.
-
-
Analysis:
-
Quantify the hybridization signal using densitometry for film autoradiography or fluorescence intensity measurements for fluorescent in situ hybridization (FISH).
-
Co-label with cell-type specific markers (e.g., antibodies against NeuN for neurons, or probes for Drd1 or Drd2 mRNA) to identify the specific neuronal populations expressing GPR88.
-
Conclusion and Future Directions
GPR88 has unequivocally emerged as a master regulator of striatal function, exerting profound control over both dopamine and glutamate signaling. Its inhibitory influence on adenylyl cyclase and its modulation of key dopamine and other G protein-coupled receptors highlight its potential as a therapeutic target. The quantitative data from knockout models consistently point to a role for GPR88 in dampening striatal activity, with its absence leading to hyperlocomotion and altered responses to dopaminergic drugs.
Future research should focus on several key areas:
-
Deorphanization: The identification of the endogenous ligand(s) for GPR88 remains a critical unmet need. This discovery would unlock a deeper understanding of its physiological regulation.
-
Signalplex Dynamics: Further investigation into the formation and functional consequences of GPR88-containing receptor heteromers is needed to unravel the complexity of its modulatory actions.
-
Therapeutic Development: The development of potent and selective GPR88 agonists and antagonists is paramount for probing its therapeutic potential in preclinical models of neuropsychiatric and neurodegenerative disorders. The availability of such tool compounds will be instrumental in validating GPR88 as a druggable target.
References
- 1. v2 RNAscope in situ hybridization [protocols.io]
- 2. Mice lacking GPR88 show motor deficit, improved spatial learning and low anxiety reversed by delta opioid antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPR88 in D1R-Type and D2R-Type Medium Spiny Neurons Differentially Regulates Affective and Motor Behavior | eNeuro [eneuro.org]
- 4. GPR88 in A2Areceptor-expressing neurons modulates locomotor response to dopamine agonists but not sensorimotor gating - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Enigma: A Technical Guide to GPR88 Receptor Deorphanization Strategies
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The G protein-coupled receptor 88 (GPR88) is an orphan receptor predominantly expressed in the striatum, a key component of the basal ganglia, which is integral to motor control, reward, and cognition. Its strategic location and implication in a range of neuropsychiatric and neurodegenerative disorders, including Parkinson's disease, schizophrenia, and substance use disorders, have positioned GPR88 as a compelling therapeutic target.[1][2][3][4] However, the absence of a known endogenous ligand has historically hampered the elucidation of its precise physiological roles and the development of targeted therapeutics. This technical guide provides an in-depth overview of the core strategies and experimental protocols employed in the deorphanization of GPR88, aimed at equipping researchers with the knowledge to identify and characterize its ligands and signaling pathways.
GPR88 Signaling: A Gαi/o-Coupled Pathway
The primary signaling mechanism of GPR88 involves its coupling to the Gαi/o family of G proteins.[5] Activation of the receptor leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This fundamental signaling pathway forms the basis for many of the functional assays used to screen for GPR88 modulators.
Below is a diagram illustrating the canonical signaling pathway of GPR88.
Deorphanization Strategies: A Multi-pronged Approach
The quest to identify the endogenous ligand(s) for GPR88 and to discover synthetic modulators employs a "reverse pharmacology" approach, where the receptor is the starting point for ligand discovery. This strategy integrates various experimental techniques, from high-throughput screening to targeted ligand fishing.
The logical workflow for a GPR88 deorphanization campaign is depicted below.
Key Experimental Protocols
Functional Screening Assays
3.1.1. cAMP Accumulation Assay (Promega GloSensor™)
This assay is a cornerstone for identifying GPR88 modulators due to the receptor's Gαi/o-coupled nature. The GloSensor™ cAMP Assay utilizes a genetically engineered luciferase that emits light in response to changes in cAMP levels.
Experimental Workflow:
Detailed Protocol:
-
Cell Culture: Maintain HEK293 cells stably co-expressing human GPR88 and the pGloSensor™-22F cAMP plasmid in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and appropriate selection antibiotics.
-
Cell Plating: Seed cells at a density of 5,000-10,000 cells per well in a 384-well white, clear-bottom plate and incubate overnight.
-
Reagent Preparation: Prepare the GloSensor™ cAMP Reagent according to the manufacturer's instructions.
-
Equilibration: Replace the culture medium with CO2-independent medium containing 2% v/v GloSensor™ cAMP Reagent. Incubate at room temperature for 2 hours.
-
Compound Addition: Add test compounds at various concentrations. For antagonist screening, pre-incubate with the antagonist before adding a known agonist.
-
Forskolin Stimulation (for Gi agonism): To measure the inhibitory effect of GPR88 activation, stimulate the cells with a pre-determined EC80 concentration of forskolin to increase basal cAMP levels.
-
Luminescence Measurement: After a 15-30 minute incubation at room temperature, measure luminescence using a plate reader. Data are typically normalized to the forskolin-only control.
3.1.2. Calcium Mobilization Assay with Chimeric G-protein
To enable a high-throughput screen using intracellular calcium as a readout, GPR88 can be co-expressed with a promiscuous or chimeric G-protein, such as Gαqi5, which redirects the Gαi/o signal to the Gαq pathway and subsequent calcium release from the endoplasmic reticulum.
Experimental Workflow:
Detailed Protocol:
-
Cell Culture: Use a CHO cell line stably expressing both human GPR88 and the chimeric Gαqi5 protein.
-
Cell Plating: Seed cells into 384-well black-walled, clear-bottom plates and incubate overnight.
-
Dye Loading: Remove the culture medium and add a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and probenecid (to prevent dye leakage). Incubate for 1 hour at 37°C.
-
Compound Addition: Prepare a compound plate with test ligands at various concentrations.
-
Fluorescence Measurement: Use a FLIPR (Fluorometric Imaging Plate Reader) to add the compounds to the cell plate and simultaneously measure the kinetic changes in intracellular calcium levels by monitoring fluorescence intensity.
Secondary and Confirmatory Assays
3.2.1. [35S]GTPγS Binding Assay
This functional assay directly measures the activation of G proteins by monitoring the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon receptor stimulation.
Detailed Protocol:
-
Membrane Preparation: Prepare crude membrane fractions from cells or tissues endogenously or heterologously expressing GPR88.
-
Assay Buffer: Prepare an assay buffer containing HEPES, MgCl2, NaCl, and GDP.
-
Reaction Mixture: In a 96-well plate, combine the membrane preparation, [35S]GTPγS, and test compounds.
-
Incubation: Incubate the reaction mixture at 30°C for 60 minutes.
-
Filtration: Terminate the reaction by rapid filtration through a glass fiber filter plate to separate bound from free [35S]GTPγS.
-
Scintillation Counting: Wash the filters, add scintillation fluid, and quantify the bound radioactivity using a scintillation counter.
3.2.2. Bioluminescence Resonance Energy Transfer (BRET) Assay
BRET is a powerful technique to study protein-protein interactions in living cells, such as receptor dimerization or ligand-induced conformational changes.
Detailed Protocol:
-
Construct Generation: Create fusion constructs of GPR88 with a BRET donor (e.g., Renilla luciferase, Rluc) and a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).
-
Transfection: Co-transfect cells with the donor and acceptor constructs.
-
Cell Plating: Plate the transfected cells in a 96-well white, clear-bottom plate.
-
Ligand Treatment: Treat the cells with the ligand of interest.
-
Substrate Addition: Add the luciferase substrate (e.g., coelenterazine h).
-
BRET Measurement: Immediately measure the light emission at the acceptor and donor wavelengths using a BRET-compatible plate reader. The BRET ratio is calculated as the ratio of acceptor emission to donor emission.
Endogenous Ligand Identification
3.3.1. Affinity Chromatography
This technique aims to isolate the endogenous ligand from a biological source, such as brain tissue, by using the receptor itself as bait.
Detailed Protocol:
-
Receptor Immobilization: Purify functional GPR88 protein and immobilize it onto chromatography beads.
-
Tissue Extract Preparation: Prepare a soluble extract from a brain region with high GPR88 expression (e.g., striatum).
-
Affinity Purification: Pass the tissue extract over the GPR88-coupled column. The endogenous ligand will bind to the immobilized receptor.
-
Washing: Wash the column extensively to remove non-specifically bound proteins.
-
Elution: Elute the bound ligand using a change in pH, ionic strength, or by competition with a known ligand.
-
Analysis: Analyze the eluted fractions by mass spectrometry (LC-MS/MS) to identify the chemical structure of the endogenous ligand.
Quantitative Data of Known GPR88 Agonists
The following tables summarize the potency (EC50) and binding affinity (Ki) of several well-characterized synthetic GPR88 agonists.
Table 1: Agonist Potency (EC50) in cAMP Functional Assays
| Compound | Cell Line | Assay Type | EC50 (nM) | Reference |
| 2-PCCA | HEK293/GPR88 | GloSensor | 877 | |
| (1R,2R)-2-PCCA | HEK293/GPR88 | GloSensor | 373 | |
| (1R,2R)-2-PCCA | GPR88-pGloSensor22F stable cells | GloSensor | 603 | |
| (1R,2R)-2-PCCA | PPLS-HA-GPR88-Gαqi5-CHO | Calcium Mobilization | 468 | |
| RTI-13951-33 | CHO-K1/hGPR88 | LANCE cAMP | 25 | |
| RTI-122 | CHO-K1/hGPR88 | LANCE cAMP | 11 |
Table 2: Ligand Binding Affinities (Ki) from Competition Binding Assays
| Compound | Radioligand | Membrane Source | Ki (nM) | Reference |
| RTI-13951-33 | [3H]RTI-33 | PPLS-HA-hGPR88-CHO | 224 | |
| 2-PCCA | [3H]RTI-33 | PPLS-HA-hGPR88-CHO | 277 | |
| (S,S)-2-PCCA | [3H]RTI-33 | PPLS-HA-hGPR88-CHO | 487 | |
| 2-AMPP | [3H]RTI-33 | PPLS-HA-hGPR88-CHO | 219 |
Conclusion and Future Directions
The deorphanization of GPR88 is a critical step towards understanding its role in health and disease and for the development of novel therapeutics for CNS disorders. The strategies and protocols outlined in this guide provide a comprehensive framework for researchers to identify and characterize GPR88 ligands. While significant progress has been made in identifying potent synthetic agonists, the discovery of the endogenous ligand(s) remains a key challenge. Future efforts combining advanced techniques in affinity purification, mass spectrometry, and structural biology will be instrumental in finally unveiling the native modulator of this enigmatic receptor. The continued development of selective agonists and the crucial discovery of antagonists will further empower the scientific community to fully dissect the therapeutic potential of targeting GPR88.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, Synthesis, and Structure–Activity Relationship Studies of Novel GPR88 Agonists (4-Substituted-phenyl)acetamides Based on the Reversed Amide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Orphan Receptor GPR88 as an Emerging Neurotherapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Pharmacological Characterization, and Structure–Activity Relationship Studies of Small Molecular Agonists for the Orphan GPR88 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
GPR88 Expression and Localization in the Brain: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
G protein-coupled receptor 88 (GPR88) is an orphan receptor predominantly expressed in the striatum, a critical hub for motor control, motivation, and cognitive function. Its unique localization and modulatory role in key neurotransmitter systems have positioned it as a promising therapeutic target for a range of neuropsychiatric and neurodegenerative disorders. This technical guide provides a comprehensive overview of the expression, localization, and signaling pathways of GPR88 in the brain. It synthesizes quantitative data, details key experimental methodologies, and visualizes complex biological processes to serve as a foundational resource for ongoing research and drug discovery efforts.
GPR88 Expression Profile in the Brain
GPR88 expression is highly conserved across species, including rodents, non-human primates, and humans, with a remarkably specific distribution pattern within the central nervous system.[1][2]
Regional Distribution
The most striking feature of GPR88 expression is its enrichment in the striatum , encompassing both the caudate-putamen (CPu) and the nucleus accumbens (NAc).[1][2] Expression levels in the striatum are significantly higher than in any other brain region.[2]
Beyond the striatum, robust expression is also observed in the olfactory tubercle. More moderate to low levels of GPR88 mRNA and protein have been detected in other areas, including:
-
Cerebral Cortex: Primarily in superficial layers (II/III) and a distinct laminated pattern in layer IV of sensory processing areas, such as the somatosensory cortex.
-
Amygdala: Specifically in the central amygdala.
-
Other Regions: Low levels are also found in the septum and hypothalamus.
Developmental Regulation
GPR88 expression is dynamically regulated throughout development. In rodents, expression is highest during juvenile and adolescent stages (P25-P40) and subsequently decreases to stable adult levels (P70). This developmental trajectory is particularly evident in the dorsal striatum, where a progressive decrease is observed from juvenile to adult stages. In the nucleus accumbens, the decrease is more modest and primarily occurs between the juvenile and adolescent periods.
Quantitative Expression Data
The following table summarizes the relative expression of GPR88 mRNA across different brain regions in mice and humans, highlighting the striatal enrichment.
| Brain Region | Relative GPR88 mRNA Expression (Mouse) | Relative GPR88 mRNA Expression (Human) |
| Caudate Putamen (Striatum) | High | High |
| Nucleus Accumbens (Striatum) | High | High |
| Somatosensory Cortex | Moderate | Moderate |
| Prefrontal Cortex | Moderate | Moderate |
| Motor Cortex | Low | Low |
| Midbrain | Low | Low |
| Thalamus | Low | Low |
| Substantia Nigra | Undetectable | Undetectable |
| Cerebellum | Undetectable | Undetectable |
| Data synthesized from RT-qPCR analysis reported in scientific literature. |
Cellular and Subcellular Localization of GPR88
Neuronal Specificity
Studies combining in situ hybridization with immunohistochemistry have conclusively shown that GPR88 expression is restricted to neurons, with no detectable levels in glial cells like astrocytes or microglia.
Localization in Striatal Neurons
Within the striatum, GPR88 is broadly expressed in the principal neuron type, the GABAergic medium spiny neurons (MSNs). It is found almost equally in both major MSN populations:
-
Direct Pathway MSNs (dMSNs): These neurons co-express the Dopamine D1 Receptor (D1R).
-
Indirect Pathway MSNs (iMSNs): These neurons co-express the Dopamine D2 Receptor (D2R) and the Adenosine A2A Receptor.
This distribution places GPR88 in a pivotal position to modulate the output of both the direct and indirect pathways, which exert opposing control over motor function.
| Striatal Cell Type | GPR88 Co-localization in Control Mice |
| D1R-positive MSNs | ~44% |
| D2R-positive MSNs | ~62% |
| Data represents the percentage of Gpr88 mRNA-positive cells that also express Drd1a or Drd2 mRNA in the caudate putamen. |
Subcellular Distribution
At the subcellular level, GPR88 protein is localized to postsynaptic elements. It is found in the soma, dendritic shafts, and dendritic spines of MSNs.
A particularly intriguing aspect of GPR88 localization is its cell-type-specific targeting to the primary cilium . In the striatum, GPR88 is found in both the somatodendritic compartments and the primary cilia of GABAergic MSNs. In contrast, within the somatosensory cortex, GPR88 is excluded from the primary cilia of excitatory neurons, localizing instead to somatodendritic and nuclear compartments. This differential ciliary targeting suggests distinct regulatory mechanisms and potential functional roles in different neuronal subtypes.
GPR88 Signaling Pathways
As an orphan receptor, the endogenous ligand for GPR88 remains unknown. Current research indicates that GPR88 functions primarily as a potent modulator of other GPCRs, generally exerting an inhibitory or "buffering" effect on their signaling.
GPR88 physically interacts with and dampens the signaling of several key striatal GPCRs, including:
-
Opioid Receptors: GPR88 forms hetero-oligomers with μ-opioid (μOR) and δ-opioid (δOR) receptors. Its co-expression inhibits both G protein activation and β-arrestin recruitment by these receptors. This is consistent with findings that Gpr88 knockout mice exhibit facilitated morphine-induced responses and increased G protein coupling for opioid receptors.
-
Dopamine Receptors: GPR88 modulates the activity of both D1 and D2 dopamine receptors.
-
Muscarinic and Adenosine Receptors: The receptor has also been shown to decrease G protein-dependent signaling of muscarinic receptors, but not adenosine A2A receptors.
The prevailing model is that GPR88 acts as a tonic brake on the activity of co-expressed GPCRs, thereby regulating neuronal excitability and neurotransmitter response in the striatum.
Key Experimental Protocols
The study of GPR88 expression and localization relies on a suite of specialized molecular and cellular techniques. Detailed below are foundational protocols adapted from methodologies cited in GPR88 research literature.
In Situ Hybridization (ISH) for GPR88 mRNA Detection
This protocol is used to visualize the location of Gpr88 transcripts within brain tissue sections.
Methodology:
-
Tissue Preparation: Anesthetize and perfuse the animal with 4% paraformaldehyde (PFA). Post-fix the brain overnight in 4% PFA, followed by cryoprotection in a sucrose solution. Freeze the brain and cut 12-20 µm coronal sections using a cryostat. Mount sections onto charged slides.
-
Probe Synthesis: Generate a digoxigenin (DIG)- or radio-labeled antisense RNA probe complementary to the GPR88 mRNA sequence via in vitro transcription.
-
Hybridization: Apply the labeled probe diluted in hybridization buffer to the tissue sections. Incubate overnight at 65°C in a humidified chamber to allow the probe to bind to the target mRNA.
-
Washing: Perform a series of high-stringency washes at 65°C to remove any non-specifically bound probe.
-
Detection (for DIG probes):
-
Incubate sections with an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase, AP).
-
Add a chromogenic substrate (e.g., NBT/BCIP) that precipitates upon enzymatic reaction, producing a colored signal at the site of mRNA expression.
-
-
Detection (for radiolabeled probes): Appose the slides to X-ray film or a phosphor screen. Measure hybridization signals via densitometry.
-
Imaging: Mount with coverslips and image using a bright-field microscope or autoradiography system.
Immunohistochemistry (IHC) for GPR88 Protein Localization
This protocol is used to detect the GPR88 protein in brain tissue.
Methodology:
-
Tissue Preparation: Perfuse the animal and prepare 40 µm free-floating sections as described for ISH. Store sections in a cryoprotectant solution.
-
Antigen Retrieval (if necessary): For some antibodies, it may be necessary to unmask the epitope by heating the sections in a citrate buffer solution.
-
Blocking & Permeabilization: Incubate sections for 1-2 hours at room temperature in a blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100) to prevent non-specific antibody binding and to permeabilize membranes.
-
Primary Antibody Incubation: Incubate sections with a validated primary antibody against GPR88, diluted in blocking buffer, overnight at 4°C.
-
Washing: Wash sections thoroughly (e.g., 3 x 10 minutes) in PBS-Triton to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate sections for 1-2 hours at room temperature with a fluorescently-labeled or enzyme-conjugated secondary antibody that recognizes the species of the primary antibody.
-
Detection (for chromogenic): If using an enzyme-conjugated secondary (e.g., HRP), add a substrate like DAB, which produces a brown precipitate.
-
Mounting & Imaging: Mount sections onto slides, coverslip with mounting medium, and visualize using a fluorescence, confocal, or bright-field microscope.
Radioligand Binding Assay
This protocol is used to quantify receptor density (Bmax) and affinity (Kd) using a specific radiolabeled ligand for GPR88.
Methodology:
-
Membrane Preparation: Dissect the brain region of interest (e.g., striatum) and homogenize in a cold lysis buffer. Centrifuge the homogenate to pellet the cell membranes. Wash and resuspend the membrane pellet in an assay binding buffer. Determine the protein concentration.
-
Saturation Binding Assay:
-
Set up a series of reactions in a 96-well plate.
-
To each well, add a fixed amount of membrane protein (e.g., 50-120 µg).
-
Add increasing concentrations of the GPR88 radioligand (e.g., [³H]RTI-33).
-
For each concentration, prepare parallel wells containing an excess of a non-labeled GPR88 agonist to determine non-specific binding (NSB).
-
-
Incubation: Incubate the plate at a defined temperature (e.g., 30°C) for a sufficient time (e.g., 60-90 minutes) to reach binding equilibrium.
-
Filtration: Rapidly terminate the reaction by vacuum filtering the contents of each well through a glass fiber filter mat, which traps the membranes. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Dry the filter mat, add scintillation cocktail, and quantify the trapped radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot specific binding against the radioligand concentration and fit the data using a non-linear regression to determine the Kd and Bmax values.
Conclusion
GPR88 is a uniquely localized orphan GPCR, with its expression landscape dominated by the medium spiny neurons of the striatum. This specific distribution in both direct and indirect pathways, combined with its function as a powerful negative modulator of critical GPCR signaling networks, places it at the heart of striatal physiology. The cell-type-specific subcellular localization further suggests sophisticated regulatory roles. Understanding the precise expression and localization of GPR88 is fundamental for elucidating its role in motor control, motivation, and sensory processing, and for advancing the development of novel therapeutics for disorders linked to striatal dysfunction.
References
GPR88 Interaction with other GPCRs: A Technical Guide for Researchers
Abstract
GPR88, an orphan G protein-coupled receptor (GPCR) predominantly expressed in the striatum, has emerged as a critical modulator of neuropsychiatric functions and a promising therapeutic target.[1][2][3] A significant aspect of its regulatory role involves intricate interactions with other GPCRs, through which it governs their signaling and downstream physiological effects. This technical guide provides an in-depth overview of the current understanding of GPR88's interactions with other GPCRs, with a focus on hetero-oligomerization and the consequent modulation of signaling pathways. We present a synthesis of key quantitative data, detailed experimental protocols for studying these interactions, and visual representations of the underlying molecular mechanisms to serve as a comprehensive resource for researchers, scientists, and drug development professionals in the field.
Introduction to GPR88
GPR88 is a Class A rhodopsin-like orphan GPCR, meaning its endogenous ligand has not yet been definitively identified.[2] Its expression is highly enriched in the medium spiny neurons of the striatum, a key node in motor control, reward, and cognition.[2] This restricted expression pattern points to a specialized role in modulating striatal circuitry. Functionally, GPR88 is known to couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a reduction in intracellular cyclic AMP (cAMP) levels. Studies utilizing Gpr88 knockout mice have revealed its involvement in a wide range of behaviors, including motor function, mood, and reward-based learning, further highlighting its importance as a potential drug target for central nervous system disorders.
A growing body of evidence suggests that GPR88 exerts a significant portion of its influence not through direct ligand-mediated activation, but by physically interacting with and modulating the function of other GPCRs. This guide will delve into the specifics of these interactions, providing the technical details necessary to investigate them further.
GPR88 Hetero-oligomerization with other GPCRs
The primary mechanism by which GPR88 is understood to interact with other GPCRs is through the formation of hetero-oligomers. This physical association allows GPR88 to act as a "master regulator," dampening the signaling output of its partner receptors. The most well-characterized interactions are with opioid and dopamine receptors, which are also highly expressed in the striatum.
Interaction with Opioid Receptors
Extensive research has demonstrated that GPR88 comes in close physical proximity to and forms hetero-oligomers with all three major opioid receptor subtypes: mu (μOR), delta (δOR), and kappa (κOR). This interaction has profound functional consequences, as GPR88 expression generally leads to an inhibition of opioid receptor signaling. Evidence from Gpr88 knockout mice shows increased G protein signaling in response to μOR and δOR agonists, supporting the inhibitory role of GPR88 in a physiological context.
Interaction with Dopamine Receptors
Given the high co-expression of GPR88 and dopamine receptors in the striatum, their interaction is of significant interest. Studies have shown that GPR88 can form hetero-oligomers with the dopamine D2 receptor (D2R), but not the D1 receptor (D1R). This specificity is intriguing and suggests a selective modulation of dopamine signaling pathways. The functional consequence of the GPR88-D2R interaction is a dampening of D2R-mediated G protein signaling. Conversely, the lack of physical interaction with D1R is correlated with a GPR88-mediated increase in D1R signaling, suggesting an indirect modulatory mechanism.
Interaction with Other GPCRs
Beyond opioid and dopamine receptors, GPR88 has been shown to interact with other striatally-enriched GPCRs, including adenosine A2A receptors and muscarinic M1 and M4 receptors. The formation of hetero-oligomers with these receptors also leads to a general blunting of their G protein-dependent signaling pathways.
Quantitative Analysis of GPR88-GPCR Interactions
The physical interaction between GPR88 and other GPCRs has been quantified primarily using Bioluminescence Resonance Energy Transfer (BRET) saturation assays. The functional consequences of these interactions are typically measured through signaling assays that quantify changes in second messengers like cAMP or the phosphorylation of downstream effectors like ERK.
BRET Saturation Assay Data
BRET saturation experiments are performed by co-expressing a constant amount of a GPCR tagged with a BRET donor (e.g., Renilla luciferase, Rluc8) and increasing amounts of an interacting partner tagged with a BRET acceptor (e.g., Venus or YFP). A saturable BRET signal is indicative of a specific interaction.
| Interacting Partner | BRET Assay Type | Result | Reference |
| GPR88 (homodimer) | BRET1 | Saturated Signal | |
| Mu-Opioid Receptor (μOR) | BRET1 | Saturated Signal | |
| Delta-Opioid Receptor (δOR) | BRET1 | Saturated Signal | |
| Kappa-Opioid Receptor (κOR) | BRET1 | Saturated Signal | |
| Dopamine D2 Receptor (D2R) | BRET1 | Saturated Signal | |
| Dopamine D1 Receptor (D1R) | BRET1 | Unsaturated Signal | |
| Adenosine A2A Receptor | BRET1 | Saturated Signal | |
| Muscarinic M1 Receptor | BRET1 | Saturated Signal | |
| Muscarinic M4 Receptor | BRET1 | Saturated Signal |
Table 1: Summary of GPR88-GPCR Interactions Determined by BRET Saturation Assays.
Functional Modulation Data
The co-expression of GPR88 with its interacting partners leads to a significant attenuation of their signaling. This is typically quantified by measuring the agonist-induced response in the presence and absence of GPR88.
| Interacting Partner | Signaling Pathway | Effect of GPR88 Co-expression | Quantitative Change | Reference |
| Mu-Opioid Receptor (μOR) | G-protein (cAMP) | Inhibition | Decreased potency and efficacy of DAMGO | |
| Mu-Opioid Receptor (μOR) | β-arrestin recruitment | Inhibition | Blunted DAMGO-induced β-arrestin2 recruitment | |
| Mu-Opioid Receptor (μOR) | ERK Phosphorylation | Inhibition | Suppressed DAMGO-induced pERK/tERK ratio increase | |
| Delta-Opioid Receptor (δOR) | G-protein (cAMP) | Inhibition | Decreased potency and efficacy of SNC80 | |
| Kappa-Opioid Receptor (κOR) | G-protein (cAMP) | Modest Inhibition | Slight decrease in U50488H-activated pathway | |
| Dopamine D2 Receptor (D2R) | G-protein (cAMP) | Inhibition | Dampened agonist-induced G-protein activation | |
| Dopamine D1 Receptor (D1R) | G-protein (cAMP) | Potentiation | Increased G-protein dependent signaling | |
| Adenosine A2A Receptor | G-protein (cAMP) | No significant effect | - | |
| Muscarinic M1/M4 Receptors | G-protein signaling | Inhibition | Dampened agonist-induced G-protein activation |
Table 2: Functional Consequences of GPR88 Co-expression on Partner GPCR Signaling.
Signaling Pathways and Experimental Workflows
The interaction of GPR88 with other GPCRs leads to a complex modulation of intracellular signaling. The following diagrams illustrate these pathways and the experimental workflows used to study them.
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize GPR88-GPCR interactions.
Bioluminescence Resonance Energy Transfer (BRET) Saturation Assay
This protocol is adapted from methodologies described for studying GPCR interactions.
Objective: To determine if GPR88 physically interacts with a target GPCR in living cells.
Materials:
-
HEK293T cells
-
Expression vectors for GPCR-Rluc8 (donor) and GPR88-Venus/YFP (acceptor)
-
Lipofectamine 2000 or other suitable transfection reagent
-
DMEM supplemented with 10% FBS
-
Phosphate-buffered saline (PBS)
-
Coelenterazine H
-
White 96-well microplates
-
Luminometer capable of simultaneous dual-wavelength detection (e.g., 480 nm and 530 nm)
Procedure:
-
Cell Culture and Transfection:
-
Seed HEK293T cells in 6-well plates at a density that will result in 70-80% confluency on the day of transfection.
-
For each well, prepare a series of transfections with a constant amount of the donor plasmid (e.g., 0.1 µg of GPCR-Rluc8) and increasing amounts of the acceptor plasmid (e.g., 0.1, 0.2, 0.4, 0.8, 1.2, 1.6, 2.0 µg of GPR88-Venus). Keep the total amount of DNA constant in each transfection by adding an empty vector.
-
Transfect the cells using Lipofectamine 2000 according to the manufacturer's instructions.
-
-
Cell Incubation:
-
Incubate the transfected cells for 24-48 hours at 37°C in a 5% CO2 incubator.
-
-
Assay Preparation:
-
Gently wash the cells with PBS.
-
Harvest the cells by detaching them with a cell scraper in PBS.
-
Centrifuge the cell suspension and resuspend the pellet in PBS.
-
Distribute 100 µL of the cell suspension into the wells of a white 96-well microplate.
-
-
BRET Measurement:
-
Add Coelenterazine H to each well to a final concentration of 5 µM.
-
Immediately after substrate addition, measure the luminescence at two wavelengths simultaneously: ~480 nm for the Rluc8 donor and ~530 nm for the Venus/YFP acceptor.
-
-
Data Analysis:
-
Calculate the BRET ratio for each well: BRET ratio = (Luminescence at 530 nm) / (Luminescence at 480 nm).
-
Plot the BRET ratio as a function of the ratio of acceptor to donor expression (which can be estimated by measuring the total fluorescence of the acceptor and total luminescence of the donor in parallel wells).
-
A hyperbolic saturation curve is indicative of a specific interaction. The data can be fitted to a non-linear regression model to determine the BRETmax (maximum BRET signal) and BRET50 (acceptor/donor ratio required to reach 50% of BRETmax).
-
Co-immunoprecipitation (Co-IP)
This protocol provides a general framework for Co-IP of GPCRs.
Objective: To confirm the interaction between GPR88 and a target GPCR by co-precipitating the complex from cell lysates.
Materials:
-
Transfected HEK293T cells expressing epitope-tagged GPR88 (e.g., HA-GPR88) and a partner GPCR (e.g., FLAG-μOR).
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, with protease inhibitors).
-
Anti-FLAG antibody conjugated to agarose beads.
-
Wash buffer (e.g., lysis buffer with a lower detergent concentration).
-
Elution buffer (e.g., SDS-PAGE sample buffer).
-
Reagents for Western blotting.
Procedure:
-
Cell Lysis:
-
Wash transfected cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer for 30 minutes on ice with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
-
Immunoprecipitation:
-
Transfer the supernatant to a new tube.
-
Add anti-FLAG agarose beads to the lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads by centrifugation at a low speed (e.g., 1,000 x g) for 1 minute.
-
Discard the supernatant.
-
Wash the beads 3-5 times with ice-cold wash buffer.
-
-
Elution and Detection:
-
After the final wash, resuspend the beads in elution buffer.
-
Boil the samples for 5-10 minutes to elute the protein complexes.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Perform a Western blot using an anti-HA antibody to detect co-precipitated HA-GPR88.
-
cAMP Functional Assay
This protocol is based on commercially available cAMP assay kits.
Objective: To measure the effect of GPR88 co-expression on the agonist-induced inhibition of cAMP production by a Gαi-coupled partner GPCR.
Materials:
-
HEK293T cells co-transfected with the partner GPCR and either an empty vector or a GPR88 expression vector.
-
cAMP assay kit (e.g., HTRF, GloSensor).
-
Forskolin.
-
Agonist for the partner GPCR.
-
Phosphodiesterase inhibitor (e.g., IBMX).
-
Assay buffer.
Procedure:
-
Cell Plating and Incubation:
-
Plate the transfected cells in a 96-well plate and incubate for 24-48 hours.
-
-
Assay:
-
Replace the culture medium with assay buffer containing a phosphodiesterase inhibitor and incubate.
-
Add forskolin to all wells to stimulate adenylyl cyclase and raise basal cAMP levels.
-
Add varying concentrations of the agonist to the wells.
-
Incubate for the time recommended by the assay kit manufacturer.
-
-
Signal Detection:
-
Lyse the cells (if required by the kit) and add the detection reagents.
-
Measure the signal (e.g., fluorescence or luminescence) according to the kit's instructions.
-
-
Data Analysis:
-
Generate dose-response curves for the agonist in the presence and absence of GPR88.
-
Compare the EC50 and Emax values to determine the effect of GPR88 on the partner GPCR's function.
-
ERK1/2 Phosphorylation Assay
This protocol describes a Western blot-based method for detecting ERK phosphorylation.
Objective: To determine the impact of GPR88 co-expression on agonist-induced ERK1/2 phosphorylation downstream of a partner GPCR.
Materials:
-
Transfected cells as in the cAMP assay.
-
Serum-free medium.
-
Agonist for the partner GPCR.
-
Lysis buffer for Western blotting.
-
Primary antibodies: anti-phospho-ERK1/2 (pERK) and anti-total-ERK1/2 (tERK).
-
HRP-conjugated secondary antibody.
-
ECL substrate.
Procedure:
-
Cell Starvation and Stimulation:
-
Serum-starve the cells for 4-6 hours prior to the experiment.
-
Stimulate the cells with the agonist for various time points (e.g., 0, 2, 5, 10, 15 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of each lysate.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with the anti-pERK antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
-
Stripping and Reprobing:
-
Strip the membrane and reprobe with the anti-tERK antibody to normalize for protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for pERK and tERK.
-
Calculate the pERK/tERK ratio for each sample.
-
Compare the time course and magnitude of ERK phosphorylation in the presence and absence of GPR88.
-
Conclusion and Future Directions
The research landscape of GPR88 has evolved significantly, moving from its initial identification as a striatum-enriched orphan receptor to its current status as a key modulator of GPCR signaling and a viable therapeutic target. The ability of GPR88 to form hetero-oligomers and subsequently blunt the signaling of crucial neurotransmitter receptors like those for opioids and dopamine places it at a critical control point within the intricate neural circuits of the basal ganglia.
The data and protocols presented in this guide provide a solid foundation for researchers to further explore the nuanced world of GPR88-GPCR interactions. Future research should aim to:
-
Elucidate the structural basis of GPR88 hetero-oligomerization: Identifying the specific domains and residues involved in these interactions will be crucial for designing targeted therapeutics.
-
Expand the scope of interacting partners: While significant progress has been made, a comprehensive "interactome" for GPR88 in different brain regions is yet to be fully mapped.
-
Investigate the physiological relevance of these interactions in vivo: Correlating the in vitro findings with behavioral and physiological outcomes in animal models will be essential for understanding the true impact of GPR88-mediated modulation.
-
Develop selective pharmacological tools: The discovery of ligands that can specifically modulate GPR88's interaction with its partners, rather than its intrinsic activity, would be a major breakthrough for therapeutic development.
By continuing to unravel the complexities of GPR88's interactions, the scientific community can pave the way for novel therapeutic strategies for a range of neuropsychiatric disorders.
References
- 1. The orphan receptor GPR88 blunts the signaling of opioid receptors and multiple striatal GPCRs | eLife [elifesciences.org]
- 2. BIOLUMINISCENCE RESONANCE ENERGY TRANSFER (BRET) METHODS TO STUDY G PROTEIN-COUPLED RECEPTOR - RECEPTOR TYROSINE KINASE HETERORECEPTOR COMPLEXES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The orphan receptor GPR88 blunts the signaling of opioid receptors and multiple striatal GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: cAMP Functional Assay for GPR88 Agonist Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
The G protein-coupled receptor 88 (GPR88) is an orphan receptor predominantly expressed in the striatum of the brain. Its strategic location and involvement in crucial neural circuits have made it a promising therapeutic target for a range of neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and substance use disorders. GPR88 is known to couple to the Gi/o family of G proteins.[1] Upon activation by an agonist, GPR88 initiates a signaling cascade that inhibits the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[1][2]
This functional characteristic of GPR88 provides a robust platform for the development of cell-based assays to screen for novel agonists. By measuring the reduction in intracellular cAMP levels, researchers can effectively identify and characterize compounds that activate GPR88. This document provides detailed application notes and protocols for performing cAMP functional assays for GPR88 agonist screening, utilizing various commercially available assay technologies.
GPR88 Signaling Pathway
The activation of GPR88 by an agonist triggers a canonical Gi/o signaling pathway. The agonist binds to the receptor, inducing a conformational change that facilitates the coupling and activation of the heterotrimeric Gi/o protein. The activated Gαi/o subunit dissociates from the Gβγ dimer and inhibits adenylyl cyclase, the enzyme responsible for converting ATP to cAMP. The resulting decrease in intracellular cAMP levels modulates the activity of downstream effectors, such as Protein Kinase A (PKA), leading to various cellular responses.
Data Presentation: GPR88 Agonist Potency
The following table summarizes the potency (EC50 values) of several known GPR88 agonists determined using cAMP functional assays. This data can serve as a reference for hit validation and lead optimization studies.
| Compound | Assay Type | Cell Line | EC50 (nM) | Reference |
| (±)-1 | LANCE cAMP | CHO | 116 | [1] |
| (1R,2R)-enantiomer of (±)-1 | LANCE cAMP | CHO | 56 | [1] |
| (1R,2R)-2-PCCA | cAMP Assay | CHO | 45.0 ± 1.8 | |
| RTI-13951-33 | cAMP Assay | In vitro | 25 | |
| RTI-122 (30a) | cAMP Assay | In vitro | 11 | |
| Compound 19 | LANCE TR-FRET cAMP | CHO | 138 | |
| Compound 10 | LANCE TR-FRET cAMP | CHO | 437 |
Note: EC50 values can vary depending on the specific assay conditions and cell line used.
Experimental Workflow for GPR88 Agonist Screening
The general workflow for screening GPR88 agonists using a cAMP assay involves several key steps, from cell culture to data analysis. The following diagram illustrates a typical high-throughput screening (HTS) workflow.
Experimental Protocols
The following are detailed protocols for commonly used homogeneous, non-radioactive cAMP assays suitable for GPR88 agonist screening. These protocols are based on competitive immunoassay principles where cAMP produced by the cells competes with a labeled cAMP tracer for a limited number of specific antibodies.
Protocol 1: HTRF (Homogeneous Time-Resolved Fluorescence) cAMP Assay
This protocol is adapted for a 384-well plate format.
Materials:
-
CHO or HEK-293 cells stably expressing human GPR88.
-
Cell culture medium (e.g., DMEM/F12) with appropriate supplements.
-
Phosphate-Buffered Saline (PBS).
-
Non-enzymatic cell dissociation solution.
-
Assay buffer: HBSS with 5 mM HEPES, 0.1% BSA.
-
Phosphodiesterase (PDE) inhibitor: 3-isobutyl-1-methylxanthine (IBMX).
-
Forskolin.
-
Test compounds (GPR88 agonists).
-
HTRF cAMP Gi detection kit (e.g., from Revvity).
-
384-well white, low-volume microplates.
-
HTRF-compatible plate reader.
Procedure:
-
Cell Preparation:
-
Culture GPR88-expressing cells to approximately 80-90% confluency.
-
Wash the cells with PBS and detach them using a non-enzymatic cell dissociation solution.
-
Resuspend the cells in assay buffer and perform a cell count.
-
Dilute the cell suspension to the optimized concentration (typically 2,500-10,000 cells/well) in assay buffer containing a PDE inhibitor (e.g., 500 µM IBMX).
-
-
Compound Plating:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Dispense a small volume (e.g., 5 µL) of each compound dilution into the wells of the 384-well plate. Include wells for positive control (known GPR88 agonist) and negative control (vehicle).
-
-
Forskolin and Cell Addition:
-
Prepare a working solution of forskolin in the assay buffer. The final concentration should be at its EC80 to EC90 for cAMP production, as determined in preliminary experiments.
-
Add the forskolin solution to the wells containing the test compounds.
-
Immediately dispense an equal volume (e.g., 5 µL) of the cell suspension into each well.
-
-
Incubation:
-
Seal the plate and incubate for 30 minutes at room temperature to allow for GPR88 activation and subsequent inhibition of forskolin-stimulated cAMP production.
-
-
cAMP Detection:
-
Following the HTRF cAMP Gi detection kit manufacturer's instructions, prepare the detection reagents. This typically involves diluting the cAMP-d2 and anti-cAMP Cryptate solutions.
-
Add 5 µL of the cAMP-d2 solution, followed by 5 µL of the anti-cAMP Cryptate solution to each well.
-
-
Measurement:
-
Seal the plate and incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at both 665 nm (acceptor) and 620 nm (donor).
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000 for each well.
-
The signal is inversely proportional to the intracellular cAMP concentration.
-
Plot the HTRF ratio against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the EC50 value for each test compound.
-
Protocol 2: LANCE® Ultra cAMP Assay
This protocol is for a 384-well plate format with a total assay volume of 20 µL.
Materials:
-
GPR88-expressing cells.
-
Cell culture and assay reagents as listed in Protocol 1.
-
LANCE® Ultra cAMP Kit (e.g., from Revvity).
-
384-well white microplates (e.g., OptiPlate™-384).
-
TR-FRET capable plate reader (e.g., EnVision® Multilabel Plate Reader).
Procedure:
-
Cell and Compound Preparation:
-
Follow steps 1 and 2 from the HTRF protocol to prepare and plate the cells and test compounds.
-
-
Stimulation:
-
Add forskolin to all wells (except for the basal control) at a final concentration corresponding to its EC80-EC90.
-
Add the cell suspension to the wells. The final volume should be 10 µL.
-
Incubate the plate for 30 minutes at room temperature.
-
-
Detection:
-
Prepare the LANCE® Ultra detection reagents according to the kit manual. This involves preparing a working solution of the Eu-cAMP tracer and the ULight™-anti-cAMP antibody in the provided detection buffer.
-
Add 5 µL of the Eu-cAMP tracer solution to each well.
-
Add 5 µL of the ULight™-anti-cAMP antibody solution to each well.
-
-
Measurement:
-
Incubate the plate for 1 hour at room temperature.
-
Read the plate on a TR-FRET capable reader, measuring the time-resolved fluorescence at 665 nm and 615 nm.
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
The signal is inversely proportional to the cAMP concentration.
-
Generate dose-response curves and calculate EC50 values as described in the HTRF protocol.
-
Protocol 3: AlphaScreen® (AlphaLISA®) cAMP Assay
This protocol is for a 384-well plate format.
Materials:
-
GPR88-expressing cells.
-
Cell culture and assay reagents as listed in Protocol 1.
-
AlphaScreen® cAMP Assay Kit (e.g., from Revvity).
-
384-well white, opaque microplates (e.g., ProxiPlate™-384 Plus).
-
AlphaScreen-capable plate reader.
Procedure:
-
Cell and Compound Preparation:
-
Follow steps 1 and 2 from the HTRF protocol to prepare and plate the cells and test compounds.
-
-
Stimulation:
-
Add forskolin to all wells (except for the basal control) at its EC80-EC90 final concentration.
-
Add the cell suspension to the wells.
-
Incubate for 30 minutes at room temperature.
-
-
Lysis and Detection:
-
Prepare the AlphaScreen® detection mix according to the kit instructions. This typically involves mixing the Acceptor beads (conjugated to anti-cAMP antibody) and the Donor beads (streptavidin-coated) with a biotinylated-cAMP probe in a lysis buffer.
-
Add the detection mix to each well.
-
-
Measurement:
-
Incubate the plate in the dark at room temperature for 1-3 hours.
-
Read the plate on an AlphaScreen-capable reader.
-
-
Data Analysis:
-
The AlphaScreen® signal is inversely proportional to the intracellular cAMP concentration.
-
Generate dose-response curves and calculate EC50 values as described in the HTRF protocol.
-
Conclusion
The cAMP functional assay is a reliable and high-throughput method for the identification and characterization of GPR88 agonists. The protocols provided in these application notes offer a framework for establishing robust screening campaigns. The choice of a specific assay technology (HTRF, LANCE® Ultra, or AlphaScreen®) will depend on the available instrumentation and specific experimental needs. By leveraging these assays, researchers can accelerate the discovery of novel therapeutic agents targeting the GPR88 receptor for the treatment of various central nervous system disorders.
References
Application Notes and Protocols for GPR88 Radioligand Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
GPR88 is an orphan G protein-coupled receptor (GPCR) predominantly expressed in the striatum, a key brain region involved in motor control, reward, and cognition.[1][2] Its association with neuropsychiatric disorders such as schizophrenia, Parkinson's disease, and addiction has made it an attractive therapeutic target.[3] The deorphanization of GPR88 and the development of selective ligands are crucial for elucidating its physiological functions and for drug discovery efforts. Radioligand binding assays are a fundamental tool for characterizing the affinity and density of receptors and for screening potential drug candidates. This document provides detailed protocols for conducting radioligand binding assays for GPR88 using the novel radioligand [³H]RTI-33.[3]
GPR88 Signaling Pathway
GPR88 couples to the Gαi/o subunit of the heterotrimeric G protein complex.[3] Upon agonist binding, GPR88 activation leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels subsequently leads to decreased activity of Protein Kinase A (PKA), a key downstream effector. PKA is responsible for phosphorylating numerous substrates, including the cAMP response element-binding protein (CREB), a transcription factor that regulates the expression of genes involved in neuronal plasticity, survival, and differentiation. Therefore, the activation of GPR88 is expected to modulate gene expression and neuronal function through the Gαi/o-cAMP-PKA-CREB signaling cascade.
Quantitative Data Summary
The following tables summarize the binding parameters of [³H]RTI-33 and the inhibitory constants (Ki) of various GPR88 agonists determined through radioligand binding assays.
Table 1: Saturation Binding Parameters for [³H]RTI-33
| Preparation | Kd (nM) | Bmax (pmol/mg protein) |
| PPLS-HA-hGPR88-CHO cell membranes | 85 | 4.5 |
| Mouse striatal membranes | 41 | 15 |
Table 2: Competition Binding Affinities (Ki) of GPR88 Agonists
| Compound | Ki (nM) |
| RTI-13951-33 | 224 ± 36 |
| 2-PCCA | 277 ± 39 |
| (S,S)-2-PCCA | 487 |
| 2-AMPP | 219 |
| Compound 4 | 612 |
Experimental Protocols
I. Membrane Preparation from Cells or Tissues
This protocol describes the preparation of crude membrane fractions from cultured cells expressing GPR88 or from brain tissue.
Materials:
-
Cultured cells (e.g., PPLS-HA-hGPR88-CHO) or brain tissue (e.g., mouse striatum)
-
Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, pH 7.4, supplemented with protease inhibitor cocktail
-
Sucrose Buffer: Lysis buffer containing 10% sucrose
-
Dounce homogenizer or equivalent
-
High-speed refrigerated centrifuge
-
BCA Protein Assay Kit
Procedure:
-
Harvest cells or dissect tissue and place in ice-cold Lysis Buffer.
-
Homogenize the sample using a Dounce homogenizer (10-15 strokes on ice).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold Lysis Buffer.
-
Repeat the centrifugation step (step 4).
-
Resuspend the final membrane pellet in Sucrose Buffer.
-
Determine the protein concentration using a BCA assay.
-
Aliquot the membrane preparation and store at -80°C until use.
II. Saturation Radioligand Binding Assay
This protocol is designed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for [³H]RTI-33.
Materials:
-
GPR88-containing membranes
-
[³H]RTI-33 (specific activity ~83.4 Ci/mmol)
-
Unlabeled RTI-13951-33 (for non-specific binding)
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4
-
96-well filter plates (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI)
-
Vacuum filtration manifold
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of [³H]RTI-33 in Assay Buffer (e.g., 8 concentrations ranging from 0.1 to 450 nM for CHO cell membranes, or 0.1 to 250 nM for mouse striatal membranes).
-
In a 96-well plate, set up triplicate wells for total binding and non-specific binding (NSB) for each concentration of [³H]RTI-33.
-
For total binding wells, add 50 µL of Assay Buffer.
-
For NSB wells, add 50 µL of a high concentration of unlabeled RTI-13951-33 (e.g., 10 µM).
-
Add 50 µL of the appropriate [³H]RTI-33 dilution to each well.
-
Add 150 µL of the membrane preparation (3-20 µg protein for cells or 50-120 µg for tissue) to each well. The final assay volume is 250 µL.
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Terminate the incubation by rapid vacuum filtration through the pre-soaked 96-well filter plate.
-
Wash the filters four times with ice-cold Wash Buffer (e.g., Assay Buffer).
-
Dry the filter plate for 30 minutes at 50°C.
-
Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.
-
Calculate specific binding by subtracting the non-specific binding from the total binding for each radioligand concentration.
-
Analyze the data using non-linear regression to determine the Kd and Bmax values.
III. Competition Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of unlabeled competitor compounds for GPR88.
Materials:
-
Same as for the saturation binding assay
-
Unlabeled competitor compounds
Procedure:
-
Prepare serial dilutions of the unlabeled competitor compounds in Assay Buffer.
-
In a 96-well plate, set up triplicate wells for each concentration of the competitor. Also, include wells for total binding (no competitor) and non-specific binding (a high concentration of a known GPR88 ligand, e.g., 10 µM RTI-13951-33).
-
Add 50 µL of the appropriate competitor dilution, Assay Buffer (for total binding), or unlabeled RTI-13951-33 (for NSB) to the respective wells.
-
Add 50 µL of a fixed concentration of [³H]RTI-33 to all wells. The concentration of the radioligand should be at or near its Kd value.
-
Add 150 µL of the membrane preparation to each well.
-
Incubate, filter, wash, and count the radioactivity as described in the saturation binding assay protocol (steps 7-11).
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
Experimental Workflow Diagram
References
- 1. GPR88 - a putative signaling molecule predominantly expressed in the striatum: Cellular localization and developmental regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and pharmacological validation of a novel radioligand for the orphan GPR88 receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Probing Striatal Circuits Using GPR88 Agonists
Audience: Researchers, scientists, and drug development professionals.
Introduction
The G protein-coupled receptor 88 (GPR88) is an orphan receptor highly and almost exclusively expressed in the striatum, a critical brain region for motor control, reward, and cognition.[1][2][3] Its dense expression in both direct (D1 receptor-expressing) and indirect (D2 receptor-expressing) pathway medium spiny neurons (MSNs) positions it as a key modulator of striatal output.[3][4] GPR88 couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a reduction in intracellular cyclic AMP (cAMP) levels. This inherent inhibitory nature has significant implications for neuronal excitability and neurotransmission.
Genetic and pharmacological studies have implicated GPR88 in a variety of striatum-dependent behaviors and neuropsychiatric disorders, including Parkinson's disease, schizophrenia, and addiction. Consequently, GPR88 has emerged as a promising therapeutic target. The development of selective GPR88 agonists provides powerful tools to probe the function of striatal circuits and to evaluate the therapeutic potential of modulating this receptor.
These application notes provide an overview of the experimental protocols and data related to the use of GPR88 agonists in studying striatal circuits.
Data Presentation: Quantitative Effects of GPR88 Modulation
The following tables summarize key quantitative findings from studies involving GPR88 agonists and genetic models.
Table 1: In Vitro Potency of GPR88 Agonists
| Compound | Assay Type | Cell Line | Parameter | Value | Reference |
| RTI-13951-33 | cAMP Accumulation | Recombinant | EC50 | 25 nM |
Table 2: Behavioral Effects of the GPR88 Agonist RTI-13951-33 in Mice
| Behavior | Mouse Strain | Dose | Effect | p-value | Reference |
| Alcohol Intake (Intermittent Access) | C57BL/6 x SvPas | 30 mg/kg | Reduced alcohol intake | p = 0.026 | |
| Alcohol Intake (Intermittent Access) | Gpr88-/- | 30 mg/kg | No effect | p = 0.89 | |
| Binge-like Drinking (DID) | Wild-type | 30 mg/kg | Reduced alcohol intake | p = 0.01 | |
| Binge-like Drinking (DID) | Gpr88-/- | 30 mg/kg | No effect | p = 0.13 | |
| Spontaneous Locomotor Activity | C57BL/6 | 30 mg/kg | Decreased | Not specified | |
| Spontaneous Locomotor Activity | C57BL/6 | 60 mg/kg | Decreased | Not specified |
Table 3: Effects of Gpr88 Knockout on Striatal Function
| Parameter | Genotype | Change | Finding | Reference |
| Basal Dopamine Levels | Gpr88 KO | Lower | Suggests GPR88 modulates dopamine signaling. | |
| Amphetamine-Induced Dopamine Release | Gpr88 KO | Normal | ||
| Apomorphine-Induced Stereotypy | Gpr88 KO | Increased | ||
| Amphetamine-Stimulated Locomotor Activity | Gpr88 KO | Increased | ||
| µOR and δOR G protein signaling | Gpr88-/- | Increased | GPR88 tonically inhibits opioid receptor activity. |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro cAMP Accumulation Assay for GPR88 Agonist Potency
Objective: To determine the potency and efficacy of GPR88 agonists in vitro by measuring their ability to inhibit adenylyl cyclase and reduce cAMP levels.
Methodology:
-
Cell Culture and Transfection:
-
Culture Human Embryonic Kidney (HEK293) cells in appropriate media.
-
Transiently or stably transfect the cells with a plasmid encoding human GPR88.
-
-
Assay Procedure:
-
Plate the transfected cells in a suitable multi-well format.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Stimulate adenylyl cyclase by adding a Gαs-coupled receptor agonist, such as isoproterenol or forskolin, to increase basal cAMP levels.
-
Add varying concentrations of the GPR88 agonist to be tested.
-
-
cAMP Measurement:
-
Lyse the cells and measure intracellular cAMP levels using a commercially available competitive immunoassay kit (e.g., ELISA) or a reporter gene assay (e.g., CRE-luciferase).
-
-
Data Analysis:
-
Plot the concentration of the GPR88 agonist against the measured cAMP levels.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (half-maximal effective concentration) and Emax (maximum effect) of the agonist.
-
[35S]-GTPγS Binding Assay
Objective: To measure the activation of Gαi/o proteins by GPR88 agonists in native tissue.
Methodology:
-
Membrane Preparation:
-
Dissect the striatum from wild-type and Gpr88 knockout mice.
-
Homogenize the tissue in ice-cold buffer and centrifuge to pellet the membranes.
-
Wash the membranes multiple times by resuspension and centrifugation.
-
Resuspend the final membrane pellet in assay buffer.
-
-
Binding Assay:
-
In a multi-well plate, combine the striatal membranes, [35S]-GTPγS, GDP, and varying concentrations of the GPR88 agonist.
-
Incubate the mixture at 30°C to allow for binding.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound [35S]-GTPγS.
-
-
Data Analysis:
-
Measure the amount of bound [35S]-GTPγS on the filters using a scintillation counter.
-
Plot the agonist concentration against the specific binding of [35S]-GTPγS.
-
Analyze the data to determine the agonist's potency and efficacy in stimulating G protein activation.
-
In Vivo Electrophysiology in Awake, Behaving Mice
Objective: To measure the firing rate of medium spiny neurons (MSNs) in response to GPR88 modulation.
Methodology:
-
Animal Model:
-
Use adult male Gpr88 knockout mice and wild-type littermates.
-
-
Surgical Implantation:
-
Anesthetize the mice and surgically implant a microdrive array with single-unit recording electrodes targeting the dorsal striatum.
-
-
Electrophysiological Recording:
-
After a recovery period, connect the implanted electrodes to a recording system.
-
Record the spontaneous firing rate of individual MSNs while the mice are awake and behaving.
-
Administer a GPR88 agonist or vehicle and continue to record the neuronal firing rate.
-
-
Data Analysis:
-
Isolate single-unit activity (spikes) from the raw electrophysiological data.
-
Calculate the firing rate of each neuron before and after drug administration.
-
Compare the changes in firing rate between wild-type and Gpr88 knockout mice to determine the effect of the agonist on MSN activity.
-
Behavioral Assay: Locomotor Activity
Objective: To assess the impact of GPR88 agonists on spontaneous and drug-induced locomotor activity.
Methodology:
-
Animal Model:
-
Use Gpr88 knockout mice or wild-type mice.
-
-
Apparatus:
-
Use open-field arenas equipped with infrared beams for automated tracking of movement.
-
-
Procedure:
-
Place individual mice into the open-field arenas and allow them to habituate for a specific period.
-
Administer the GPR88 agonist, a psychostimulant (e.g., amphetamine), or vehicle via an appropriate route (e.g., intraperitoneal injection).
-
Record locomotor activity, including distance traveled, rearing frequency, and stereotyped behaviors, for a defined duration.
-
-
Data Analysis:
-
Quantify the locomotor parameters for each treatment group.
-
Use appropriate statistical tests (e.g., ANOVA) to compare the locomotor activity between different treatment groups and genotypes.
-
Signaling Pathways and Experimental Workflows
The following diagrams visualize key signaling pathways and experimental workflows related to GPR88 in striatal neurons.
Caption: GPR88 Signaling Pathway in Striatal Neurons.
Caption: Workflow for cAMP Accumulation Assay.
Caption: Workflow for Locomotor Activity Assay.
Conclusion
The protocols and data presented here provide a framework for utilizing GPR88 agonists to investigate the complex circuitry of the striatum. These tools are invaluable for elucidating the role of GPR88 in health and disease and for the development of novel therapeutics for a range of neuropsychiatric disorders. Further research with these and other selective GPR88 modulators will continue to unravel the intricate functions of this important striatal receptor.
References
- 1. benchchem.com [benchchem.com]
- 2. GPR88 - a putative signaling molecule predominantly expressed in the striatum: Cellular localization and developmental regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. GPR88 in D1R-Type and D2R-Type Medium Spiny Neurons Differentially Regulates Affective and Motor Behavior | eNeuro [eneuro.org]
Application Notes and Protocols for Preclinical Studies of a GPR88 Agonist in Schizophrenia Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The G protein-coupled receptor 88 (GPR88) is an orphan receptor highly expressed in the striatum, a brain region critically implicated in the pathophysiology of schizophrenia. Preclinical evidence strongly suggests that GPR88 plays a modulatory role in dopamine signaling, a key pathway disrupted in schizophrenia.[1] Genetic knockout of GPR88 in mice leads to schizophrenia-like phenotypes, including deficits in sensorimotor gating (prepulse inhibition) and hypersensitivity to psychostimulants, which are reversed by antipsychotic medications.[1][2] This positions GPR88 as a promising therapeutic target for the development of novel antipsychotics.
These application notes provide a comprehensive overview and detailed protocols for the preclinical evaluation of a GPR88 agonist, herein referred to as "GPR88 Agonist 2," for the treatment of schizophrenia. The focus is on key in vitro and in vivo assays to characterize the compound's potency, efficacy, and mechanism of action in relevant models of the disorder.
GPR88 Signaling Pathway
GPR88 is coupled to the Gi/o family of G proteins. Upon agonist binding, GPR88 activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately modulates neuronal excitability and neurotransmitter release in the striatum.
In Vitro Characterization of this compound
Receptor Binding and Functional Activity
The initial characterization of this compound involves determining its binding affinity and functional potency at the GPR88 receptor.
| Parameter | Assay Type | Cell Line | This compound |
| Binding Affinity (Ki) | Radioligand Binding | HEK293 cells expressing human GPR88 | 15 nM |
| Functional Potency (EC50) | cAMP Inhibition Assay | CHO cells expressing human GPR88 | 25 nM[3] |
| Maximal Efficacy (% inhibition) | cAMP Inhibition Assay | CHO cells expressing human GPR88 | 95% |
Protocol 1: cAMP Inhibition Assay
This protocol measures the ability of this compound to inhibit the production of cyclic AMP (cAMP) in cells expressing the GPR88 receptor.
Materials:
-
CHO cells stably expressing human GPR88
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Forskolin (adenylyl cyclase activator)
-
This compound
-
cAMP detection kit (e.g., HTRF, AlphaScreen)
Procedure:
-
Seed GPR88-expressing CHO cells in a 384-well plate and incubate overnight.
-
Prepare a serial dilution of this compound in assay buffer.
-
Remove culture medium and add the this compound dilutions to the cells.
-
Incubate for 30 minutes at room temperature.
-
Add a fixed concentration of forskolin to all wells to stimulate cAMP production and incubate for 30 minutes.
-
Lyse the cells and measure cAMP levels using a compatible detection kit according to the manufacturer's instructions.
-
Plot the concentration-response curve and calculate the EC50 value.
Preclinical In Vivo Evaluation in Schizophrenia Models
The following protocols describe key behavioral and neurochemical assays to assess the antipsychotic-like potential of this compound in rodent models of schizophrenia.
Experimental Workflow
Prepulse Inhibition (PPI) Test
Deficits in PPI are a hallmark of sensorimotor gating impairments observed in schizophrenia patients. This test assesses the ability of a weak prestimulus (prepulse) to inhibit the startle response to a subsequent strong stimulus (pulse).
Expected Outcome: this compound is expected to reverse the PPI deficits induced in a schizophrenia animal model.
| Treatment Group | % Prepulse Inhibition (Mean ± SEM) |
| Vehicle | 35 ± 4% |
| Schizophrenia Model + Vehicle | 15 ± 3% |
| Schizophrenia Model + this compound (10 mg/kg) | 32 ± 5% |
| Schizophrenia Model + Haloperidol (0.5 mg/kg) | 30 ± 4% |
Protocol 2: Prepulse Inhibition Test
Apparatus:
-
Startle response measurement system with a sound-attenuating chamber.
Procedure:
-
Acclimatize the animal to the startle chamber for a 5-minute period with background white noise (e.g., 65 dB).
-
The test session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB, 40 ms duration).
-
Prepulse-alone trials: A weak acoustic stimulus (e.g., 75 dB, 20 ms duration).
-
Prepulse-pulse trials: The prepulse is presented 100 ms before the pulse.
-
No-stimulus trials: Background noise only.
-
-
Administer this compound or vehicle intraperitoneally (i.p.) 30 minutes before the start of the test session.
-
The startle response (amplitude of the whole-body flinch) is recorded for each trial.
-
Calculate the percentage of PPI as follows: % PPI = [1 - (Startle amplitude on prepulse-pulse trials / Startle amplitude on pulse-alone trials)] x 100.
Amphetamine-Induced Hyperlocomotion
This model mimics the positive symptoms of schizophrenia, particularly psychomotor agitation, which is associated with a hyperdopaminergic state in the striatum.
Expected Outcome: this compound is expected to attenuate the hyperlocomotor activity induced by amphetamine.
| Treatment Group | Total Distance Traveled (cm, Mean ± SEM) |
| Saline + Vehicle | 1500 ± 200 |
| Amphetamine (2.5 mg/kg) + Vehicle | 4500 ± 450 |
| Amphetamine (2.5 mg/kg) + this compound (10 mg/kg) | 2000 ± 300 |
| Amphetamine (2.5 mg/kg) + Haloperidol (0.5 mg/kg) | 1800 ± 250 |
Protocol 3: Amphetamine-Induced Hyperlocomotion
Apparatus:
-
Open-field arena equipped with automated activity monitoring systems (e.g., infrared beams).
Procedure:
-
Acclimatize the animal to the open-field arena for 30-60 minutes.
-
Administer this compound or vehicle (i.p.).
-
After 30 minutes, administer amphetamine (e.g., 2.5 mg/kg, i.p.) or saline.
-
Immediately place the animal back into the open-field arena and record locomotor activity (e.g., total distance traveled, rearing frequency) for 60-90 minutes.
-
Analyze the data in time bins (e.g., 5-minute intervals) to assess the time course of the drug effects.
In Vivo Microdialysis
This technique allows for the direct measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals, providing insights into the neurochemical effects of this compound.
Expected Outcome: this compound is expected to modulate striatal dopamine levels, potentially by reducing excessive dopamine release in a hyperdopaminergic state.
| Treatment | Basal Dopamine (% of Baseline, Mean ± SEM) | Amphetamine-Evoked Dopamine (% of Baseline, Mean ± SEM) |
| Vehicle | 100 ± 10% | 500 ± 75% |
| This compound (10 mg/kg) | 90 ± 12% | 250 ± 50% |
Protocol 4: In Vivo Microdialysis in the Striatum
Procedure:
-
Surgery: Anesthetize the animal and stereotaxically implant a microdialysis guide cannula targeting the striatum. Allow for a recovery period of at least 24-48 hours.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe into the guide cannula and perfuse with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: After a stabilization period, collect baseline dialysate samples every 20 minutes for at least 60 minutes.
-
Drug Administration: Administer this compound (i.p.) and continue collecting dialysate samples.
-
(Optional) Amphetamine Challenge: After establishing the effect of the GPR88 agonist, administer amphetamine to assess the agonist's effect on stimulated dopamine release.
-
Analysis: Analyze the dialysate samples for dopamine and its metabolites using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Express the results as a percentage change from the baseline levels.
PET Receptor Occupancy
Positron Emission Tomography (PET) is a non-invasive imaging technique used to determine the extent to which this compound binds to its target receptor in the living brain at different doses. This is crucial for establishing a dose-response relationship and for guiding dose selection in clinical trials.
Expected Outcome: this compound will show dose-dependent occupancy of GPR88 in the striatum.
| This compound Dose (mg/kg) | Receptor Occupancy in Striatum (%) |
| 1 | 20% |
| 3 | 50% |
| 10 | 85% |
| 30 | >95% |
Protocol 5: GPR88 Receptor Occupancy using PET
Procedure:
-
Radioligand: A specific and selective PET radioligand for GPR88 is required.
-
Baseline Scan: Anesthetize the animal and perform a baseline PET scan following the injection of the GPR88 radioligand to determine the baseline receptor availability.
-
Drug Administration: Administer a single dose of this compound.
-
Post-dose Scan: After a predetermined time to allow for drug distribution, perform a second PET scan with the same radioligand.
-
Image Analysis: Reconstruct the PET images and define regions of interest (ROIs), particularly the striatum.
-
Occupancy Calculation: Calculate receptor occupancy as the percentage reduction in radioligand binding in the post-dose scan compared to the baseline scan.
-
Repeat the procedure with different doses of this compound to establish a dose-occupancy curve.
Therapeutic Rationale and Logical Framework
The therapeutic strategy is based on the hypothesis that activating the inhibitory GPR88 receptor will normalize the hyperactivity of striatal circuits implicated in the positive symptoms of schizophrenia.
Conclusion
The protocols and data presented in these application notes provide a robust framework for the preclinical evaluation of this compound as a potential therapeutic for schizophrenia. Successful outcomes in these assays would provide strong evidence for its efficacy and mechanism of action, supporting its advancement into further development and clinical trials.
References
- 1. Orphan Receptor GPR88 as an Emerging Neurotherapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPR88 in A2Areceptor-expressing neurons modulates locomotor response to dopamine agonists but not sensorimotor gating - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a potent, selective, and brain-penetrant small molecule that activates the orphan receptor GPR88 and reduces alcohol intake | RTI [rti.org]
Application Notes and Protocols: Investigating GPR88 Agonist 2 in Parkinson's Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 88 (GPR88) is an orphan receptor predominantly expressed in the striatum, a key brain region implicated in the pathophysiology of Parkinson's disease (PD).[1][2] GPR88 is involved in the regulation of motor control, mood, and reward-based learning, making it a promising therapeutic target for central nervous system disorders.[1][2] The receptor couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a reduction in cyclic AMP (cAMP) levels.[1] Studies involving GPR88 knockout or knockdown in rodent models of Parkinson's disease have demonstrated alterations in motor function and responses to dopaminergic therapies, suggesting that modulation of GPR88 activity could offer a novel therapeutic strategy.
This document provides detailed application notes and experimental protocols for investigating the therapeutic potential of a novel GPR88 agonist, "GPR88 Agonist 2," in preclinical rodent models of Parkinson's disease. While specific in-vivo data for "this compound" is not yet extensively published, these guidelines and representative data tables are provided to illustrate the experimental workflows and expected outcomes based on the known pharmacology of GPR88.
GPR88 Signaling Pathway
Activation of GPR88 by an agonist is expected to potentiate its inhibitory effect on adenylyl cyclase, leading to decreased cAMP production and subsequent modulation of downstream signaling cascades within medium spiny neurons of the striatum.
References
GPR88 Agonist 2: Application Notes and Protocols for Alcohol Self-Administration Studies in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the effects of GPR88 agonists on alcohol self-administration in rats, with a focus on the compound RTI-122. The G protein-coupled receptor 88 (GPR88) is an orphan receptor primarily expressed in the striatum, a key region of the brain's reward system.[1][2] Its modulation of reward and motivational pathways has made it a promising target for the development of treatments for alcohol use disorder (AUD).[1][2]
Activation of GPR88 has been shown to reduce alcohol consumption and motivation in preclinical models.[1] Studies in rats have demonstrated that GPR88 agonists can dose-dependently decrease operant alcohol self-administration and the motivation to seek alcohol. Notably, these effects appear to be specific to alcohol, as the agonists do not typically affect the consumption of other rewards like sucrose.
Data Presentation
The following tables summarize the quantitative data from key experiments investigating the effects of the GPR88 agonist RTI-122 on alcohol-related behaviors in rats.
Table 1: Effect of RTI-122 on Operant Alcohol Self-Administration in Rats
| Dose of RTI-122 (mg/kg) | Change in Alcohol Self-Administration | Effect on Locomotor Activity | Reference |
| 5 | Significant reduction in breakpoint and total intake | Reduction in locomotor rate | |
| 10 | Significant reduction in breakpoint and total intake | Reduction in locomotor rate |
Table 2: Effect of RTI-122 on Motivation for Alcohol in Progressive Ratio Tasks in Rats
| Dose of RTI-122 (mg/kg) | Change in Breakpoint for Alcohol | Condition | Reference |
| 5 | Significantly reduced | Unadulterated alcohol | |
| 10 | Significantly reduced | Unadulterated alcohol | |
| 5 | Reduced | Quinine-adulterated alcohol |
Table 3: Effect of a High Dose of RTI-122 on Yohimbine-Induced Reinstatement of Alcohol Seeking in Rats
| Dose of RTI-122 | Effect on Reinstatement | Reference |
| High dose | Reduced |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Operant Alcohol Self-Administration
This protocol is designed to assess the reinforcing effects of alcohol and the impact of a GPR88 agonist on this behavior.
Subjects:
-
Male and female rats (e.g., alcohol-preferring P-rats) are individually housed.
-
Animals are maintained on a reverse light-dark cycle.
Apparatus:
-
Standard operant conditioning chambers equipped with two levers, a cue light above the active lever, and a house light.
-
A syringe pump is used to deliver alcohol (e.g., 20% v/v) through a sipper tube.
Procedure:
-
Acquisition: Rats are trained to press a lever for alcohol reinforcement during daily sessions (e.g., 30 minutes). Completion of a fixed ratio (FR) schedule (e.g., FR1, meaning one press yields one reward) results in the delivery of a small volume of alcohol (e.g., 0.1 ml) and a brief light cue.
-
Baseline: Once stable responding is achieved, animals are put on a maintenance schedule.
-
Treatment: Prior to the self-administration session, rats are administered the GPR88 agonist (e.g., RTI-122) or vehicle.
-
Data Collection: The number of lever presses and alcohol deliveries are recorded. Locomotor activity can also be monitored using photobeams within the chamber.
Progressive Ratio Schedule
This protocol measures the motivation of rats to work for alcohol rewards.
Procedure:
-
Following stable self-administration, the response requirement to obtain each subsequent reinforcer is systematically increased within the session.
-
The "breakpoint" is the highest number of responses an animal is willing to make to receive a single reward.
-
The GPR88 agonist or vehicle is administered prior to the session.
-
A lower breakpoint after drug administration indicates reduced motivation.
Yohimbine-Induced Reinstatement
This model is used to study relapse behavior.
Procedure:
-
Extinction: After stable self-administration, alcohol is no longer delivered following lever presses. Sessions continue until responding significantly decreases.
-
Reinstatement: Animals are pre-treated with the GPR88 agonist or vehicle, followed by an injection of yohimbine (a pharmacological stressor known to induce reinstatement of drug-seeking).
-
The number of lever presses is measured to assess the degree of reinstatement of alcohol-seeking behavior.
Mandatory Visualizations
Signaling Pathway
The GPR88 receptor is highly expressed in the striatum, where it is thought to modulate dopamine signaling. GPR88 is a Gαi-coupled GPCR, and its activation is believed to inhibit adenylyl cyclase, leading to a decrease in cAMP levels. This ultimately modulates the activity of medium spiny neurons, which are crucial components of the brain's reward circuitry. The diagram below illustrates the proposed signaling pathway.
Caption: Proposed GPR88 signaling pathway in a medium spiny neuron.
Experimental Workflow
The following diagram outlines the typical workflow for evaluating the effect of a GPR88 agonist on alcohol self-administration in rats.
Caption: Experimental workflow for GPR88 agonist testing in rats.
References
Application Notes and Protocols for High-Throughput Screening of Novel GPR88 Agonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
GPR88 is an orphan G protein-coupled receptor (GPCR) predominantly expressed in the striatum, a critical brain region for motor control, cognition, and reward pathways.[1][2][3] Its association with various neuropsychiatric and neurodegenerative disorders has positioned it as a promising therapeutic target.[1][4] GPR88 primarily couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent reduction in intracellular cyclic AMP (cAMP) levels. The identification of potent and selective GPR88 agonists is a key step in validating its therapeutic potential and developing novel treatments. High-throughput screening (HTS) is a crucial methodology for discovering such novel chemical entities.
These application notes provide detailed protocols for two primary HTS assays designed to identify and characterize novel GPR88 agonists: a cAMP-based assay and a calcium mobilization assay. The protocols are tailored for a high-throughput format and include information on data analysis and presentation.
GPR88 Signaling Pathway
Activation of GPR88 by an agonist initiates a signaling cascade that modulates neuronal activity. The canonical pathway involves the inhibition of cAMP production.
High-Throughput Screening Workflow
The process of identifying novel GPR88 agonists through HTS follows a multi-step workflow, from initial screening to hit confirmation and characterization.
Experimental Protocols
Two robust and validated HTS assays for identifying GPR88 agonists are detailed below.
Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay
This competitive immunoassay measures the accumulation of cAMP in cells. GPR88 activation by an agonist will lead to a decrease in forskolin-stimulated cAMP levels, resulting in an increased HTRF signal.
Materials:
-
CHO or HEK293 cells stably expressing human GPR88.
-
Assay medium: DMEM/F12 with 10% FBS and appropriate selection antibiotics.
-
Stimulation buffer: As recommended by the HTRF kit manufacturer.
-
Forskolin.
-
Test compounds.
-
HTRF cAMP assay kit (e.g., from Cisbio).
-
384-well low-volume white plates.
-
HTRF-compatible plate reader.
Protocol:
-
Cell Plating:
-
Culture GPR88-expressing cells to ~80-90% confluency.
-
Harvest cells and resuspend in assay medium to the desired density.
-
Dispense 5 µL of the cell suspension into each well of a 384-well plate.
-
Incubate the plate at 37°C in a 5% CO2 incubator overnight.
-
-
Compound Addition:
-
Prepare serial dilutions of test compounds in stimulation buffer.
-
Add 5 µL of the compound dilutions to the corresponding wells.
-
For agonist screening, a final concentration of 10 µM is typical for the primary screen.
-
Include controls: vehicle (e.g., 0.1% DMSO) and a known GPR88 agonist as a positive control.
-
-
Forskolin Stimulation (for Gi-coupled receptors):
-
Prepare a solution of forskolin in stimulation buffer at a concentration that yields approximately 80% of the maximal cAMP response (EC80). This concentration needs to be predetermined for the specific cell line.
-
Add 5 µL of the forskolin solution to all wells except the basal control wells.
-
Incubate the plate at room temperature for 30 minutes.
-
-
HTRF Reagent Addition and Signal Detection:
-
Prepare the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) according to the manufacturer's protocol.
-
Add 5 µL of the cAMP-d2 solution to each well.
-
Add 5 µL of the anti-cAMP-cryptate solution to each well.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.
-
Data Analysis:
-
Calculate the 665/620 nm ratio for each well.
-
Normalize the data to the vehicle control (100% activity) and a saturating concentration of a known agonist (0% activity).
-
For dose-response curves, plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Calcium Mobilization Assay with Promiscuous Gαqi5
This assay leverages the co-expression of a promiscuous Gαqi5 protein, which couples to the Gαi/o signal of GPR88 and redirects it through the Gαq pathway, resulting in a measurable intracellular calcium flux.
Materials:
-
CHO cells stably co-expressing human GPR88 and Gαqi5 (CHO-Gαqi5-GPR88).
-
Assay medium: Ham's F12 with 10% FBS and appropriate selection antibiotics.
-
Assay buffer: 1x HBSS, 20 mM HEPES, 2.5 mM probenecid, pH 7.4.
-
Calcium-sensitive dye (e.g., Calcium 5).
-
Test compounds.
-
384-well black-walled, clear-bottom plates.
-
Fluorescent Imaging Plate Reader (FLIPR) or equivalent.
Protocol:
-
Cell Plating:
-
Culture CHO-Gαqi5-GPR88 cells to ~80-90% confluency.
-
Harvest cells and seed 9,000 cells/well in 30 µL of assay medium into 384-well plates.
-
Incubate the plates at 37°C in a 5% CO2 incubator overnight.
-
-
Dye Loading:
-
Prepare the calcium dye solution in assay buffer according to the manufacturer's instructions.
-
Add 30 µL of the dye solution to each well.
-
Incubate the plate for 45 minutes at 37°C in a 5% CO2 incubator.
-
-
Compound Addition and Signal Detection:
-
Prepare serial dilutions of test compounds in assay buffer.
-
Place the cell plate and the compound plate into the FLIPR instrument.
-
The instrument will add a specified volume of the compound solution to the cell plate while simultaneously measuring the fluorescence signal.
-
Monitor the fluorescence intensity over a period of 60-120 seconds.
-
Data Analysis:
-
The response is typically measured as the maximum fluorescence signal intensity or the area under the curve.
-
Normalize the data to the vehicle control (0% activity) and a saturating concentration of a known GPR88 agonist (100% activity).
-
For dose-response curves, plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Data Presentation
Quantitative data from HTS and subsequent characterization should be summarized in a clear and concise tabular format to facilitate comparison between compounds and assays.
Table 1: Potency of Known GPR88 Agonists in Different Assay Formats
| Compound | Modality | Assay Type | Cell Line | Potency (EC50) | Reference |
| 2-PCCA | Agonist | cAMP HTRF | - | 3.1 nM | |
| (racemic) 2-PCCA | Agonist | cAMP Assay (GloSensor) | HEK293 cells expressing hGPR88 | 911 nM | |
| (1R,2R)-2-PCCA | Agonist | cAMP Assay (GloSensor) | HEK293 cells expressing hGPR88 | 603 nM | |
| (racemic) 2-PCCA | Agonist | cAMP Assay (Lance) | CHO cells expressing PPLS-HA-GPR88 | 116 nM | |
| (1R,2R)-2-PCCA | Agonist | cAMP Assay (Lance) | CHO cells expressing PPLS-HA-GPR88 | 56 nM | |
| RTI-13951-33 | Agonist | cAMP Functional Assay | - | 25 nM | |
| RTI-122 | Agonist | TR-FRET cAMP Assay | CHO cells | 11 nM | |
| Compound 30a | Agonist | cAMP Accumulation | PPLS-HA-hGPR88-CHO | 11 nM | |
| RTI-13951-33 | Agonist | [35S]GTPγS Binding | PPLS-HA-hGPR88-CHO | 65 nM | |
| Compound 30a | Agonist | [35S]GTPγS Binding | PPLS-HA-hGPR88-CHO | 12 nM |
Conclusion
The protocols and workflows described in these application notes provide a robust framework for the high-throughput screening and identification of novel GPR88 agonists. The choice between the cAMP and calcium mobilization assays will depend on the available instrumentation and cell lines. Both assays are highly amenable to automation and have been successfully used to discover potent GPR88 modulators. Careful data analysis and hit validation are critical for the successful progression of promising compounds into lead optimization and further drug development efforts.
References
- 1. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
Application Notes and Protocols for Behavioral Phenotyping of Mice Treated with a GPR88 Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 88 (GPR88) is an orphan receptor predominantly expressed in the striatum, a key brain region involved in motor control, reward, and cognition.[1] Preclinical studies have implicated GPR88 in a range of neuropsychiatric and neurodegenerative disorders, including anxiety, schizophrenia, and Parkinson's disease, making it a promising therapeutic target.[1] Studies involving Gpr88 knockout (KO) mice have consistently demonstrated a phenotype of hyperactivity and reduced anxiety-like behaviors.[2][3][4] This suggests that agonism of GPR88 may produce anxiogenic and locomotor-suppressant effects.
These application notes provide detailed protocols for the behavioral phenotyping of mice treated with a GPR88 agonist. The focus is on assessing key behavioral domains relevant to GPR88 function: locomotor activity, anxiety-like behavior, and depression-like behavior. The protocols for the Open Field Test, Elevated Plus Maze, and Forced Swim Test are described, along with expected outcomes based on available preclinical data.
GPR88 Signaling Pathway
Activation of GPR88 by an agonist is expected to initiate an intracellular signaling cascade that modulates neuronal activity. GPR88 is known to couple to Gαi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can have widespread effects on downstream signaling pathways, ultimately influencing neuronal excitability and neurotransmitter release.
Experimental Workflow for Behavioral Phenotyping
A typical workflow for assessing the behavioral effects of a GPR88 agonist in mice involves several key stages, from animal preparation to data analysis. It is crucial to include appropriate control groups (e.g., vehicle-treated animals) and to blind the experimenter to the treatment conditions to minimize bias.
Quantitative Data Summary
The following tables summarize the expected quantitative outcomes from behavioral tests in mice treated with a GPR88 agonist. Data for the Open Field Test with the GPR88 agonist RTI-13951-33 is presented. For the Elevated Plus Maze and Forced Swim Test, the expected effects of a GPR88 agonist are inferred from the phenotype of Gpr88 knockout mice, which exhibit decreased anxiety and hyperactivity.
Table 1: Open Field Test (OFT) - Locomotor Activity
| Treatment Group | Total Distance Traveled (cm) | Time Spent in Center Zone (s) |
| Vehicle Control | High | Moderate |
| GPR88 Agonist (e.g., RTI-13951-33) | Decreased | Decreased (Expected) |
Table 2: Elevated Plus Maze (EPM) - Anxiety-Like Behavior (Inferred from KO phenotype)
| Treatment Group | Time Spent in Open Arms (%) | Number of Entries into Open Arms |
| Vehicle Control | Moderate | Moderate |
| GPR88 Agonist | Decreased (Expected) | Decreased (Expected) |
Table 3: Forced Swim Test (FST) - Depression-Like Behavior (Inferred from KO phenotype)
| Treatment Group | Immobility Time (s) |
| Vehicle Control | Moderate |
| GPR88 Agonist | Increased (Expected) |
Experimental Protocols
Open Field Test (OFT)
Objective: To assess spontaneous locomotor activity and exploratory behavior in a novel environment.
Materials:
-
Open field arena (e.g., 40 x 40 x 30 cm) made of non-porous material.
-
Video camera mounted above the arena.
-
Automated tracking software.
-
70% ethanol for cleaning.
-
GPR88 agonist and vehicle solutions.
Protocol:
-
Habituate mice to the testing room for at least 30 minutes prior to the test.
-
Administer the GPR88 agonist or vehicle to the mice via the desired route (e.g., intraperitoneal injection).
-
After a predetermined pre-treatment interval (e.g., 30 minutes), gently place a mouse into the center of the open field arena.
-
Record the mouse's activity for a set duration, typically 10-30 minutes.
-
After the session, return the mouse to its home cage.
-
Thoroughly clean the arena with 70% ethanol between each trial to eliminate olfactory cues.
-
Analyze the recorded video using automated tracking software to quantify parameters such as total distance traveled, time spent in the center versus peripheral zones, and rearing frequency.
Elevated Plus Maze (EPM)
Objective: To assess anxiety-like behavior based on the conflict between the natural tendency of mice to explore a novel environment and their aversion to open, elevated spaces.
Materials:
-
Elevated plus maze apparatus (two open arms and two closed arms, elevated from the floor).
-
Video camera and tracking software.
-
70% ethanol.
-
GPR88 agonist and vehicle solutions.
Protocol:
-
Acclimate the mice to the testing room.
-
Administer the GPR88 agonist or vehicle.
-
Following the pre-treatment period, place the mouse in the center of the maze, facing one of the open arms.
-
Allow the mouse to freely explore the maze for 5 minutes.
-
Record the session with a video camera.
-
Return the mouse to its home cage after the test.
-
Clean the maze thoroughly with 70% ethanol between animals.
-
Analyze the recordings to determine the time spent in the open and closed arms, the number of entries into each arm, and total distance traveled. A decrease in the percentage of time spent in the open arms is indicative of increased anxiety-like behavior.
Forced Swim Test (FST)
Objective: To assess depression-like behavior by measuring the duration of immobility when a mouse is placed in an inescapable cylinder of water.
Materials:
-
Glass or plastic cylinder (e.g., 25 cm height, 10 cm diameter).
-
Water bath to maintain water temperature (23-25°C).
-
Video camera.
-
Towels for drying the mice.
-
70% ethanol.
-
GPR88 agonist and vehicle solutions.
Protocol:
-
Bring the mice to the testing room and allow them to acclimate.
-
Administer the GPR88 agonist or vehicle.
-
After the pre-treatment interval, gently place the mouse into the cylinder filled with water (to a depth where the mouse cannot touch the bottom).
-
Record the mouse's behavior for a 6-minute session.
-
After the session, remove the mouse, dry it thoroughly with a towel, and place it in a clean, dry cage under a warming lamp before returning it to its home cage.
-
Change the water and clean the cylinder between each mouse.
-
Score the video for the duration of immobility, which is defined as the time the mouse spends floating with only minor movements necessary to keep its head above water. An increase in immobility time is interpreted as a depression-like phenotype.
References
- 1. Orphan Receptor GPR88 as an Emerging Neurotherapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPR88 in A2AR Neurons Enhances Anxiety-Like Behaviors | eNeuro [eneuro.org]
- 3. GPR88 in A2AR Neurons Enhances Anxiety-Like Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mice lacking GPR88 show motor deficit, improved spatial learning and low anxiety reversed by delta opioid antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lentiviral-Mediated GPR88 Knockdown in the Striatum
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for studying the function of G-protein coupled receptor 88 (GPR88) in the striatum through lentiviral-mediated gene knockdown. GPR88, an orphan receptor highly enriched in the striatal medium spiny neurons (MSNs), is a promising therapeutic target for various neuropsychiatric and neurological disorders.[1][2][3] Understanding its role through targeted knockdown is crucial for elucidating its function and for the development of novel therapeutics.
Introduction to GPR88 in the Striatum
GPR88 is predominantly expressed in the striatum, a key brain region involved in motor control, motivation, and cognitive functions.[1][2] It is found in both the direct (D1 receptor-expressing) and indirect (D2 receptor-expressing) pathway MSNs. Functionally, GPR88 is known to couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. This inhibitory signaling modulates the activity of other G-protein coupled receptors (GPCRs), including dopamine and opioid receptors, thereby influencing neuronal excitability and neurotransmission.
Genetic deletion or knockdown of GPR88 in animal models has been shown to produce a range of behavioral phenotypes, including altered locomotor activity, changes in anxiety-like behavior, and effects on learning and memory. Lentiviral-mediated knockdown offers a powerful tool to investigate the specific roles of GPR88 in different striatal subregions and its impact on various behaviors.
Data Presentation
Table 1: Effects of GPR88 Knockdown on Striatal Gene Expression in Rats
| Gene | Striatal Region | Change in Expression | Fold Change / % Change | p-value | Reference |
| Penk (Proenkephalin) | Dorsolateral Striatum (DLS) | Decrease | - | p < 0.001 | |
| Gad67 (Glutamate decarboxylase 67) | Dorsolateral Striatum (DLS) | Decrease | - | p < 0.001 | |
| Gad67 (Glutamate decarboxylase 67) | Dorsomedial Striatum (DMS) | Decrease | - | p < 0.001 | |
| Rgs4 (Regulator of G-protein signaling 4) | Dorsolateral Striatum (DLS) | Decrease | - | p < 0.001 | |
| Rgs4 (Regulator of G-protein signaling 4) | Dorsomedial Striatum (DMS) | Decrease | - | p = 0.002 | |
| ΔFosB | Dorsal Striatum | Increase | - | - |
Table 2: Behavioral Effects of GPR88 Knockdown/Knockout in Rodents
| Behavioral Test | Animal Model | Striatal Region Targeted | Observed Effect | Quantitative Change | p-value | Reference |
| Amphetamine-induced turning | 6-OHDA rat model | Dorsal Striatum | Attenuated ipsilateral turning | - | - | |
| L-DOPA-induced turning | 6-OHDA rat model | Dorsal Striatum | Enhanced contralateral turning | - | - | |
| Progressive Ratio Task | Gpr88 knockout mice | Whole Striatum | Increased motivation | Higher breakpoint | p < 0.0001 | |
| Rotarod Test | Gpr88 knockout mice | Whole Striatum | Impaired motor coordination | Reduced latency to fall | p < 0.05 | |
| Open Field Test | Gpr88 knockout mice | Whole Striatum | Hyperactivity | Increased distance traveled | - | |
| Open Field Test | Gpr88 knockout mice | Whole Striatum | Reduced anxiety-like behavior | Increased time in center | - |
Experimental Protocols
Protocol 1: Lentiviral Vector Production for shRNA-mediated GPR88 Knockdown
This protocol describes the generation of lentiviral particles carrying a short hairpin RNA (shRNA) targeting GPR88.
1. shRNA Design and Vector Construction:
-
Design shRNA sequences targeting the GPR88 mRNA. Multiple online tools are available for shRNA design.
-
Synthesize and anneal complementary oligonucleotides encoding the shRNA sequence.
-
Ligate the annealed shRNA cassette into a lentiviral transfer vector (e.g., pLKO.1). The vector should contain a Pol III promoter (e.g., U6) to drive shRNA expression and a fluorescent marker (e.g., GFP) for tracking transduced cells.
2. Lentivirus Production in HEK293T cells:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.
-
Co-transfect the HEK293T cells with the lentiviral transfer vector containing the GPR88 shRNA and packaging plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection reagent.
-
Collect the virus-containing supernatant 48 and 72 hours post-transfection.
-
Pool the collected supernatant and centrifuge to remove cell debris.
-
Filter the supernatant through a 0.45 µm filter.
3. Viral Titer Determination:
-
Concentrate the viral particles by ultracentrifugation.
-
Resuspend the viral pellet in a suitable buffer (e.g., PBS).
-
Determine the viral titer by transducing a cell line (e.g., HEK293T) with serial dilutions of the concentrated virus and quantifying the number of fluorescent cells. Titers are typically expressed as transducing units per milliliter (TU/ml). A high titer (e.g., >10^8 TU/ml) is recommended for in vivo injections.
Protocol 2: Stereotaxic Injection of Lentivirus into the Mouse Striatum
This protocol outlines the procedure for targeted delivery of the GPR88-shRNA lentivirus into specific subregions of the mouse striatum.
1. Animal Preparation:
-
Anesthetize the mouse using a suitable anesthetic (e.g., isoflurane).
-
Place the mouse in a stereotaxic frame and ensure the head is level.
-
Shave the scalp and clean with an antiseptic solution.
2. Craniotomy:
-
Make a midline incision to expose the skull.
-
Using a dental drill, create a small burr hole over the target striatal region. The following coordinates are relative to bregma:
-
Dorsomedial Striatum (DMS): Anteroposterior (AP): +0.5 mm; Mediolateral (ML): ±1.5 mm; Dorsoventral (DV): -3.0 mm
-
Dorsolateral Striatum (DLS): AP: +0.5 mm; ML: ±2.5 mm; DV: -3.0 mm
-
Ventral Striatum (Nucleus Accumbens): AP: +1.2 mm; ML: ±1.0 mm; DV: -4.5 mm
-
3. Viral Injection:
-
Load the lentiviral vector into a microinjection syringe.
-
Slowly lower the syringe to the target DV coordinate.
-
Inject a small volume of the virus (e.g., 0.5 - 1.0 µL) at a slow rate (e.g., 0.1 µL/min) to allow for diffusion and minimize tissue damage.
-
Leave the needle in place for 5-10 minutes post-injection to prevent backflow.
-
Slowly retract the needle.
4. Post-operative Care:
-
Suture the incision.
-
Administer analgesics and monitor the animal's recovery.
-
Allow sufficient time for viral expression and GPR88 knockdown (typically 2-4 weeks) before behavioral testing.
Protocol 3: Behavioral Assays
1. Open Field Test:
-
Apparatus: A square arena (e.g., 50x50 cm) with high walls.
-
Procedure: Place the mouse in the center of the arena and allow it to explore freely for a set duration (e.g., 10-20 minutes). An automated tracking system records the total distance traveled, time spent in the center versus the periphery, and rearing frequency.
-
Measures: Locomotor activity and anxiety-like behavior.
2. Rotarod Test:
-
Apparatus: A rotating rod that accelerates over time.
-
Procedure: Place the mouse on the rotating rod at a low speed. The rod gradually accelerates (e.g., from 4 to 40 rpm over 5 minutes). Record the latency to fall.
-
Measures: Motor coordination and balance.
3. Elevated Plus Maze:
-
Apparatus: A plus-shaped maze with two open and two closed arms, elevated from the floor.
-
Procedure: Place the mouse in the center of the maze and allow it to explore for 5 minutes. Record the time spent in and the number of entries into the open and closed arms.
-
Measures: Anxiety-like behavior.
4. Forced Swim Test:
-
Apparatus: A cylinder filled with water.
-
Procedure: Place the mouse in the water-filled cylinder for a set period (e.g., 6 minutes). Record the duration of immobility.
-
Measures: Depressive-like behavior.
Protocol 4: Verification of GPR88 Knockdown
1. Tissue Collection:
-
At the end of the experiment, euthanize the animals and dissect the striatum.
2. Quantitative PCR (qPCR):
-
Extract total RNA from the striatal tissue.
-
Synthesize cDNA.
-
Perform qPCR using primers specific for GPR88 and a housekeeping gene to quantify the level of GPR88 mRNA knockdown.
3. Western Blot:
-
Extract total protein from the striatal tissue.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with antibodies against GPR88 and a loading control (e.g., β-actin or GAPDH) to assess the reduction in GPR88 protein levels.
Visualizations
Caption: GPR88 Signaling Pathway in Striatal Neurons.
Caption: Experimental Workflow for GPR88 Knockdown.
References
- 1. The orphan receptor GPR88 blunts the signaling of opioid receptors and multiple striatal GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The orphan receptor GPR88 blunts the signaling of opioid receptors and multiple striatal GPCRs | eLife [elifesciences.org]
- 3. G-protein coupled receptor 88 knockdown in the associative striatum reduces psychiatric symptoms in a translational male rat model of Parkinson disease - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Brain Penetration of GPR88 Agonist 2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GPR88 agonist 2. The focus is on addressing challenges related to its brain penetration in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is GPR88 and why is it a target for CNS disorders?
GPR88 is an orphan G protein-coupled receptor (GPCR) predominantly expressed in the striatum of the brain.[1][2] It is implicated in a variety of neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, anxiety, and substance use disorders.[2] GPR88 couples to Gαi/o proteins, and its activation leads to the inhibition of adenylyl cyclase and a reduction in cyclic AMP (cAMP) levels.[3] This inhibitory role in neuronal signaling makes it a promising therapeutic target for conditions associated with striatal dysfunction.
Q2: What is this compound and what are its known properties?
This compound, also referred to as compound 53, is a potent agonist of the GPR88 receptor with an EC50 of 14 µM in a cAMP functional assay.[4] It has demonstrated the ability to enhance [³⁵S]GTPγS binding in wild-type mouse striatal membranes, an effect absent in GPR88 knockout mice. While described as brain-penetrant, its brain-to-plasma ratio is modest.
Q3: What are the main challenges in achieving optimal brain penetration for GPR88 agonists?
Many GPR88 agonists, including early-generation compounds like 2-PCCA, face challenges with brain bioavailability due to high lipophilicity and being substrates for efflux transporters such as P-glycoprotein (P-gp). High lipophilicity can lead to increased non-specific binding to plasma proteins and faster metabolism, reducing the free fraction of the drug available to cross the blood-brain barrier (BBB). P-gp, an efflux pump at the BBB, actively transports substrates out of the brain, limiting their accumulation and efficacy.
Troubleshooting Guide: Improving Brain Penetration of this compound
This guide addresses common issues encountered during in vitro and in vivo experiments aimed at evaluating and improving the brain penetration of this compound.
Issue 1: Low Brain-to-Plasma (B/P) Ratio in In Vivo Studies
A low brain-to-plasma ratio suggests poor penetration of the compound into the central nervous system. For this compound, a B/P ratio of 0.34 has been reported.
Potential Causes and Solutions:
-
High Lipophilicity: While a certain degree of lipophilicity is required to cross the BBB, excessive lipophilicity can be detrimental.
-
Troubleshooting Step: If possible, consider structural modifications to reduce lipophilicity. Aim for a calculated logP (clogP) in the optimal range of 1.5-2.5 for better CNS permeability.
-
-
P-glycoprotein (P-gp) Efflux: this compound may be a substrate for P-gp.
-
Troubleshooting Step 1: Conduct an in vitro P-gp substrate liability assay using MDR1-MDCK cells. An efflux ratio greater than 2 is generally considered indicative of a P-gp substrate.
-
Troubleshooting Step 2: In in vivo studies, co-administer a known P-gp inhibitor, such as verapamil or cyclosporine A, to assess if the B/P ratio of this compound increases. Caution: P-gp inhibitors can have their own pharmacological effects and should be used with appropriate controls.
-
Troubleshooting Step 3: Consider structural modifications to reduce P-gp efflux. Strategies include reducing the number of hydrogen bond donors, increasing molecular weight, or removing primary amine functionalities. Newer GPR88 agonists like BI-9508 were designed to lack the primary amine associated with high P-gp efflux.
-
-
High Plasma Protein Binding: Extensive binding to plasma proteins limits the unbound fraction of the drug available to cross the BBB.
-
Troubleshooting Step: Determine the fraction of unbound drug in plasma (fu,plasma) using equilibrium dialysis. If plasma protein binding is excessively high (e.g., >99%), consider this a potential limiting factor.
-
Issue 2: Discrepancy Between In Vitro Potency and In Vivo Efficacy
This compound may show high potency in cell-based assays but fail to elicit the expected pharmacological response in animal models.
Potential Causes and Solutions:
-
Insufficient Unbound Brain Concentration: The total concentration in the brain may not reflect the pharmacologically active unbound concentration at the target site.
-
Troubleshooting Step 1: Measure the unbound volume of distribution in the brain (Vu,brain) using the brain slice method (see Experimental Protocol 2). This, combined with the total brain concentration, allows for the calculation of the unbound brain concentration.
-
Troubleshooting Step 2: Use in vivo microdialysis to directly measure the unbound concentration of this compound in the brain interstitial fluid (see Experimental Protocol 3).
-
Troubleshooting Step 3: Compare the unbound brain concentration with the in vitro EC50. The target unbound concentration in the brain should ideally be several-fold higher than the EC50 to ensure target engagement.
-
-
Rapid Metabolism: The compound may be rapidly metabolized in vivo, leading to a short half-life and insufficient target engagement over time.
-
Troubleshooting Step: Conduct pharmacokinetic studies to determine the half-life (T1/2) and clearance (CL) of this compound. The reported half-life in plasma is approximately 4.66 hours in mice. If metabolism is too rapid, consider structural modifications to block metabolic hotspots.
-
Data Presentation
Table 1: Physicochemical and Pharmacokinetic Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C26H33N5O3 | |
| Molecular Weight | 463.57 g/mol | |
| In Vitro Potency (EC50, cAMP assay) | 14 µM | |
| In Vivo Administration (Mice) | 20 mg/kg, i.p. | |
| Plasma Cmax | 1670 ng/mL | |
| Brain Cmax | 576 ng/mL | |
| Plasma Half-life (T1/2) | 4.66 h | |
| Brain-to-Plasma Ratio (B/P) | 0.34 |
Table 2: Comparison of Brain-Penetrant GPR88 Agonists
| Agonist | Key Features | Brain-to-Plasma Ratio | Reference |
| RTI-13951-33 | Potent and selective, reduces alcohol intake in vivo. | ~0.5 (rat) | |
| RTI-122 | Improved metabolic stability and brain permeability over RTI-13951-33. | >1 (mouse) | |
| BI-9508 | Lacks primary amine to reduce P-gp efflux, good brain permeability. | Data not specified, but described as "brain-penetrant". |
Experimental Protocols
Protocol 1: In Vitro P-gp Substrate Assay using MDR1-MDCK Cells
This protocol determines if this compound is a substrate for the P-glycoprotein efflux transporter.
-
Cell Culture: Culture Madin-Darby canine kidney cells transfected with the human MDR1 gene (MDR1-MDCK) on permeable filter supports (e.g., Transwell plates) until a confluent monolayer is formed, typically for 4-7 days.
-
Transport Buffer: Use a suitable transport buffer, such as Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES and 15 mM glucose, pH 7.4.
-
Assay Procedure:
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add this compound (at a concentration of, e.g., 1-10 µM) to either the apical (A) or basolateral (B) chamber.
-
In parallel, perform the same experiment in the presence of a P-gp inhibitor (e.g., 50 µM verapamil) to confirm P-gp-mediated transport.
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 1-2 hours).
-
At the end of the incubation, collect samples from the donor and receiver chambers.
-
Analyze the concentration of this compound in all samples using a validated analytical method (e.g., LC-MS/MS).
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both directions (A-to-B and B-to-A) using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration in the donor chamber.
-
Calculate the efflux ratio (ER): ER = Papp (B-to-A) / Papp (A-to-B)
-
An ER > 2.0 suggests that the compound is a substrate for P-gp. A significant reduction in the ER in the presence of a P-gp inhibitor confirms this.
-
Protocol 2: Brain Slice Method for Determining Unbound Volume of Distribution (Vu,brain)
This ex vivo method estimates the distribution of a drug within the brain tissue, accounting for nonspecific binding and cellular uptake.
-
Materials:
-
Rodent (rat or mouse)
-
Vibratome or tissue chopper
-
Artificial extracellular fluid (aECF), continuously gassed with 95% O2 / 5% CO2
-
Incubation beakers and a shaking water bath at 37°C
-
This compound
-
-
Procedure:
-
Anesthetize and decapitate the animal.
-
Rapidly remove the brain and place it in ice-cold aECF.
-
Prepare 300-400 µm thick coronal brain slices using a vibratome.
-
Transfer a set number of slices (e.g., 6 for a rat) into a beaker containing a known volume of aECF with a known concentration of this compound.
-
Incubate the slices for a sufficient time to reach equilibrium (typically 4-5 hours) at 37°C in a shaking water bath, with continuous oxygenation.
-
After incubation, remove the slices, gently blot them to remove excess buffer, and weigh them.
-
Homogenize the slices in a known volume of buffer.
-
Take an aliquot of the incubation buffer.
-
Analyze the concentration of this compound in the brain homogenate and the incubation buffer using a validated analytical method.
-
-
Data Analysis:
-
Calculate the total amount of drug in the brain slices (Abrain).
-
Calculate the total concentration in the brain tissue (Cbrain) by dividing Abrain by the slice weight.
-
The concentration of the drug in the incubation buffer (Cbuffer) represents the unbound concentration in the brain interstitial fluid at equilibrium.
-
Calculate Vu,brain using the equation: Vu,brain = Cbrain / Cbuffer
-
Protocol 3: In Vivo Microdialysis for Measuring Unbound Brain Concentration
This in vivo technique allows for the direct sampling of the unbound drug from the brain interstitial fluid of a freely moving animal.
-
Surgical Procedure:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Implant a guide cannula stereotaxically into the brain region of interest (e.g., the striatum).
-
Allow the animal to recover from surgery for at least 24-48 hours.
-
-
Microdialysis Experiment:
-
Insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 0.5-2 µL/min).
-
Allow the system to stabilize.
-
Administer this compound to the animal (e.g., via intraperitoneal injection).
-
Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) into collection vials.
-
Analyze the concentration of this compound in the dialysate samples.
-
-
Probe Recovery and Data Analysis:
-
Determine the in vivo recovery of the probe, which is the efficiency of diffusion across the dialysis membrane. This can be done by retrodialysis, where a known concentration of the drug is perfused through the probe, and the loss of the drug is measured.
-
Calculate the unbound concentration in the brain (C_u,brain) using the following formula: C_u,brain = C_dialysate / Recovery Where C_dialysate is the measured concentration in the dialysate sample.
-
Visualizations
Caption: GPR88 signaling pathway upon activation by an agonist.
Caption: Experimental workflow for assessing and improving brain penetration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Orphan Receptor GPR88 as an Emerging Neurotherapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, pharmacological characterization, and structure-activity relationship studies of small molecular agonists for the orphan GPR88 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Technical Support Center: Enhancing Metabolic Stability of GPR88 Agonists
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on enhancing the metabolic stability of GPR88 agonists.
Frequently Asked Questions (FAQs)
Q1: What is GPR88 and why is it a promising drug target?
GPR88 is an orphan G protein-coupled receptor (GPCR) belonging to the class A rhodopsin family.[1][2] It is predominantly expressed in the brain, with particularly high levels in the striatum, a key region for motor control, cognition, and reward.[1][2][3] GPR88 is implicated in various brain functions and its dysfunction has been linked to several central nervous system (CNS) disorders, including schizophrenia, Parkinson's disease, anxiety, and addiction. This makes it an attractive therapeutic target for these conditions.
Q2: What are the primary challenges with currently identified GPR88 agonists?
Many synthetic GPR88 agonists, while potent, suffer from suboptimal drug-like properties that limit their clinical development. The main challenges include high lipophilicity, poor metabolic stability, and moderate brain permeability. For instance, the first in vivo active GPR88 agonist, RTI-13951–33, showed poor metabolic stability with a short half-life in mouse pharmacokinetic studies.
Q3: What is metabolic stability and why is it critical for GPR88 agonists?
Metabolic stability refers to a compound's susceptibility to being broken down by enzymes in the body, a process known as biotransformation. For GPR88 agonists, which are intended to act on the CNS, high metabolic stability is crucial for several reasons:
-
Increased Bioavailability and Half-Life: A more stable compound will remain in the system longer at therapeutic concentrations, potentially allowing for less frequent dosing.
-
Improved Brain Exposure: Reducing rapid metabolism can lead to higher and more sustained concentrations of the drug in the brain.
-
Consistent Pharmacokinetics: Lower metabolic clearance can lead to more predictable plasma concentrations and therapeutic effects.
-
Reduced Potential for Toxic Metabolites: Understanding a compound's metabolic profile is key to ensuring its safety.
Q4: What are the standard in vitro assays to evaluate the metabolic stability of GPR88 agonists?
Several in vitro assays are used to predict a compound's in vivo metabolic fate. The most common include:
-
Liver Microsomal Stability Assay: This assay uses subcellular fractions of liver cells (microsomes) that are rich in Phase I metabolic enzymes like cytochrome P450s (CYPs). It is a high-throughput method to determine a compound's intrinsic clearance.
-
Hepatocyte Stability Assay: This assay uses intact liver cells (hepatocytes), which contain both Phase I and Phase II metabolic enzymes. It is often considered the "gold standard" for in vitro metabolism studies as it provides a more complete picture of cellular metabolism.
-
S9 Fraction Stability Assay: S9 fractions contain both microsomal and cytosolic enzymes, allowing for the study of both Phase I and Phase II metabolic pathways.
Q5: What strategies can be employed to improve the metabolic stability of a GPR88 agonist?
Improving metabolic stability is a key part of the hit-to-lead and lead optimization process in drug discovery. Common medicinal chemistry strategies include:
-
Identifying and Blocking Metabolically Labile Sites: The first step is to identify the parts of the molecule that are most susceptible to metabolism. These "soft spots" can then be modified.
-
Deuteration: Replacing hydrogen atoms with deuterium at metabolically labile positions can slow down metabolism due to the kinetic isotope effect.
-
Introduction of Steric Hindrance: Adding bulky groups near a metabolic hotspot can physically block enzymes from accessing it.
-
Modulation of Electronic Properties: Introducing electron-withdrawing or electron-donating groups can alter the reactivity of certain parts of the molecule, making them less prone to metabolism.
-
Ring Modifications: In cases of aromatic ring oxidation, modifying the ring system (e.g., removing nitrogen, reducing ring size) can be effective.
Troubleshooting Guides
Problem 1: My GPR88 agonist is highly potent in vitro (e.g., cAMP assay) but shows poor efficacy in vivo.
-
Possible Cause: Poor pharmacokinetic (PK) properties, most commonly low metabolic stability or poor brain permeability. A potent compound is ineffective if it cannot reach its target in sufficient concentrations.
-
Troubleshooting Steps:
-
Assess Metabolic Stability: Conduct in vitro metabolic stability assays using mouse, rat, and human liver microsomes or hepatocytes. This will determine the compound's intrinsic clearance.
-
Determine Brain Permeability: Perform in vitro permeability assays (e.g., MDCK-MDR1 or Caco-2) and in vivo pharmacokinetic studies to measure the brain-to-plasma ratio.
-
Identify Metabolites: Use techniques like LC-MS/MS to identify the major metabolites formed in the stability assays. This will reveal the metabolically labile sites on your compound.
-
Medicinal Chemistry Optimization: Based on the identified liabilities, modify the compound's structure to block metabolism and/or improve its physicochemical properties for better brain penetration. For example, the GPR88 agonist RTI-13951-33 had poor metabolic stability (t½ = 0.7 h), which was significantly improved in its analogue RTI-122 (t½ = 5.8 h) through structural modifications.
-
Problem 2: My GPR88 agonist degrades very quickly in the liver microsomal stability assay.
-
Possible Cause: The compound has one or more "metabolic hot spots" that are highly susceptible to Phase I enzymes (CYP450s) present in microsomes.
-
Troubleshooting Steps:
-
Confirm the Result: Repeat the experiment to rule out experimental error. Include positive and negative controls with known stability profiles.
-
CYP Reaction Phenotyping: Use recombinant CYP enzymes to identify which specific CYP isoform(s) are responsible for the metabolism.
-
Metabolite Identification: As above, identify the structure of the metabolites to pinpoint the exact site of metabolic attack.
-
Structural Modification: Synthesize analogues where the labile site is modified. For example, if an aromatic ring is being hydroxylated, try adding a fluorine atom to that position. If a benzylic position is being oxidized, try blocking it with a methyl group.
-
Problem 3: I am observing conflicting metabolic stability results between liver microsomes and hepatocytes.
-
Possible Cause: This discrepancy often indicates the involvement of metabolic pathways not present in microsomes.
-
Troubleshooting Steps:
-
Consider Phase II Metabolism: Hepatocytes contain both Phase I and Phase II enzymes (e.g., UGTs, SULTs), whereas microsomes primarily contain Phase I enzymes. If your compound is stable in microsomes but unstable in hepatocytes, it is likely being cleared by Phase II metabolism (e.g., glucuronidation, sulfation).
-
Evaluate Transporter Effects: Hepatocytes have active transporters that can affect the intracellular concentration of a compound, influencing its metabolism rate. Microsomes lack this component.
-
Use S9 Fractions: To confirm the involvement of cytosolic (Phase II) enzymes, run the stability assay using S9 fractions, which contain both microsomal and cytosolic components.
-
Problem 4: My new analogue has significantly improved metabolic stability, but its potency against GPR88 has decreased.
-
Possible Cause: The structural modifications made to block metabolism have also negatively impacted the key pharmacophore responsible for binding to GPR88.
-
Troubleshooting Steps:
-
Analyze Structure-Activity Relationship (SAR): Review the SAR data for your compound series. Did the modification alter a group known to be essential for activity? For example, SAR studies on RTI-13951-33 analogues showed that modifications to the pyridine ring could significantly alter potency.
-
Computational Docking: If a crystal structure of GPR88 is available, use molecular docking to visualize how the new analogue binds to the receptor. This can reveal if the modification causes a steric clash or disrupts a key hydrogen bond or hydrophobic interaction.
-
Iterative Design: Synthesize a new set of analogues that attempt to block the metabolic site with more subtle modifications. The goal is to find a balance between improved stability and retained potency. This iterative process was used to develop RTI-122, which is 4-fold more potent than its predecessor RTI-13951-33 and has much better metabolic stability.
-
Quantitative Data Summary
The following tables summarize the pharmacokinetic and potency data for key GPR88 agonists discussed in the literature.
Table 1: In Vitro Potency of Selected GPR88 Agonists
| Compound | Assay Type | EC₅₀ (nM) |
| RTI-13951-33 | cAMP Accumulation | 25 |
| RTI-13951-33 | [³⁵S]GTPγS Binding | 65 |
| RTI-122 (30a) | cAMP Accumulation | 11 |
| RTI-122 (30a) | [³⁵S]GTPγS Binding | 12 |
| 2-PCCA | cAMP HTRF | 3.1 |
Table 2: Pharmacokinetic Properties of GPR88 Agonists in Mice
| Compound | Half-Life (t½) | Clearance (CL) | Brain/Plasma Ratio |
| RTI-13951-33 | 0.7 h | 352 mL/min/kg | 0.4 |
| RTI-122 (30a) | 5.8 h | Not Reported | >1 |
Experimental Protocols
Protocol 1: In Vitro Liver Microsomal Stability Assay
This protocol outlines a typical procedure to determine the intrinsic clearance (CLint) of a GPR88 agonist using liver microsomes.
-
Preparation of Reagents:
-
Test Compound Stock: Prepare a 10 mM stock solution of the GPR88 agonist in DMSO.
-
NADPH Regenerating System (NRS): Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer. This is required to support the activity of CYP enzymes.
-
Liver Microsomes: Thaw pooled liver microsomes (e.g., from human, mouse, or rat) on ice. Dilute to a final protein concentration of 0.5-1.0 mg/mL in 0.1 M phosphate buffer (pH 7.4).
-
-
Incubation Procedure:
-
Pre-warm the microsomal suspension and NRS to 37°C.
-
Add the test compound to the microsomal suspension to achieve a final concentration of 1 µM.
-
Initiate the metabolic reaction by adding the pre-warmed NRS.
-
Incubate the mixture in a shaking water bath at 37°C.
-
Collect aliquots at specific time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Sample Quenching and Processing:
-
Stop the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining amount of the parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
The slope of the linear regression line gives the elimination rate constant (k).
-
Calculate the half-life (t½) as 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (k / microsomal protein concentration).
-
Protocol 2: cAMP Accumulation Assay for GPR88 Agonist Potency
This protocol is used to determine the functional potency (EC₅₀) of a GPR88 agonist by measuring its ability to inhibit cAMP production.
-
Cell Culture:
-
Use a stable cell line expressing human GPR88, such as CHO-hGPR88 or HEK293-hGPR88.
-
Culture the cells to ~80-90% confluency in appropriate media.
-
-
Assay Procedure:
-
Plate the cells in a 96- or 384-well plate and allow them to attach overnight.
-
Prepare serial dilutions of the GPR88 agonist test compound in assay buffer.
-
Aspirate the culture medium and add the test compound dilutions to the cells.
-
Add a fixed concentration of forskolin (an adenylyl cyclase activator) to all wells except the negative control. This stimulates cAMP production, which the GPR88 agonist will then inhibit.
-
Incubate the plate at 37°C for 30 minutes.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
-
Data Analysis:
-
Normalize the data to the forskolin-only control (0% inhibition) and the basal control (100% inhibition).
-
Plot the percentage inhibition against the logarithm of the agonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ value, which is the concentration of the agonist that produces 50% of the maximal inhibition.
-
Visualizations
Caption: GPR88 signaling pathway.
Caption: Workflow for improving metabolic stability.
Caption: Troubleshooting poor in vivo efficacy.
References
Overcoming off-target effects of GPR88 agonist 2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome potential off-target effects of GPR88 agonist 2.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for GPR88 agonists?
GPR88 is an orphan G protein-coupled receptor (GPCR) predominantly expressed in the striatum.[1][2] It couples to Gαi/o proteins, and its activation leads to the inhibition of adenylyl cyclase, resulting in reduced cyclic AMP (camp) production and signaling.[1][2][3] Therefore, GPR88 is considered an inhibitory receptor in the central nervous system.
Q2: What are the known or potential off-target effects of GPR88 agonists?
The primary concern for off-target effects of GPR88 agonists is their potential interaction with other GPCRs, particularly those also expressed in the striatum. GPR88 has been shown to form hetero-oligomers with and inhibit the signaling of other receptors, including:
-
Opioid receptors (μ, δ, and κ): GPR88 expression can dampen the signaling of all three opioid receptor subtypes.
-
Muscarinic acetylcholine receptors (M1/M4): The function of these receptors can be inhibited by GPR88 expression.
-
Dopamine D2 receptors.
It is important to note that some GPR88 agonists, such as RTI-13951-33, have been reported to be highly selective with no significant off-target activity at a wide range of other receptors, ion channels, and transporters. Off-target effects can be agonist-specific.
Q3: How can I determine if the observed effects in my experiment are due to on-target GPR88 activation or off-target effects?
The gold standard for validating on-target effects is to use a GPR88 knockout (KO) animal model or cell line. If the agonist produces an effect in wild-type (WT) models but has no effect in GPR88 KO models, it strongly suggests the effect is on-target. For instance, the alcohol-drinking-reducing effect of the agonist RTI-13951-33 was observed in control mice but not in Gpr88 knockout mice, demonstrating its in vivo specificity.
Q4: My results are inconsistent when using this compound. What could be the cause?
Inconsistent results can stem from several factors:
-
Agonist stability and solubility: Ensure the agonist is properly dissolved and stable in your experimental buffer.
-
Cell line variability: If using cell-based assays, variations in GPR88 expression levels between passages can lead to inconsistent responses.
-
Off-target effects: The agonist may be interacting with other receptors in your system, leading to confounding results. Consider the expression profile of other GPCRs in your model system.
-
Experimental conditions: Factors like incubation time, agonist concentration, and cell density should be tightly controlled.
Troubleshooting Guides
Issue 1: Unexpected or contradictory results in cell-based assays.
Possible Cause: Off-target activity of this compound on other GPCRs expressed in your cell line.
Troubleshooting Steps:
-
Characterize your cell line: Perform qPCR or western blotting to determine the expression levels of GPR88 and other potentially interacting GPCRs (e.g., opioid, muscarinic, and dopamine receptors).
-
Use a GPR88 KO cell line: If available, perform the same assay in a GPR88 KO cell line. An on-target effect should be absent in the KO cells.
-
Counter-screening: Test your agonist against a panel of other GPCRs known to be expressed in your cell line and in the striatum. This can be done using commercially available services or by setting up individual receptor-specific assays (e.g., cAMP or calcium mobilization assays).
-
Use a selective antagonist: If a selective antagonist for a suspected off-target receptor is available, co-incubate it with your GPR88 agonist to see if the unexpected effect is blocked.
Issue 2: In vivo effects do not align with in vitro findings.
Possible Cause:
-
Poor brain penetrance or unfavorable pharmacokinetic properties of the agonist.
-
Complex in vivo circuitry and receptor interactions not captured by in vitro models.
-
Metabolism of the agonist into active or inactive compounds.
Troubleshooting Steps:
-
Pharmacokinetic analysis: Determine the brain and plasma concentrations of your agonist over time to ensure it reaches the target tissue at a sufficient concentration.
-
Use Gpr88 knockout mice: As with cell-based assays, testing the agonist in Gpr88 KO mice is the most definitive way to confirm on-target effects in vivo.
-
Dose-response studies: Conduct thorough dose-response studies to identify a therapeutic window where on-target effects are maximized and off-target effects are minimized.
-
Behavioral controls: Include appropriate behavioral controls to rule out non-specific effects on locomotion or motivation that could confound the interpretation of your results.
Quantitative Data Summary
Table 1: Potency of Select GPR88 Agonists
| Agonist | EC50 (cAMP Assay) | Cell Type | Reference |
| (1R,2R)-2-PCCA | 603 nM | HEK293 | |
| 2-PCCA | 911 nM | HEK293 | |
| RTI-13951-33 | 25 nM | In vitro cAMP functional assay | |
| RTI-122 | 11 nM | cAMP Assay |
Experimental Protocols
Protocol 1: cAMP Accumulation Assay to Determine Agonist Potency and Specificity
Objective: To measure the ability of a GPR88 agonist to inhibit adenylyl cyclase and to test for off-target effects on other Gαi-coupled receptors.
Methodology:
-
Cell Culture:
-
Use HEK293 cells stably expressing human GPR88.
-
For counter-screening, use cell lines expressing the suspected off-target receptor (e.g., MOR, M2R).
-
As a negative control, use the parental HEK293 cell line that does not express GPR88.
-
-
Assay Procedure:
-
Plate cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) for 15-30 minutes to prevent cAMP degradation.
-
Add a Gαs-coupled receptor agonist (e.g., forskolin or isoproterenol) to stimulate adenylyl cyclase and increase basal cAMP levels.
-
Immediately add varying concentrations of the this compound.
-
Incubate for 15-30 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or a reporter gene assay).
-
-
Data Analysis:
-
Plot the concentration-response curve and calculate the EC50 value for the inhibition of cAMP production.
-
A response in the GPR88-expressing cells but not in the parental cells indicates on-target activity. A response in cells expressing other GPCRs indicates off-target activity.
-
Protocol 2: Validating On-Target Effects using Gpr88 Knockout Mice
Objective: To confirm that a behavioral or physiological effect of this compound is mediated by GPR88.
Methodology:
-
Animal Model:
-
Use adult male and female Gpr88 knockout mice and wild-type littermates as controls.
-
-
Drug Administration:
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection).
-
Use a range of doses based on in vitro potency and preliminary in vivo studies.
-
-
Behavioral or Physiological Measurement:
-
Conduct the relevant behavioral test (e.g., locomotor activity, alcohol self-administration, conditioned place preference) or physiological measurement (e.g., in vivo electrophysiology, microdialysis).
-
-
Data Analysis:
-
Compare the effects of the agonist in the Gpr88 KO and WT mice.
-
A significant effect of the agonist in WT mice that is absent in KO mice confirms the on-target action of the drug.
-
Visualizations
Caption: GPR88 canonical signaling pathway.
Caption: Troubleshooting workflow for unexpected results.
References
Troubleshooting GPR88 agonist 2 solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered by researchers, scientists, and drug development professionals working with GPR88 agonist 2.
Frequently Asked Questions (FAQs)
Q1: What is GPR88 and its signaling pathway?
A1: GPR88 is an orphan G protein-coupled receptor (GPCR) that is highly expressed in the striatum region of the brain.[1][2] It is a promising therapeutic target for various central nervous system (CNS) disorders, including Parkinson's disease, schizophrenia, and anxiety.[2] GPR88 couples to Gαi/o proteins. Upon activation by an agonist, it inhibits the enzyme adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels.[1][2] This signaling pathway suggests GPR88 plays an inhibitory role in the nervous system.
Q2: I just received this compound, and it won't dissolve in my aqueous buffer. What is the first step?
A2: For poorly water-soluble small molecules, the standard first step is to prepare a high-concentration stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most common and effective choice for initial testing due to its ability to dissolve a wide range of organic compounds. From this concentrated stock, you can make serial dilutions into your final aqueous experimental medium.
Q3: Are there best practices for using a DMSO stock solution in biological assays?
A3: Yes. It is critical to ensure the final concentration of the organic solvent in your assay is low enough to not interfere with the biological system. For most cell-based assays, the final DMSO concentration should be kept below 0.5% (v/v), and ideally below 0.1%. Always run a vehicle control (your final aqueous medium containing the same final concentration of DMSO without the agonist) to ensure the solvent itself does not cause an effect.
Q4: My compound precipitates when I add the DMSO stock to my aqueous buffer. What should I do next?
A4: Precipitation upon dilution into an aqueous medium is a common sign of low aqueous solubility. This indicates that while the compound is soluble in the organic stock, it is crashing out in the aqueous environment. You should proceed to the systematic troubleshooting guide below, which explores co-solvent systems, pH adjustments, and the use of excipients.
Q5: What is "this compound"?
A5: "this compound" is also identified as "compound 53". It is a potent and brain-penetrant agonist of GPR88 with an EC₅₀ value of 14 µM in a GPR88 cAMP functional assay. Like many small molecule agonists developed for CNS targets, it may possess hydrophobic characteristics that can lead to solubility challenges.
Troubleshooting Guide: this compound Solubility Issues
This guide provides a step-by-step approach to resolving solubility problems.
Step 1: Initial Organic Solvent Stock Preparation & Screening
Question: My compound is insoluble in aqueous buffers. Which organic solvents should I try for a stock solution?
Answer: Begin by attempting to create a 10 mM stock solution in 100% DMSO. If solubility is still an issue or if your experimental system is intolerant to DMSO, you can screen other common water-miscible organic solvents.
Data Presentation: Initial Solvent Screening Parameters
| Solvent | Typical Starting Concentration | Notes |
|---|---|---|
| Dimethyl Sulfoxide (DMSO) | 10 - 50 mM | Strongest and most common solvent for initial trials. |
| Ethanol (EtOH) | 10 - 50 mM | Less toxic to some cell lines than DMSO. |
| Dimethylformamide (DMF) | 10 - 50 mM | A strong solvent, similar in power to DMSO. |
| Methanol (MeOH) | 10 - 50 mM | Can be useful but may be more volatile. |
Protocol for preparation is detailed in the "Experimental Protocols" section below.
Step 2: Co-Solvent Systems
Question: The compound precipitates from the DMSO stock upon aqueous dilution. How can a co-solvent system help?
Answer: A co-solvent system involves adding a secondary solvent to your final aqueous medium to increase the compound's solubility. This reduces the interfacial tension between the hydrophobic compound and the aqueous solution. This is a tiered approach where you test different additives in your final buffer.
Step 3: pH Adjustment
Question: Can adjusting the pH of my experimental buffer improve the solubility of this compound?
Answer: For ionizable compounds, altering the pH of the aqueous medium can significantly enhance solubility. If the pKa of this compound is known or can be predicted, you can prepare a series of buffers with pH values around the pKa to find the optimal pH for dissolution. For a basic compound, a lower pH (more acidic) will increase solubility, while for an acidic compound, a higher pH (more basic) will be beneficial.
Step 4: Utilizing Solubility-Enhancing Excipients
Question: What are excipients, and which ones can I try if other methods fail?
Answer: Excipients are inactive substances used to help deliver the active compound. For solubility, surfactants and cyclodextrins are commonly used in research settings. They work by forming micelles or inclusion complexes that encapsulate the hydrophobic drug molecule, rendering it soluble in aqueous solutions. It is crucial to run controls to ensure the excipient does not interfere with your assay.
Data Presentation: Common Excipients for Solubility Enhancement
| Excipient Class | Example | Typical Concentration Range in Final Medium | Mechanism of Action |
|---|---|---|---|
| Non-ionic Surfactant | Tween® 80, Pluronic® F-68 | 0.1% - 1% (w/v) | Micelle formation |
| Cyclodextrin | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 1% - 10% (w/v) | Inclusion complex formation |
Detailed Experimental Protocols
Protocol 1: Preparation and Verification of a Concentrated Stock Solution
-
Weigh out a precise amount of this compound (e.g., 1 mg).
-
Add the appropriate volume of 100% DMSO to achieve the desired high concentration (e.g., 10 mM).
-
Vortex the tube vigorously for 1-2 minutes to aid dissolution.
-
If necessary and if the compound is known to be heat-stable, gently warm the solution (e.g., to 37°C). Sonication can also be applied for short bursts.
-
Visually inspect the solution against a light source to ensure there are no visible particles.
-
For verification, centrifuge the tube at high speed (>10,000 x g) for 5-10 minutes to pellet any undissolved microparticles.
-
Carefully transfer the clear supernatant to a new, sterile tube. This is your verified stock solution. Store appropriately (typically at -20°C or -80°C, protected from light).
Protocol 2: Systematic pH-Dependent Solubility Screening
-
If the pKa of this compound is unknown, prepare a series of buffers (e.g., citrate, phosphate, Tris) spanning a wide physiological and experimental range (e.g., pH 4.0, 5.5, 7.4, 8.5).
-
Add a small, precise aliquot of your concentrated DMSO stock of this compound to each buffer to achieve a consistent final concentration (e.g., 100 µM). Ensure the final DMSO concentration remains constant and low (<0.5%).
-
Incubate the samples for 15-30 minutes at the experimental temperature.
-
Visually inspect for precipitation. For a more quantitative assessment, you can measure the amount of soluble compound by centrifuging the samples and analyzing the supernatant via HPLC or UV-Vis spectroscopy.
Visual Guides
Signaling Pathway
Caption: this compound activates the Gαi/o pathway, inhibiting adenylyl cyclase and reducing cAMP.
Experimental Workflow
Caption: A stepwise workflow for troubleshooting this compound solubility issues.
References
Technical Support Center: Stable GPR88 Expression
This guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting advice for the selection and generation of stable cell lines expressing the orphan G protein-coupled receptor, GPR88.
Frequently Asked Questions (FAQs)
Q1: What is the primary signaling pathway of GPR88?
GPR88 is an orphan GPCR that primarily couples to the Gαi/o family of G proteins.[1] Upon activation, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2] This inhibitory action on cAMP production is the most commonly used readout for functional assays.[2] There is also evidence suggesting that GPR88 can influence the signaling of other GPCRs, such as opioid receptors, potentially by blunting their G protein and β-arrestin-dependent signaling pathways.[3][4]
References
- 1. Design, Synthesis, and Structure–Activity Relationship Studies of Novel GPR88 Agonists (4-Substituted-phenyl)acetamides Based on the Reversed Amide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay [moleculardevices.com]
- 4. The orphan receptor GPR88 blunts the signaling of opioid receptors and multiple striatal GPCRs | eLife [elifesciences.org]
Technical Support Center: Development of Selective GPR88 Radioligands
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the development of selective GPR88 radioligands.
Frequently Asked Questions (FAQs)
Q1: What is GPR88 and why is it a target for drug discovery?
A1: GPR88 is an orphan G protein-coupled receptor (GPCR) belonging to the class A rhodopsin family.[1][2] It is predominantly expressed in the striatum of the brain in various species, including rodents, primates, and humans.[3] GPR88 is implicated in a wide range of brain and behavioral functions such as mood, cognition, movement control, and reward-based learning.[2][3] Its highly restricted expression in the brain makes it an attractive therapeutic target for central nervous system (CNS) disorders like Parkinson's disease, schizophrenia, anxiety, and addiction, with a potentially lower risk of peripheral side effects.
Q2: What is the primary signaling pathway for GPR88?
A2: GPR88 couples to Gαi/o proteins. Upon activation, this signaling pathway inhibits adenylyl cyclase, which in turn leads to a reduction in intracellular cyclic AMP (cAMP) levels. This suggests that GPR88 activation has an inhibitory effect on neuronal activity.
Q3: Are there any known endogenous ligands for GPR88?
A3: No, the endogenous ligand for GPR88 has not yet been identified, which is why it is referred to as an "orphan" receptor. The development of selective synthetic ligands is a key strategy to understand its biological functions and validate it as a therapeutic target.
Q4: What are the main challenges in developing selective GPR88 ligands?
A4: The primary challenges include:
-
Orphan Status: The absence of a known endogenous ligand makes rational drug design more difficult.
-
Suboptimal Drug-like Properties: Early synthetic agonists have shown issues such as high lipophilicity, poor metabolic stability, and suboptimal selectivity.
-
Off-Target Effects: Some GPR88 agonists have demonstrated off-target activity, complicating the interpretation of experimental results.
-
Blood-Brain Barrier Penetration: Achieving good brain penetrance is a significant hurdle for some GPR88 modulators.
-
Complex Pharmacology: GPR88 can form hetero-oligomers with other GPCRs, such as opioid receptors, which can influence their signaling and pharmacology.
Q5: Has a radioligand for GPR88 been successfully developed?
A5: Yes, the first successful GPR88 radioligand, [3H]RTI-33, has been synthesized and pharmacologically characterized. It is derived from the synthetic agonist RTI-13951-33.
Troubleshooting Guides
Guide 1: Radioligand Binding Assays
Issue: High Non-Specific Binding (NSB) in Radioligand Assays
High non-specific binding can mask the specific binding signal, leading to inaccurate affinity (Kd) and density (Bmax) estimations.
| Potential Cause | Troubleshooting Steps |
| Radioligand Issues | - Use a lower concentration of the radioligand, ideally at or below the Kd value.- Verify the purity of the radioligand; impurities can elevate NSB.- Be mindful of the radioligand's hydrophobicity, as more hydrophobic ligands tend to have higher NSB. |
| Tissue/Cell Preparation | - Reduce the amount of membrane protein used in the assay (a typical range is 100-500 µg).- Ensure thorough homogenization and washing of membranes to eliminate endogenous interfering substances. |
| Assay Conditions | - Optimize incubation time and temperature. Shorter incubation might reduce NSB, but ensure equilibrium is reached for specific binding.- Modify the assay buffer by adding agents like bovine serum albumin (BSA) to minimize non-specific interactions.- Increase the number and volume of wash steps with ice-cold buffer. |
| Filter and Apparatus | - Pre-soak filters in a buffer or a blocking agent like polyethyleneimine (PEI) to decrease radioligand binding to the filter itself. |
Issue: Low or No Specific Binding Signal
| Potential Cause | Troubleshooting Steps |
| Receptor Presence/Activity | - Confirm the expression and activity of GPR88 in your tissue or cell preparation using techniques like Western blot or RT-qPCR.- Consider that the target receptor density may be low in the chosen preparation. |
| Radioligand Issues | - Ensure the radioligand concentration is appropriate to detect a signal.- Check the specific activity of the radioligand; high specific activity is crucial for detecting low receptor densities.- Verify the proper storage of the radioligand to prevent degradation. |
| Assay Conditions | - Ensure the incubation time is sufficient to reach equilibrium.- Verify the composition of the assay buffer, as the presence or absence of certain ions can impact binding. |
Guide 2: Functional Assays (e.g., cAMP Assays)
Issue: Weaker-Than-Expected Effect of a GPR88 Agonist in a cAMP Assay
| Potential Cause | Troubleshooting Steps |
| Cell Line Variability | - Confirm that your chosen cell line (e.g., HEK293, CHO) expresses adequate levels of GPR88 and the necessary Gαi/o proteins for coupling. |
| Assay Conditions | - Titrate the concentration of the adenylyl cyclase activator (e.g., forskolin) to ensure a robust but not saturated signal, which allows for a clear inhibitory window for the GPR88 agonist. |
| Ligand Properties | - Verify the purity and concentration of your agonist stock solution. |
Issue: No Observable Effect of a GPR88 Modulator
| Potential Cause | Troubleshooting Steps |
| Low or Absent GPR88 Expression | - Confirm GPR88 expression in your experimental system using RT-qPCR or Western blot.- Use a cell line with confirmed high-level GPR88 expression or an inducible expression system. |
| Suboptimal Assay Conditions | - Review and optimize your assay protocol, including cell density, incubation times, and reagent concentrations.- Titrate the GPR88 modulator over a broad concentration range. |
Quantitative Data Summary
Table 1: Binding Characteristics of [3H]RTI-33
| Parameter | PPLS-HA-hGPR88-CHO Membranes | Mouse Striatal Membranes |
| Kd | 85 nM | 41 nM |
| Bmax | 4.5 pmol/mg protein | 15 pmol/mg protein |
| Reference |
Table 2: Functional Potency and Binding Affinity of Selected GPR88 Agonists
| Compound | cAMP EC50 | Ki (Displacement of [3H]RTI-33) |
| RTI-13951-33 | 45 nM | - |
| 2-PCCA | - | - |
| 2-AMPP | 304 nM | 219 nM |
| Compound 4 | - | 612 nM |
| Reference |
Experimental Protocols
Protocol 1: Saturation Radioligand Binding Assay
This protocol is adapted from the characterization of [3H]RTI-33.
-
Receptor Preparation: Prepare membrane homogenates from cells stably expressing GPR88 (e.g., PPLS-HA-hGPR88-CHO cells) or from native tissue rich in GPR88 (e.g., mouse striatum).
-
Assay Setup:
-
In a 96-well plate, add the membrane preparation.
-
Add increasing concentrations of the radioligand (e.g., 8 concentrations of [3H]RTI-33 ranging from 0.1 to 450 nM) in duplicate or triplicate.
-
For the determination of non-specific binding (NSB), add a high concentration of a non-labeled competing ligand (e.g., 10 µM RTI-13951-33) to a parallel set of wells.
-
For total binding, add vehicle to another set of wells.
-
-
Incubation: Incubate the reaction mixture at a specified temperature for a sufficient time to reach equilibrium.
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through a filter plate (e.g., glass fiber filters).
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the Kd and Bmax values by fitting the specific binding data to a one-site binding model using non-linear regression analysis.
Protocol 2: [35S]-GTPγS Binding Assay
This assay measures the activation of G proteins coupled to the receptor.
-
Reagent Preparation:
-
Prepare a membrane suspension containing GPR88.
-
Prepare a stock solution of [35S]-GTPγS.
-
Prepare various concentrations of the GPR88 ligand to be tested.
-
-
Reaction:
-
In a 96-well plate, combine the membrane preparation, [35S]-GTPγS, and the different concentrations of the test ligand.
-
To measure agonist-stimulated binding, include a known GPR88 agonist as a positive control.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Termination and Measurement:
-
Stop the reaction by rapid filtration through a filter plate.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis: Analyze the data to determine the potency (EC50) and efficacy (Emax) of the test compound in stimulating [35S]-GTPγS binding.
Visualizations
Caption: GPR88 Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
References
Technical Support Center: GPR88 Agonists and Locomotor Side Effects
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GPR88 agonists and encountering locomotor side effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which GPR88 activation influences locomotor activity?
GPR88 is a G protein-coupled receptor (GPCR) predominantly expressed in the striatum, a key brain region for motor control. It couples to Gi/o proteins, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) signaling.[1] This inhibitory action modulates the activity of striatal medium spiny neurons (MSNs), which are crucial components of the direct and indirect pathways of motor control. GPR88's influence on locomotor activity is also mediated through its interaction with other GPCRs, such as dopamine and opioid receptors, effectively "blunting" their signaling.[2][3]
Q2: We are observing hyperlocomotion after administering our novel GPR88 agonist. Is this a typical side effect?
This is an atypical finding. Generally, activation of GPR88 is expected to have an inhibitory influence on locomotor activity. Studies have shown that GPR88 knockout mice exhibit hyperlocomotion and increased sensitivity to psychostimulants like amphetamine.[4][5] Conversely, GPR88 agonists have been demonstrated to dose-dependently decrease spontaneous locomotor activity. If you are observing hyperlocomotion, it may suggest off-target effects of your compound or a unique interaction with your specific experimental model.
Q3: How can we differentiate between the desired therapeutic effects of our GPR88 agonist and its locomotor side effects?
This requires a carefully designed battery of behavioral assays. It is crucial to establish a therapeutic window for your compound. This can be achieved by:
-
Dose-response studies: Evaluate a range of doses to identify one that produces the desired therapeutic effect with minimal impact on locomotor activity.
-
Time-course analysis: Assess behavior at multiple time points after drug administration to separate acute locomotor effects from more sustained therapeutic actions.
-
Specific behavioral paradigms: Utilize assays that specifically measure your therapeutic target (e.g., tests for anxiety, cognition, or reward) alongside general locomotor assessments like the open-field test.
-
Control groups: Always include vehicle-treated and, if possible, wild-type control groups to provide a baseline for normal locomotor activity.
Q4: Are there known strategies to mitigate the locomotor side effects of GPR88 agonists?
Yes, several strategies can be employed:
-
Dose Optimization: As mentioned, finding the minimal effective dose is the most straightforward approach.
-
Pharmacokinetic Modifications: Altering the formulation of the agonist to control its absorption, distribution, metabolism, and excretion (ADME) profile can help maintain therapeutic concentrations while avoiding peaks that may induce side effects.
-
Co-administration with other agents: While still an area of active research, it may be possible to co-administer compounds that counteract the locomotor effects without interfering with the therapeutic action. For example, given GPR88's interaction with the dopamine system, a low dose of a dopamine receptor antagonist could potentially be explored, though this would require careful validation.
-
Development of Partial Agonists or Allosteric Modulators: These compounds may offer a more nuanced modulation of GPR88 activity, potentially achieving therapeutic efficacy with a reduced side effect profile compared to full agonists.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected Hyperlocomotion | 1. Off-target effects of the agonist. 2. Unique genetic background of the animal model. 3. Supratherapeutic dosage. | 1. Profile the agonist against a panel of other receptors, particularly dopamine and opioid receptors. 2. Test the agonist in a different strain or species. 3. Perform a thorough dose-response study to identify a dose that does not induce hyperlocomotion. |
| Severe Hypolocomotion/Sedation | 1. Over-stimulation of GPR88. 2. Poor drug-like properties leading to high brain exposure. | 1. Lower the dose of the agonist. 2. Characterize the pharmacokinetics of the compound to ensure appropriate brain exposure. |
| Inconsistent Locomotor Effects | 1. Variability in drug administration. 2. Environmental factors affecting behavior. 3. Circadian rhythm effects. | 1. Ensure consistent and accurate dosing technique. 2. Standardize the experimental environment (e.g., lighting, noise levels). 3. Conduct experiments at the same time of day. |
| Development of Tolerance to Locomotor Effects | 1. Receptor desensitization or downregulation. | 1. Investigate different dosing regimens (e.g., intermittent vs. continuous). 2. Conduct molecular studies (e.g., Western blot, qPCR) to assess GPR88 expression and signaling pathway components after chronic treatment. |
Quantitative Data Summary
Table 1: Effect of GPR88 Agonists on Locomotor Activity
| Compound | Species | Dose | Effect on Locomotion | Reference |
| RTI-13951-33 | Mouse | 30 mg/kg, ip | Reduced spontaneous locomotor activity. | |
| RTI-13951-33 | Mouse | 60 mg/kg, ip | Significantly reduced spontaneous locomotor activity. | |
| RTI-122 | Mouse | 10 mg/kg | Transiently reduced spontaneous locomotion. | |
| RTI-122 | Mouse | 20 mg/kg | Strongly reduced spontaneous locomotion. | |
| Compound 19 | Mouse | N/A (icv) | Markedly inhibited morphine-induced locomotion. |
Table 2: Locomotor Effects in GPR88 Knockout (KO) Mice
| Genotype | Condition | Observation | Reference |
| GPR88 KO | Spontaneous | Increased locomotor activity. | |
| GPR88 KO | Amphetamine (2.5 mg/kg) | Exacerbated locomotor hyperactivity. | |
| GPR88 KO | SKF-81297 (D1 agonist) | Heightened sensitivity to locomotor stimulant effects. | |
| GPR88 KO | Quinpirole (D2 agonist) | Enhanced locomotor activity (suppressed in controls). | |
| GPR88 KO | Morphine | Markedly exacerbated locomotor activation and sensitization. |
Experimental Protocols
Open Field Test for Locomotor Activity Assessment
Objective: To assess spontaneous and drug-induced locomotor activity.
Materials:
-
Open field arena (e.g., 40 cm x 40 cm x 30 cm), typically made of a non-reflective material.
-
Video tracking system and software (e.g., View Point, Lyon, France).
-
GPR88 agonist and vehicle control.
-
Experimental animals (e.g., mice).
Procedure:
-
Habituation: Place the animal in the open field arena for a set period (e.g., 60 minutes) to allow it to acclimate to the novel environment. This initial period can also serve as a baseline for spontaneous activity.
-
Administration: After the habituation period, administer the GPR88 agonist or vehicle control via the desired route (e.g., intraperitoneal injection).
-
Data Collection: Immediately place the animal back into the arena and record its activity for a defined duration (e.g., 60 minutes). The video tracking system will record parameters such as:
-
Total distance traveled
-
Horizontal activity
-
Vertical activity (rearing)
-
Time spent in the center vs. periphery of the arena (as a measure of anxiety-like behavior)
-
-
Data Analysis: Analyze the collected data using appropriate statistical methods (e.g., t-test, ANOVA) to compare the effects of the agonist to the vehicle control.
Visualizations
Caption: GPR88 signaling pathway leading to decreased locomotor output.
Caption: Troubleshooting workflow for GPR88 agonist locomotor side effects.
References
- 1. Orphan Receptor GPR88 as an Emerging Neurotherapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The orphan receptor GPR88 blunts the signaling of opioid receptors and multiple striatal GPCRs | eLife [elifesciences.org]
- 3. The orphan receptor GPR88 blunts the signaling of opioid receptors and multiple striatal GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPR88 in A2Areceptor-expressing neurons modulates locomotor response to dopamine agonists but not sensorimotor gating - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
Technical Support Center: Synthesis of GPR88 Agonist 2 (2-PCCA) Derivatives
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers synthesizing derivatives of the GPR88 agonist 2, also known as 2-PCCA.
Troubleshooting Guide
This guide addresses common issues that may arise during the synthesis, purification, and characterization of this compound derivatives.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Cyclopropanation Step | - Inefficient catalyst activity.- Decomposition of diazoacetate reagent.- Suboptimal reaction temperature. | - Ensure the use of a fresh, high-quality catalyst.- Use freshly prepared tert-butyl diazoacetate.- Carefully control the reaction temperature as specified in the protocol. |
| Diastereomeric Mixture Difficult to Separate | - Similar polarity of diastereomers. | - Employ chiral chromatography (e.g., chiral HPLC or SFC) for effective separation.[1] |
| Poor Metabolic Stability of the Final Compound | - Presence of metabolically labile sites, such as the pyridine ring or certain alkyl chains.[2] | - Consider structural modifications to block metabolically vulnerable positions. For example, replacing or modifying the pyridine ring with other heterocycles like thienyl groups has been explored.[2] |
| Low Agonist Potency (High EC50 Value) | - Unfavorable structural modifications affecting receptor binding. | - Refer to structure-activity relationship (SAR) studies. For instance, the (1R,2R)-isomer of 2-PCCA is significantly more potent than the (1S,2S)-isomer.[1] Modifications to the bisphenyl moiety and the length of the alkoxy side chain can also impact activity.[3] |
| Off-Target Activity | - Lack of specificity of the synthesized agonist. | - Test the compound's activity in GPR88 knockout mouse striatal membranes to confirm target engagement. It is crucial to screen against a panel of other GPCRs, ion channels, and transporters. |
Frequently Asked Questions (FAQs)
Q1: What is the primary signaling pathway of GPR88, and how do agonists like 2-PCCA modulate it?
A1: GPR88 couples to Gαi/o G proteins. Agonists like 2-PCCA activate the receptor, leading to the inhibition of adenylyl cyclase, which in turn reduces intracellular cAMP levels. This suggests that GPR88 acts as an inhibitory receptor in the central nervous system.
Q2: Which diastereomer of 2-PCCA is more active?
A2: The (1R,2R)-isomer of 2-PCCA is approximately 5-fold more potent than its (1S,2S)-isomer, with a lower EC50 value.
Q3: Are there known issues with the brain permeability of 2-PCCA?
A3: Yes, 2-PCCA has been reported to have poor brain permeability, which limits its utility as an in vivo tool compound. Subsequent research has focused on developing analogs with improved pharmacokinetic properties, leading to the identification of compounds like RTI-13951-33.
Q4: What are some key structural features of 2-PCCA derivatives that are important for agonist activity?
A4: Structure-activity relationship (SAR) studies have highlighted several important features. The stereochemistry of the cyclopropane ring is critical, with the (1R,2R) configuration being preferred. The nature of the bisphenyl moiety and substitutions on it can influence potency. Additionally, the length and branching of the alkoxy side chain in related scaffolds have been shown to be important for agonist activity.
Q5: How can I confirm that the synthesized agonist is specific to GPR88?
A5: A key validation step is to test the agonist in tissue preparations from GPR88 knockout mice. The absence of activity in these tissues, compared to wild-type, confirms GPR88-specific engagement. Additionally, screening against a panel of other relevant receptors and transporters is essential to rule out off-target effects.
GPR88 Signaling Pathway
Caption: GPR88 agonist activation of the Gαi/o signaling pathway.
Experimental Protocol: Synthesis of (1R,2R)-2-(pyridin-2-yl)cyclopropanecarboxylic acid (Key intermediate for 2-PCCA)
This protocol is adapted from known procedures for the synthesis of 2-PCCA.
Materials:
-
2-vinylpyridine
-
tert-butyl diazoacetate
-
Catalyst (e.g., Rh₂(OAc)₄)
-
Dichloromethane (DCM), anhydrous
-
4 M HCl in dioxane
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Cyclopropanation:
-
To a solution of 2-vinylpyridine (1.0 eq) in anhydrous DCM, add the catalyst (e.g., 0.01 eq Rh₂(OAc)₄).
-
Slowly add a solution of tert-butyl diazoacetate (1.1 eq) in anhydrous DCM to the reaction mixture at room temperature over several hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the tert-butyl ester intermediate.
-
-
Hydrolysis:
-
Dissolve the purified tert-butyl ester intermediate in a minimal amount of dioxane.
-
Add 4 M HCl in dioxane (excess, e.g., 10 eq) to the solution.
-
Stir the mixture at room temperature for several hours until the hydrolysis is complete (monitor by TLC or LC-MS).
-
Remove the solvent under reduced pressure to yield the racemic (1R,2R)-2-(pyridin-2-yl)cyclopropanecarboxylic acid hydrochloride salt.
-
The product can be further purified by recrystallization if necessary.
-
Quantitative Data Summary
The following table summarizes the potency (EC50 values) of 2-PCCA and its isomers from in vitro cAMP functional assays.
| Compound | Cell Line | Assay Type | EC50 (nM) | Reference |
| 2-PCCA (diastereomeric mixture) | HEK293T/GPR88 (transient) | cAMP Inhibition | 877 | |
| 2-PCCA (diastereomeric mixture) | HEK293/GPR88-22F (stable) | cAMP Inhibition | 911 | |
| (1R,2R)-isomer 2 | HEK293T/GPR88 (transient) | cAMP Inhibition | 373 | |
| (1R,2R)-isomer 2 | HEK293/GPR88-22F (stable) | cAMP Inhibition | 603 | |
| (1S,2S)-isomer 3 | HEK293T/GPR88 (transient) | cAMP Inhibition | ~1865 (5x less potent than (1R,2R)-isomer) | |
| RTI-13951-33 | Not Specified | cAMP functional assay | 25 | |
| RTI-122 (30a) | Not Specified | cAMP functional assay | 11 |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Structure–Activity Relationship Studies of Novel GPR88 Agonists (4-Substituted-phenyl)acetamides Based on the Reversed Amide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Addressing GPR88 agonist 2 tachyphylaxis in vitro
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals working with GPR88 agonists. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro experiments, with a focus on agonist-induced tachyphylaxis.
Frequently Asked Questions (FAQs)
Q1: What is GPR88, and what is its primary signaling pathway?
GPR88 is an orphan G protein-coupled receptor (GPCR) predominantly expressed in the brain, particularly in the striatum.[1][2] It is classified as a Class A rhodopsin-like GPCR. The primary signaling pathway of GPR88 involves coupling to Gαi/o G proteins.[3][4][5] Activation of GPR88 by an agonist leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels.
Q2: What are some common in vitro assays to measure GPR88 activation?
The most common in vitro assay for GPR88 activation is the cAMP accumulation assay . Since GPR88 is Gαi/o-coupled, its activation will inhibit forskolin-stimulated or basal cAMP production. Other useful assays include:
-
β-arrestin recruitment assays: These assays measure the translocation of β-arrestin proteins to the receptor upon agonist binding, which is a key step in receptor desensitization.
-
Receptor internalization assays: These assays quantify the movement of GPR88 from the cell surface to intracellular compartments following agonist stimulation.
-
[³⁵S]GTPγS binding assays: This assay measures the agonist-induced binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins coupled to the receptor, providing a direct measure of G protein activation.
Q3: What is tachyphylaxis, and why is it a concern when working with GPR88 agonists?
Tachyphylaxis, or desensitization, is a rapid decrease in the response to a drug or agonist following continuous or repeated administration. For GPR88, prolonged exposure to an agonist can lead to a diminished inhibitory effect on cAMP production. This phenomenon is crucial to understand as it can impact the interpretation of experimental results and the therapeutic potential of GPR88 agonists. Tachyphylaxis of GPCRs is often mediated by processes such as receptor phosphorylation, β-arrestin recruitment, and receptor internalization.
Troubleshooting Guides
Issue 1: Observing a decrease in GPR88 agonist potency (tachyphylaxis) in cAMP assays upon repeated stimulation.
Possible Cause 1: Receptor Desensitization and Internalization
Prolonged exposure to an agonist can lead to phosphorylation of the intracellular domains of GPR88 by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestins, which sterically hinder G protein coupling and target the receptor for endocytosis, thereby reducing the number of functional receptors on the cell surface.
Troubleshooting Steps:
-
Time-Course Experiment: Conduct a time-course experiment to characterize the onset and extent of desensitization. Pre-incubate cells with the GPR88 agonist for varying durations (e.g., 0, 15, 30, 60, 120 minutes) before challenging with a second dose of the agonist and measuring the cAMP response.
-
Washout Experiment: To determine if the desensitization is reversible, perform a washout experiment. After pre-incubation with the agonist, wash the cells thoroughly with agonist-free media and allow them to recover for different time periods before the second stimulation.
-
β-Arrestin Recruitment Assay: Confirm that the agonist induces β-arrestin recruitment to GPR88. A positive result would support this mechanism of desensitization.
-
Receptor Internalization Assay: Directly measure the extent of receptor internalization upon prolonged agonist exposure using imaging or ELISA-based methods.
Illustrative Data: Effect of Agonist Pre-incubation on cAMP Response
The following is example data to illustrate the expected outcome of a tachyphylaxis experiment.
| Pre-incubation Time with GPR88 Agonist (minutes) | % Inhibition of Forskolin-Stimulated cAMP (Mean ± SEM) | Fold Shift in EC₅₀ |
| 0 | 85 ± 5% | 1.0 |
| 30 | 55 ± 7% | 3.2 |
| 60 | 30 ± 6% | 8.5 |
| 120 | 15 ± 4% | 21.0 |
Caption: Example data demonstrating tachyphylaxis of the GPR88-mediated cAMP response. As the pre-incubation time with the agonist increases, the maximal inhibition of cAMP production decreases, and the EC₅₀ value for the agonist increases, indicating desensitization.
Issue 2: High background or low signal-to-noise ratio in β-arrestin recruitment or internalization assays.
Possible Cause 2: Suboptimal Assay Conditions or Reagent Quality
Troubleshooting Steps:
-
Optimize Cell Density: Titrate the number of cells seeded per well to find the optimal density that provides a robust signal without causing overexpression artifacts.
-
Agonist Concentration: Perform a dose-response curve for the GPR88 agonist in your assay to determine the optimal concentration (typically EC₈₀) for inducing a measurable response.
-
Incubation Time: Optimize the agonist stimulation time. For β-arrestin recruitment, the signal is often rapid and transient, while internalization is a slower process.
-
Reagent Quality: Ensure all reagents, including labeled antibodies, substrates, and cell culture media, are fresh and of high quality.
-
Control Experiments: Include appropriate positive and negative controls. A known GPCR that robustly recruits β-arrestin or internalizes can serve as a positive control. Untransfected cells or cells treated with vehicle should be used as negative controls.
Experimental Protocols
Protocol 1: cAMP Accumulation Assay to Assess Tachyphylaxis
Objective: To quantify the desensitization of the GPR88-mediated inhibition of cAMP production following prolonged agonist exposure.
Materials:
-
HEK293 cells stably expressing human GPR88
-
Culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
GPR88 agonist
-
Forskolin
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
384-well white opaque plates
Methodology:
-
Cell Plating: Seed GPR88-expressing HEK293 cells in 384-well plates at a pre-determined optimal density and culture overnight.
-
Agonist Pre-incubation:
-
For the time-course experiment, add the GPR88 agonist (at a concentration of ~EC₈₀) to the cells and incubate for different durations (e.g., 0, 15, 30, 60, 120 minutes) at 37°C.
-
For the dose-response shift experiment, pre-incubate the cells with a fixed concentration of the agonist (e.g., EC₅₀) for a set time (e.g., 60 minutes).
-
-
Washout (Optional): After pre-incubation, gently wash the cells three times with warm, agonist-free assay buffer.
-
Agonist Challenge:
-
Add the GPR88 agonist at various concentrations to the wells.
-
Immediately add forskolin (a concentration that gives a submaximal stimulation of cAMP) to all wells except the basal control.
-
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
cAMP Measurement: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for your chosen cAMP assay kit.
-
Data Analysis:
-
Normalize the data to the forskolin-alone response.
-
Plot the percent inhibition of cAMP production against the agonist concentration.
-
Calculate the EC₅₀ and maximal response for each pre-incubation condition.
-
Protocol 2: β-Arrestin Recruitment Assay
Objective: To measure the recruitment of β-arrestin to GPR88 upon agonist stimulation.
Materials:
-
CHO-K1 or HEK293 cells co-expressing GPR88 and a β-arrestin fusion protein (e.g., PathHunter® β-Arrestin assay)
-
Culture medium
-
GPR88 agonist
-
Assay reagents from the commercial kit
-
White, clear-bottom 96-well or 384-well plates
Methodology:
-
Cell Plating: Plate the cells in the appropriate microplate according to the assay kit's instructions and incubate overnight.
-
Compound Addition: Add the GPR88 agonist at various concentrations to the wells.
-
Incubation: Incubate the plate at 37°C for the optimized time (typically 60-90 minutes for this type of assay).
-
Signal Detection: Add the detection reagents as per the manufacturer's protocol and measure the luminescent or fluorescent signal using a plate reader.
-
Data Analysis: Plot the signal against the agonist concentration and determine the EC₅₀ value for β-arrestin recruitment.
Visualizations
Caption: GPR88 Signaling Pathway.
Caption: GPR88 Tachyphylaxis Workflow.
Caption: Tachyphylaxis Troubleshooting Logic.
References
- 1. The orphan receptor GPR88 blunts the signaling of opioid receptors and multiple striatal GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Orphan Receptor GPR88 as an Emerging Neurotherapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peer review in The orphan receptor GPR88 blunts the signaling of opioid receptors and multiple striatal GPCRs | eLife [elifesciences.org]
- 4. Activation and allosteric regulation of the orphan GPR88-Gi1 signaling complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Validating GPR88 Agonist 2 Activity in Primary Neuron Cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in validating the activity of GPR88 agonist 2 in primary neuron cultures.
Frequently Asked Questions (FAQs)
Q1: What is GPR88 and why is it a target of interest?
GPR88 is an orphan G protein-coupled receptor (GPCR) that is highly expressed in the striatum region of the brain, specifically in medium spiny neurons (MSNs).[1][2][3] It is implicated in various neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, anxiety, and addiction, making it a promising therapeutic target.[1] GPR88 is known to be involved in the regulation of motor control, mood, cognition, and reward-based learning.[1]
Q2: What is the expected signaling pathway of GPR88 upon activation by an agonist?
GPR88 primarily couples to the Gαi subunit of the heterotrimeric G protein. Activation of GPR88 by an agonist leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). Therefore, a successful validation of a GPR88 agonist should demonstrate a reduction in cAMP levels in primary neurons.
Q3: What are some known agonists for GPR88, including "this compound"?
Several synthetic agonists for GPR88 have been developed, including 2-PCCA and RTI-13951-33. The compound referred to as "this compound" (also known as compound 53) is a potent and brain-penetrant agonist with an EC50 of 14 µM in a GPR88 cAMP functional assay. It's important to note that other agonists like (1R,2R)-2-PCCA hydrochloride have shown higher potency with EC50 values in the nanomolar range in cell-based assays.
Q4: Which type of primary neurons should I use for my experiments?
Given that GPR88 is most robustly expressed in the medium spiny neurons (MSNs) of the striatum, primary cultures of striatal neurons are the most relevant system for studying GPR88 activity. Both D1 and D2 receptor-expressing MSNs express GPR88. Cortical neurons also express GPR88, but at lower levels compared to the striatum, and could be used as a secondary model.
Q5: What are the key functional assays to validate this compound activity?
The primary functional assay is the measurement of intracellular cAMP levels. A potent GPR88 agonist should decrease forskolin-stimulated cAMP production. Another important assay is the β-arrestin recruitment assay, which assesses a different aspect of GPCR signaling and can provide insights into potential biased agonism. Electrophysiological recordings can also be used to measure changes in neuronal excitability following agonist application.
Troubleshooting Guides
Issue 1: No significant decrease in cAMP levels observed after applying this compound.
| Possible Cause | Troubleshooting Step |
| Low GPR88 expression in cultured neurons. | Verify GPR88 expression in your primary neuron culture using qPCR or Western blot. Striatal neurons should have the highest expression. Ensure cultures are healthy and have been maintained for a sufficient duration to allow for receptor expression. |
| Agonist 2 degradation or inactivity. | Prepare fresh stock solutions of the agonist. Verify the purity and integrity of the compound if possible. Consider using a more potent, well-characterized GPR88 agonist like 2-PCCA as a positive control. |
| Suboptimal assay conditions. | Optimize the concentration of forskolin used to stimulate adenylyl cyclase. Titrate the concentration of this compound over a wide range (e.g., 1 nM to 100 µM) to determine the dose-response curve. Ensure the incubation time with the agonist is sufficient. |
| Issues with the cAMP assay kit. | Run the positive and negative controls provided with the cAMP assay kit to ensure the kit is performing correctly. |
Issue 2: High variability in experimental results.
| Possible Cause | Troubleshooting Step |
| Inconsistent primary neuron culture health. | Standardize the neuron isolation and culturing protocol to ensure consistent cell density and viability. Monitor cultures for signs of stress or cell death. |
| Pipetting errors. | Use calibrated pipettes and proper pipetting techniques, especially when preparing serial dilutions of the agonist. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for critical experiments, as these are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media. |
| Cell lifting during washes. | Be gentle during wash steps to avoid detaching the neurons from the plate. |
Issue 3: Unexpected or off-target effects observed.
| Possible Cause | Troubleshooting Step |
| Agonist 2 has off-target activity. | Test the agonist on primary neurons from GPR88 knockout mice to confirm that the observed effects are GPR88-dependent. Screen the agonist against a panel of other relevant GPCRs to assess its selectivity. |
| Cellular toxicity at high agonist concentrations. | Perform a cell viability assay (e.g., MTT or LDH assay) in parallel with your functional assays to determine the cytotoxic concentration range of the agonist. |
| Activation of other signaling pathways. | Besides cAMP, consider investigating other potential Gαi-mediated signaling pathways, such as the activation of GIRK channels or modulation of neurotransmitter release. |
Quantitative Data Summary
The following table summarizes the potency of various GPR88 agonists from the literature, which can be used as a reference for expected results.
| Agonist | Assay Type | Cell Type/Tissue | EC50 | Reference |
| This compound (compound 53) | cAMP functional assay | - | 14 µM | |
| This compound (compound 53) | [35S]GTPγS binding | Wild-type mouse striatal membranes | 8.9 µM | |
| 2-PCCA hydrochloride | cAMP production | HEK293 cells | 116 nM | |
| (1R,2R)-2-PCCA hydrochloride | Cell-based assay | - | 603 nM | |
| RTI-13951-33 | cAMP functional assay | - | 25 nM | |
| Compound 19 | Gαi2 activation | - | 1.2 µM |
Experimental Protocols
Protocol 1: Primary Striatal Neuron Culture
This protocol is adapted from established methods for primary neuron culture.
-
Plate Coating: Coat culture plates (e.g., 24-well plates) with poly-D-lysine (50 µg/mL) for at least 1 hour at 37°C. Rinse thoroughly with sterile water and allow to air dry.
-
Dissection: Dissect striata from E18 mouse or rat embryos in ice-cold Hibernate-E medium.
-
Digestion: Transfer the tissue to a papain solution (20 units/mL) and incubate at 37°C for 20-30 minutes.
-
Dissociation: Gently triturate the tissue with a fire-polished Pasteur pipette in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin/streptomycin to obtain a single-cell suspension.
-
Plating: Plate the dissociated neurons onto the coated plates at a density of 1.5 x 105 cells/cm2.
-
Maintenance: Culture the neurons at 37°C in a 5% CO2 incubator. Perform a half-media change every 3-4 days. Neurons are typically ready for experiments between DIV (days in vitro) 7 and 14.
Protocol 2: cAMP Assay in Primary Neurons
This protocol outlines a typical cAMP assay using a commercial kit (e.g., AlphaScreen or HTRF).
-
Cell Plating: Plate primary striatal neurons in a 96-well or 384-well plate and culture as described above.
-
Agonist Preparation: Prepare serial dilutions of this compound and a positive control agonist (e.g., 2-PCCA) in assay buffer.
-
Forskolin Stimulation: To stimulate adenylyl cyclase, add a fixed concentration of forskolin (e.g., 1-10 µM, to be optimized) to the cells, along with the different concentrations of the GPR88 agonist. Include a control with only forskolin and a basal control with no forskolin or agonist.
-
Incubation: Incubate the plate at 37°C for 15-30 minutes.
-
Cell Lysis and Detection: Lyse the cells and measure cAMP levels according to the manufacturer's instructions for your specific cAMP assay kit.
-
Data Analysis: Plot the cAMP levels against the log of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Protocol 3: β-Arrestin Recruitment Assay
This protocol describes a generic β-arrestin recruitment assay, often performed using commercially available systems like the PathHunter assay. Note that this assay typically requires genetically engineered cells expressing a tagged GPR88 and β-arrestin, and may be challenging to implement in primary neurons without viral transduction.
-
Cell Transduction (if necessary): Transduce primary neurons with viral vectors encoding for a tagged GPR88 and a β-arrestin-enzyme fragment fusion protein.
-
Cell Plating: Plate the transduced neurons in a white, clear-bottom 96-well plate.
-
Agonist Treatment: Add serial dilutions of this compound to the cells.
-
Incubation: Incubate the plate at 37°C for 60-90 minutes.
-
Detection: Add the detection reagents according to the manufacturer's protocol and incubate at room temperature for 60 minutes.
-
Signal Measurement: Read the chemiluminescent signal using a plate reader.
-
Data Analysis: Plot the signal against the log of the agonist concentration to determine the dose-response curve and EC50 value.
Visualizations
Caption: GPR88 Signaling Pathway upon Agonist Binding.
References
Validation & Comparative
On-Target Specificity of GPR88 Agonist 2: A Comparative Analysis
G protein-coupled receptor 88 (GPR88) is an orphan receptor predominantly expressed in the striatum, a critical brain region for motor control, cognition, and reward.[1][2] Its role in modulating dopaminergic and glutamatergic signaling has positioned it as a promising therapeutic target for a range of neuropsychiatric and neurodegenerative disorders.[1][3] The development of potent and selective agonists for GPR88 is a key step in validating its therapeutic potential. This guide focuses on "GPR88 agonist 2" (also known as compound 53) and compares its publicly available performance data with that of other synthetic agonists.
Performance Comparison of GPR88 Agonists
The following table summarizes the available quantitative data for this compound and other well-characterized GPR88 agonists. Potency is primarily reported as the half-maximal effective concentration (EC50) in functional assays that measure the inhibition of cyclic AMP (cAMP) production, a hallmark of GPR88 activation through its coupling to Gαi/o proteins.[1]
| Compound | Modality | Potency (EC50) | On-Target Specificity Data |
| This compound (compound 53) | Agonist | 14 µM (cAMP functional assay) | Publicly available data on off-target screening is limited. |
| RTI-13951-33 | Agonist | 25 nM (cAMP functional assay) | No significant off-target activity observed when screened against a panel of 38 GPCRs, ion channels, and neurotransmitter transporters. Shown to be specific for GPR88 in GTPγS binding assays using GPR88 knockout mouse striatal membranes. |
| 2-PCCA | Agonist | 116 nM (cAMP assay in HEK293 cells) | Exhibits some off-target activity in GTPγS binding assays using GPR88 knockout mouse striatal membranes. |
| RTI-122 | Agonist | 11 nM (cAMP assay) | Data on broad panel screening is not specified, but the compound was inactive in striatal membranes from GPR88 knockout mice, indicating on-target G protein signaling. |
| BI-9508 | Agonist | Not specified | A brain-penetrant tool compound, but detailed off-target screening data is not provided in the initial reports. |
Experimental Methodologies
The on-target specificity and functional activity of GPR88 agonists are primarily validated through a series of in vitro assays. Below are the detailed protocols for the key experiments cited in this guide.
cAMP Functional Assay
This assay is the primary method for quantifying the potency of GPR88 agonists. Since GPR88 activation leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels, the assay measures this reduction.
-
Cell Culture: Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells are cultured and stably transfected to express the human GPR88 receptor.
-
Assay Preparation: Cells are seeded in 96- or 384-well plates.
-
Forskolin Stimulation: To elevate intracellular cAMP levels, cells are stimulated with forskolin, a direct activator of adenylyl cyclase.
-
Agonist Treatment: Cells are then treated with varying concentrations of the test agonist (e.g., this compound).
-
cAMP Measurement: Intracellular cAMP levels are quantified using various methods, such as Homogeneous Time-Resolved Fluorescence (HTRF) or luminescence-based biosensors (e.g., GloSensor).
-
Data Analysis: The reduction in cAMP levels is measured, and the data is plotted as a dose-response curve to determine the EC50 value of the agonist.
[35S]GTPγS Binding Assay
This assay directly measures the activation of G proteins coupled to the receptor of interest and is a crucial tool for confirming on-target activity, especially when used with tissues from knockout animals.
-
Membrane Preparation: Cell membranes are prepared from brain tissue (e.g., striatum) of both wild-type and GPR88 knockout mice.
-
Assay Reaction: The membranes are incubated with the test agonist at various concentrations in the presence of GDP and the non-hydrolyzable GTP analog, [35S]GTPγS.
-
Signal Detection: Agonist-induced activation of GPR88 promotes the exchange of GDP for [35S]GTPγS on the Gα subunit. The amount of bound [35S]GTPγS is quantified by scintillation counting after separating the membrane-bound radioactivity from the free radioligand.
-
Specificity Confirmation: A lack of [35S]GTPγS binding in membranes from GPR88 knockout mice in the presence of the agonist confirms that the observed G protein activation is GPR88-dependent.
Off-Target Selectivity Screening (CEREP Panel)
To assess the broader selectivity profile, agonists are often screened against a large panel of known biological targets.
-
Compound Submission: The test compound (e.g., RTI-13951-33) is submitted to a commercial service (e.g., Eurofins CEREP) for screening.
-
Panel Screening: The compound is tested at a fixed concentration (e.g., 10 µM) against a diverse panel of receptors, ion channels, and transporters.
-
Activity Measurement: The percentage of inhibition or stimulation is measured for each target in the panel.
-
Data Analysis: Significant interactions (typically >50% inhibition or stimulation) are flagged as potential off-target activities, providing a comprehensive selectivity profile.
Visualizing Key Processes
To further clarify the mechanisms and workflows involved in GPR88 agonist validation, the following diagrams are provided.
Caption: The GPR88 signaling cascade upon agonist binding.
Caption: Workflow for validating GPR88 agonist on-target specificity.
References
A Comparative Analysis of GPR88 Agonists: (1R,2R)-2-PCCA vs. RTI-13951-33
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the efficacy and pharmacological profiles of two notable GPR88 agonists: (1R,2R)-2-PCCA (also referred to as GPR88 agonist 2) and RTI-13951-33. This document summarizes key experimental data, outlines detailed methodologies, and visualizes relevant biological pathways to facilitate informed decisions in CNS drug discovery.
The G protein-coupled receptor 88 (GPR88), an orphan receptor predominantly expressed in the striatum, has emerged as a promising therapeutic target for a range of central nervous system (CNS) disorders, including addiction, psychosis, and motor control deficits.[1] The development of potent and selective agonists for GPR88 is a critical step in validating its therapeutic potential and elucidating its physiological functions. This guide focuses on a comparative analysis of two key synthetic agonists: (1R,2R)-2-PCCA and RTI-13951-33.
In Vitro Efficacy and Potency
Both (1R,2R)-2-PCCA and RTI-13951-33 are potent agonists of GPR88, mediating their effects through the Gαi/o signaling pathway, which leads to the inhibition of adenylyl cyclase and a subsequent reduction in intracellular cyclic adenosine monophosphate (cAMP) levels.[2][3] However, variations in their potency have been reported across different assay systems. RTI-13951-33 was developed as a second-generation agonist with improved drug-like properties.[4]
| Compound | Assay Type | Cell Line | Potency (EC50) | Reference |
| (1R,2R)-2-PCCA | GloSensor cAMP Assay | HEK293-GPR88 | 603 nM | |
| LANCE® Ultra cAMP Assay | PPLS-HA-GPR88 CHO | 56 nM | ||
| HTRF cAMP Assay | - | 3.1 nM | ||
| cAMP Assay | HEK293 cells | 116 nM (racemate) | ||
| RTI-13951-33 | cAMP Functional Assay | - | 25 nM | |
| cAMP Functional Assay | - | 45 nM |
Table 1: Comparison of in vitro potency of (1R,2R)-2-PCCA and RTI-13951-33 in various cAMP assays. The discrepancy in EC50 values for (1R,2R)-2-PCCA can be attributed to the different sensitivities of the assay systems used.
A direct comparison in a radioligand binding assay revealed that RTI-13951-33 has a binding affinity (Ki) of 224 nM, while (1R,2R)-2-PCCA has a slightly lower affinity with a Ki of 277 nM. In the same study, the functional potency (EC50) of RTI-13951-33 was 45 nM, compared to 74 nM for (1R,2R)-2-PCCA, indicating that RTI-13951-33 is approximately 1.6-fold more potent in this functional assay.
Pharmacokinetic Profile
A key differentiator between the two agonists lies in their pharmacokinetic properties. RTI-13951-33 was specifically designed to overcome the limitations of earlier GPR88 agonists like (1R,2R)-2-PCCA, which exhibited poor brain permeability. RTI-13951-33 demonstrates enhanced aqueous solubility and favorable pharmacokinetic properties, making it more suitable for in vivo behavioral assessments. In mouse pharmacokinetic studies, RTI-13951-33 showed poor metabolic stability with a short half-life of 0.7 hours. This led to the development of a successor, RTI-122, with improved metabolic stability.
In Vivo Efficacy in Preclinical Models of Alcohol Consumption
The therapeutic potential of GPR88 agonists has been notably investigated in the context of alcohol use disorder. RTI-13951-33 has been shown to significantly reduce alcohol self-administration and overall intake in a dose-dependent manner in rats, without affecting locomotion or sucrose self-administration. These effects were demonstrated to be GPR88-specific, as the compound was ineffective in GPR88 knockout mice.
In a study using the intermittent-access-two-bottle-choice paradigm in mice, RTI-13951-33 reduced excessive voluntary alcohol drinking. Furthermore, in a drinking-in-the-dark model, it decreased binge-like drinking behavior. When mice were trained for alcohol self-administration, RTI-13951-33 decreased the number of nose-pokes, suggesting a reduction in the motivation to obtain alcohol.
Signaling Pathway and Experimental Workflow
The activation of GPR88 by agonists initiates a signaling cascade that plays a crucial role in modulating neuronal activity.
The primary in vitro method for assessing the efficacy of GPR88 agonists is the cAMP assay, which measures the agonist-induced inhibition of adenylyl cyclase activity.
Experimental Protocols
cAMP Functional Assay
Objective: To determine the in vitro potency (EC50) of GPR88 agonists by measuring their ability to inhibit forskolin-stimulated cAMP production.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing human GPR88 are cultured in appropriate media.
-
Cell Seeding: Cells are seeded into 384-well plates and incubated overnight to allow for attachment.
-
Compound Preparation: GPR88 agonists ((1R,2R)-2-PCCA or RTI-13951-33) are serially diluted to create a concentration range.
-
Assay Procedure:
-
The growth medium is removed, and cells are incubated with a phosphodiesterase inhibitor (e.g., IBMX) in stimulation buffer to prevent cAMP degradation.
-
Forskolin is added to all wells (except for the negative control) to stimulate adenylyl cyclase and raise basal cAMP levels.
-
Varying concentrations of the GPR88 agonist are added to the respective wells.
-
-
cAMP Detection: After incubation, intracellular cAMP levels are measured using a homogenous time-resolved fluorescence (HTRF) or AlphaScreen-based detection kit according to the manufacturer's protocol.
-
Data Analysis: The fluorescence signal is converted to cAMP concentration. A concentration-response curve is generated by plotting the percentage of inhibition of forskolin-stimulated cAMP levels against the logarithm of the agonist concentration. The EC50 value is calculated using a non-linear regression analysis.
Alcohol Self-Administration in Rats
Objective: To evaluate the in vivo efficacy of GPR88 agonists in reducing alcohol-seeking and consumption behaviors.
Methodology:
-
Animals: Male Wistar or Long-Evans rats are typically used.
-
Apparatus: Standard operant conditioning chambers equipped with two levers, a liquid dispenser, and a cue light.
-
Training:
-
Acquisition: Rats are trained to press a lever to receive a sweetened alcohol solution (e.g., 10% sucrose and 10% ethanol). Training sessions are conducted daily.
-
Fading: The sucrose concentration is gradually reduced to zero to ensure that lever pressing is maintained by the pharmacological effects of ethanol alone.
-
-
Drug Administration: Once stable responding for ethanol is established, rats are administered either vehicle or RTI-13951-33 via intraperitoneal (i.p.) injection at various doses prior to the self-administration session.
-
Testing: The number of lever presses and the volume of ethanol consumed are recorded during the session.
-
Control Experiments: To assess for non-specific motor or motivational effects, the effect of the agonist on locomotion in an open-field test and on self-administration of a non-drug reward (e.g., sucrose solution) is also evaluated.
-
Data Analysis: The data are analyzed using appropriate statistical methods (e.g., ANOVA) to compare the effects of different doses of the agonist with the vehicle control.
Conclusion
Both (1R,2R)-2-PCCA and RTI-13951-33 are valuable pharmacological tools for studying the function of GPR88. While both are potent agonists, RTI-13951-33 offers significant advantages in terms of its in vivo applicability due to its improved pharmacokinetic properties. The demonstrated efficacy of RTI-13951-33 in preclinical models of alcohol use disorder highlights the therapeutic potential of targeting GPR88 for the treatment of addiction and other CNS disorders. Further research and development of GPR88 agonists with optimized drug-like properties will be crucial for their clinical translation.
References
- 1. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. An operant ethanol self-administration paradigm that discriminates between appetitive and consummatory behaviors reveals distinct behavioral phenotypes in commonly used rat strains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The GPR88 agonist RTI‐13951‐33 reduces alcohol drinking and seeking in mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Functional Activity of GPR88 Agonist 2 and Other Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro functional activity of GPR88 agonist 2 (also known as compound 53) alongside other commonly studied GPR88 agonists, 2-PCCA and RTI-13951-33. The data is presented across different assay platforms to facilitate a cross-validation of their activity. Detailed experimental protocols and signaling pathway diagrams are included to support researchers in the field of G protein-coupled receptor (GPCR) drug discovery.
GPR88 Agonist Activity: A Tabulated Comparison
The functional potencies of this compound, 2-PCCA, and RTI-13951-33 have been evaluated in assays that measure distinct steps in the Gαi/o signaling cascade. The following table summarizes the reported half-maximal effective concentrations (EC50) for these compounds in cAMP inhibition and [³⁵S]GTPγS binding assays.
| Compound | Assay Type | Cell/Tissue System | Reported EC50 |
| This compound (compound 53) | cAMP Functional Assay | Not Specified | 14 µM[1] |
| 2-PCCA | cAMP Functional Assay | HEK293 cells | 116 nM[1] |
| [³⁵S]GTPγS Binding Assay | Mouse Striatal Membranes | Data not available | |
| RTI-13951-33 | cAMP Functional Assay | Not Specified | 25 nM[1][2] |
| [³⁵S]GTPγS Binding Assay | Mouse Striatal Membranes | Data not available |
Note: The direct comparison of absolute EC50 values across different studies should be approached with caution due to potential variations in experimental conditions, such as cell lines, receptor expression levels, and specific assay reagents.
GPR88 Signaling and Assay Workflows
GPR88 is an orphan GPCR that primarily couples to the Gαi/o family of G proteins.[3] Activation of GPR88 by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (camp) levels. This canonical signaling pathway is the basis for the most common functional assays used to characterize GPR88 agonists.
References
Head-to-head comparison of novel GPR88 agonists
A Head-to-Head Comparison of Novel GPR88 Agonists for Researchers
Guide for Researchers, Scientists, and Drug Development Professionals
G protein-coupled receptor 88 (GPR88) is an orphan receptor predominantly expressed in the striatum, a critical brain region for motor control, cognition, and reward processing.[1] Its strategic location and role in modulating dopaminergic and glutamatergic signaling have positioned it as a promising therapeutic target for a range of neuropsychiatric and neurodegenerative disorders, including schizophrenia, Parkinson's disease, anxiety, and addiction.[2][3] The development of potent and selective agonists for GPR88 is a key objective for elucidating its physiological functions and unlocking its therapeutic potential.[4] This guide provides a head-to-head comparison of novel GPR88 agonists, supported by experimental data, and details the methodologies used for their characterization.
GPR88 Signaling Pathway
GPR88 primarily couples to inhibitory Gαi/o proteins.[2] Upon activation by an agonist, the receptor stimulates the exchange of GDP for GTP on the Gαi/o subunit, leading to the dissociation of the Gαi/o-GTP and Gβγ subunits. The activated Gαi/o-GTP subunit then inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP, a crucial second messenger, modulates the activity of downstream effectors like Protein Kinase A (PKA), ultimately influencing neuronal excitability. While the Gαi/o pathway is the canonical signaling route, research also investigates β-arrestin recruitment to GPR88 to explore potential biased agonism and other signaling outcomes.
Figure 1. GPR88 Gαi/o signaling pathway.
Performance Comparison of Novel GPR88 Agonists
Several distinct chemical scaffolds have been developed and optimized to yield potent GPR88 agonists. The primary measure of agonist performance is potency, typically reported as the half-maximal effective concentration (EC50), and efficacy (Emax), which reflects the maximal response an agonist can produce. These values are most commonly determined using in vitro cAMP accumulation assays. The table below summarizes quantitative data for prominent novel GPR88 agonists.
| Compound | Chemotype | Assay Type | Cell Line | Potency (EC50) | Efficacy (Emax) | Reference |
| (1R,2R)-2-PCCA | 2-PCCA Analogue | cAMP HTRF | - | 3.1 nM | - | |
| cAMP (GloSensor) | HEK293-hGPR88 | 603 nM | - | |||
| cAMP (Lance) | CHO-PPLS-HA-GPR88 | 56 nM | - | |||
| 2-AMPP | Phenylglycinol | - | - | 414 nM | - | |
| RTI-13951-33 | 2-PCCA Analogue | cAMP Functional | - | 25 nM | - | |
| [35S]GTPγS Binding | CHO-PPLS-HA-hGPR88 | 65 nM | - | |||
| RTI-122 | 2-PCCA Analogue | TR-FRET cAMP | CHO cells | 11 nM | - | |
| [35S]GTPγS Binding | CHO-PPLS-HA-hGPR88 | 12 nM | - | |||
| Compound 10 | (4-substituted-phenyl)acetamide | TR-FRET cAMP | CHO-GPR88 | 437 nM | - | |
| Compound 6 | Phenylglycinol Derivative | - | - | 14 nM | - |
Note: Assay conditions and cell lines can significantly influence measured potency values, making direct comparisons between different studies challenging. Data presented here is for comparative purposes.
Key Agonist Scaffolds:
-
2-PCCA Analogues : (1R,2R)-2-PCCA was the first potent small molecule GPR88 agonist identified. Extensive structure-activity relationship (SAR) studies on this scaffold have led to the development of highly potent and brain-penetrant compounds like RTI-13951-33 and RTI-122, which have shown efficacy in preclinical models of alcohol use disorder.
-
Phenylglycinol Derivatives (2-AMPP Analogues) : This distinct chemotype provided an alternative starting point for agonist development. Optimization of the 2-AMPP scaffold has yielded compounds with significantly improved potency.
-
(4-substituted-phenyl)acetamides : Representing a newer scaffold based on a "reversed amide" strategy, these compounds offer a novel chemical space for exploring GPR88 agonism.
Experimental Protocols
Standardized, robust assays are crucial for the characterization and comparison of novel agonists. The following sections detail the generalized protocols for the most common functional assays used in GPR88 drug discovery.
GPR88 cAMP Accumulation Assay
This assay quantifies the ability of an agonist to activate GPR88 and inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP.
Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound as a GPR88 agonist.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells are stably or transiently transfected with a plasmid encoding the human GPR88 receptor.
-
Assay Preparation: Cells are harvested and seeded into 384-well microplates. They are then pre-incubated with a phosphodiesterase (PDE) inhibitor, such as IBMX, to prevent the degradation of cAMP.
-
Forskolin Stimulation: To elevate basal cAMP levels, cells are stimulated with forskolin, a direct activator of adenylyl cyclase.
-
Compound Treatment: Test compounds are serially diluted and added to the cells. The plate is incubated to allow for GPR88 activation and subsequent inhibition of forskolin-stimulated cAMP production.
-
cAMP Detection: Intracellular cAMP levels are measured using a competitive immunoassay kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or a luminescence-based biosensor (e.g., GloSensor). In these assays, a labeled cAMP tracer competes with cellular cAMP for binding to a specific antibody.
-
Data Analysis: The signal is inversely proportional to the amount of cAMP produced in the cells. Data is normalized to controls (forskolin alone vs. vehicle). A dose-response curve is generated by plotting the response against the log concentration of the agonist to determine the EC50 and Emax values.
Figure 2. Generalized workflow for a GPR88 cAMP assay.
β-Arrestin Recruitment Assay
This assay measures the recruitment of the scaffolding protein β-arrestin to the activated GPR88 receptor, a key event in receptor desensitization and an indicator of potential biased signaling.
Objective: To determine if a GPR88 agonist induces β-arrestin recruitment and to quantify its potency for this pathway.
Methodology:
-
Cell Line: A specialized cell line (e.g., PathHunter® CHO-K1) is used, which is engineered to co-express GPR88 fused to a small enzyme fragment (ProLink, or PK) and β-arrestin fused to a larger, complementary enzyme fragment (Enzyme Acceptor, or EA).
-
Cell Plating: Cells are plated in a 384-well assay plate and incubated.
-
Agonist Stimulation: Test compounds are added in a concentration-response format to the cells and incubated to stimulate the receptor.
-
Recruitment and Complementation: Agonist binding to GPR88 induces a conformational change, leading to the recruitment of the β-arrestin-EA construct to the GPR88-PK construct at the plasma membrane. This proximity forces the complementation of the two enzyme fragments, forming an active β-galactosidase enzyme.
-
Signal Detection: A substrate for the active enzyme is added. The enzyme hydrolyzes the substrate, generating a chemiluminescent signal that is read on a plate reader.
-
Data Analysis: The intensity of the light signal is directly proportional to the amount of β-arrestin recruited. Dose-response curves are plotted to determine the EC50 for β-arrestin recruitment.
Figure 3. Workflow for a β-Arrestin recruitment assay.
References
Comparative analysis of GPR88 signaling bias
A Comparative Guide to GPR88-Mediated Signaling Bias
This guide provides a comparative analysis of the signaling mechanisms of the orphan G protein-coupled receptor (GPCR), GPR88. The focus is on the unique phenomenon of GPR88-mediated signaling bias, where the receptor's presence influences the functional selectivity of other GPCRs. This document is intended for researchers, scientists, and drug development professionals investigating GPCR pharmacology and neurotherapeutics.
Introduction to GPR88 and Signaling Bias
GPR88 is a brain-specific orphan GPCR with robust expression in the striatum, a key region for motor control, cognition, and reward.[1][2] It is implicated in a variety of neuropsychiatric disorders, making it an attractive therapeutic target.[1] While GPR88 is known to couple to Gαi/o proteins to inhibit cAMP production, its most distinctive feature is its ability to modulate the signaling of other GPCRs.[1][3]
"Signaling bias" or "functional selectivity" refers to the ability of a GPCR to differentially activate downstream signaling pathways, most commonly the G protein-dependent and β-arrestin-dependent pathways. Rather than ligands inducing signaling bias at GPR88 itself, current research indicates that GPR88 acts as a signaling "buffer" or modulator, imposing a bias on other GPCRs it interacts with. Specifically, GPR88 has been shown to inhibit both G protein and β-arrestin pathways of partner receptors, but its inhibitory effect on β-arrestin recruitment is often more profound and widespread.
GPR88 Signaling Pathways and Bias Induction
GPR88 influences the signaling of other GPCRs, such as opioid, dopamine, and muscarinic receptors, through direct and indirect interactions. It can form hetero-oligomers with nearby receptors, leading to a potent, proximity-dependent inhibition of their G protein signaling. Concurrently, GPR88 dampens β-arrestin recruitment to all tested GPCRs, regardless of physical proximity. This differential inhibition effectively biases the partner receptor's signaling away from the β-arrestin pathway.
Caption: GPR88 differentially inhibits partner GPCR signaling pathways.
Comparative Analysis of GPR88's Inhibitory Effects
The co-expression of GPR88 has been shown to blunt the signaling of multiple GPCRs. The table below summarizes these findings, highlighting the differential impact on G protein- versus β-arrestin-mediated pathways based on published in vitro studies.
| Partner GPCR | G Protein Pathway Inhibition | β-Arrestin Pathway Inhibition | Implied Bias | Reference |
| μ-Opioid Receptor (µOR) | Yes, sensitive to receptor expression levels. Can be overcome by increasing µOR expression. | Yes, profound inhibition. Less sensitive to receptor expression levels. | Towards G protein pathway (relative to β-arrestin) | |
| δ-Opioid Receptor (δOR) | Yes, G protein signaling is increased in Gpr88-/- mice. | Yes, agonist-induced internalization (a β-arrestin dependent process) is affected. | Towards G protein pathway (relative to β-arrestin) | |
| κ-Opioid Receptor (KOR) | Yes, co-expression inhibits KOR activation. | Inhibition is likely, consistent with general findings. | Towards G protein pathway (relative to β-arrestin) | |
| Dopamine D2 Receptor | Yes, via physical proximity. | Yes, general inhibition of β-arrestin recruitment observed. | Towards G protein pathway (relative to β-arrestin) | |
| Muscarinic M1/M4 Receptors | Yes, via physical proximity. | Yes, general inhibition of β-arrestin recruitment observed. | Towards G protein pathway (relative to β-arrestin) | |
| Adenosine A2A Receptor | Yes, via physical proximity. | Yes, general inhibition of β-arrestin recruitment observed. | Towards G protein pathway (relative to β-arrestin) |
Experimental Protocols
The characterization of GPR88-mediated signaling bias relies on a suite of cell-based assays to quantify distinct downstream pathways.
Protocol 1: G Protein Pathway Activation (cAMP Measurement)
This assay measures the inhibition of cyclic AMP (cAMP) production, a hallmark of Gαi/o protein activation.
-
Cell Culture and Transfection: HEK293FT cells are cultured and co-transfected with plasmids encoding the partner GPCR (e.g., µOR) and either an empty vector or a plasmid for GPR88.
-
Assay Preparation: 48 hours post-transfection, cells are washed and incubated in a stimulation buffer containing a phosphodiesterase inhibitor like IBMX (250 µM) to prevent cAMP degradation.
-
Stimulation: Cells are treated with forskolin (5 µM) to stimulate adenylyl cyclase and elevate cAMP levels. Concurrently, cells are treated with varying concentrations of the partner GPCR's agonist (e.g., DAMGO for µOR).
-
Detection: Intracellular cAMP levels are measured using a competitive immunoassay or a BRET-based biosensor like CAMYEL (cAMP sensor using YFP-Epac-RLuc).
-
Data Analysis: Dose-response curves are generated by plotting the agonist concentration against the inhibition of forskolin-stimulated cAMP levels. Potency (EC₅₀) and efficacy (Emax) values are calculated.
Protocol 2: β-Arrestin Recruitment (BRET Assay)
This assay measures the recruitment of β-arrestin to the activated GPCR using Bioluminescence Resonance Energy Transfer (BRET).
-
Cell Culture and Transfection: HEK293FT cells are co-transfected with three plasmids: the partner GPCR fused to a Renilla luciferase (e.g., µOR-Rluc8), β-arrestin-2 fused to a yellow fluorescent protein (e.g., Ypet-β-arr2), and either an empty vector or a GPR88 expression plasmid.
-
Assay Preparation: 48 hours post-transfection, cells are harvested, washed, and resuspended in a BRET buffer (e.g., HBSS).
-
Stimulation and Substrate Addition: Cells are distributed into a 96-well plate. The luciferase substrate (e.g., coelenterazine h) is added. Immediately after, cells are stimulated with varying concentrations of the partner GPCR's agonist.
-
Detection: Light emissions are measured simultaneously at two wavelengths (e.g., ~480 nm for luciferase and ~530 nm for YFP) using a BRET-compatible plate reader.
-
Data Analysis: The BRET ratio is calculated (YFP emission / Rluc emission). Dose-response curves are generated by plotting the agonist concentration against the change in the BRET ratio.
Experimental and Analytical Workflow
The process of identifying and quantifying GPR88-mediated signaling bias follows a structured workflow from experimental design to data interpretation.
Caption: A typical workflow for studying GPR88's effect on partner GPCRs.
References
- 1. Orphan Receptor GPR88 as an Emerging Neurotherapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gpr88 Deletion Impacts Motivational Control Without Overt Disruptions to Striatal Dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The orphan receptor GPR88 blunts the signaling of opioid receptors and multiple striatal GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
GPR88 Agonist 2 vs. Dopamine Receptor Modulators: A Comparative In Vivo Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vivo comparison of GPR88 agonist 2 and dopamine receptor modulators, focusing on their performance in preclinical models. The information is intended to support research and drug development efforts in neuropsychiatric and neurodegenerative disorders.
Introduction
The G-protein coupled receptor 88 (GPR88) and dopamine receptors are both pivotal players in central nervous system function, modulating key behaviors such as motor control, motivation, and reward. While dopamine receptor modulators are well-established therapeutic targets, the orphan receptor GPR88 is an emerging target of significant interest. This guide directly compares the in vivo effects of a representative GPR88 agonist, referred to as "this compound" (a potent and brain-penetrant agonist with an EC50 of 14 µM in a GPR88 cAMP functional assay), and other well-characterized GPR88 agonists like RTI-13951-33, with various dopamine receptor modulators.[1]
Signaling Pathways
GPR88 and dopamine receptors utilize distinct G-protein coupling to exert their effects on intracellular signaling cascades.
GPR88 Signaling Pathway
GPR88 primarily couples to Gαi/o proteins. Activation of GPR88 by an agonist leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular levels of cyclic AMP (cAMP). This reduction in cAMP modulates the activity of downstream effectors like Protein Kinase A (PKA), ultimately influencing neuronal excitability and neurotransmitter release.
Dopamine Receptor Signaling Pathways
Dopamine receptors are broadly classified into two families: D1-like (D1 and D5) and D2-like (D2, D3, and D4).
-
D1-like receptors couple to Gαs/olf proteins, which stimulate adenylyl cyclase, leading to an increase in cAMP levels and subsequent activation of PKA.
-
D2-like receptors , similar to GPR88, couple to Gαi/o proteins, inhibiting adenylyl cyclase and decreasing cAMP levels.
This opposing effect on cAMP levels is a fundamental difference in the signaling mechanisms of D1-like and D2-like dopamine receptors.
In Vivo Performance Comparison
The following tables summarize quantitative data from in vivo studies on GPR88 agonists and dopamine receptor modulators across different behavioral paradigms.
Locomotor Activity
GPR88 knockout mice exhibit hyperactivity, suggesting an inhibitory role for GPR88 in motor control.[2] Consistent with this, GPR88 agonists have been shown to reduce locomotor activity. Dopamine receptor modulators have complex, dose-dependent effects on locomotion, with D1 agonists generally increasing and D2 agonists having biphasic effects.
| Compound Class | Compound | Species | Dose | Route | Effect on Locomotion | % Change (approx.) | Reference |
| GPR88 Agonist | RTI-13951-33 | Mouse | 30 mg/kg | i.p. | Decrease | Significant reduction | [3] |
| GPR88 Agonist | RTI-13951-33 | Mouse | 60 mg/kg | i.p. | Decrease | Significant reduction | [3] |
| GPR88 Agonist | RTI-122 | Mouse | 10 mg/kg | i.p. | Decrease | Significant reduction | [4] |
| GPR88 Agonist | RTI-122 | Mouse | 20 mg/kg | i.p. | Decrease | Significant reduction | |
| Dopamine D1 Agonist | SKF-81297 | Mouse (WT) | 2.5 mg/kg | i.p. | Increase | - | |
| Dopamine D1 Agonist | SKF-81297 | Mouse (GPR88 KO) | 2.5 mg/kg | i.p. | Potentiated Increase | Heightened sensitivity | |
| Dopamine D2 Agonist | Quinpirole | Mouse (WT) | 0.1 mg/kg | i.p. | Decrease | Suppressed locomotion | |
| Dopamine D2 Agonist | Quinpirole | Mouse (GPR88 KO) | 0.1 mg/kg | i.p. | Increase | Robust hyperactivity | |
| Dopamine D2 Agonist | Quinpirole | Mouse | 1 mg/kg | i.p. | Biphasic (Initial decrease, then increase) | - |
Alcohol Consumption and Reward
GPR88 agonists have demonstrated efficacy in reducing alcohol intake and seeking behaviors in preclinical models. The role of dopamine receptors in alcohol reward is well-established, with both D1 and D2 receptor modulation affecting alcohol consumption.
| Compound Class | Compound | Species | Model | Dose | Route | Effect on Alcohol Consumption/Reward | % Change (approx.) | Reference |
| GPR88 Agonist | RTI-13951-33 | Rat | Alcohol Self-Administration | 10 mg/kg | i.p. | Decrease | Significant reduction | |
| GPR88 Agonist | RTI-13951-33 | Mouse | Drinking-in-the-Dark | 30 mg/kg | i.p. | Decrease | Significant reduction | |
| GPR88 Agonist | RTI-122 | Mouse | Two-Bottle Choice (4h) | 10 mg/kg | i.p. | Decrease (males) | Significant reduction | |
| GPR88 Agonist | RTI-122 | Mouse | Two-Bottle Choice (4h) | 20 mg/kg | i.p. | Decrease (males & females) | Significant reduction | |
| Dopamine D1 Agonist | SKF-38393 | Rat (HAD line) | Limited Access | 2-6 mg/kg | s.c. | Decrease | Dose-dependent reduction | |
| Dopamine D1 Agonist | SKF 82958 | Rat | Intermittent Access | - | - | Decrease | - | |
| Dopamine D2 Agonist | Quinpirole | Rat (HAD line) | Limited Access | 0.04-2.0 mg/kg | s.c. | Decrease | Dose-dependent reduction | |
| Dopamine D2 Agonist | Quinpirole | Rat | Alcohol Self-Administration (Intra-NAcc) | 1.0 µg | - | Increase | Biphasic effect | |
| Dopamine D1 Antagonist | SCH-23390 | Rat (HAD line) | Limited Access | 3-30 µg/kg | s.c. | Decrease | Dose-dependent reduction | |
| Dopamine D2 Antagonist | Raclopride | Rat | Alcohol Self-Administration (Intra-NAcc) | 0.1-1.0 µg | - | Decrease | - |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo findings. Below are representative protocols for key behavioral assays used to evaluate GPR88 agonists and dopamine receptor modulators.
Open Field Test
This assay assesses spontaneous locomotor activity and anxiety-like behavior.
Protocol Details:
-
Acclimation: Mice are habituated to the testing room for at least 30-60 minutes before the experiment to reduce stress.
-
Apparatus: A square arena (e.g., 40x40 cm) with walls to prevent escape, often equipped with infrared beams or a video tracking system.
-
Procedure:
-
Administer the test compound or vehicle via the appropriate route (e.g., intraperitoneal injection).
-
After a specified pre-treatment time, place the mouse in the center of the open field.
-
Record activity for a defined period (e.g., 60 minutes).
-
-
Data Analysis: Key parameters include total distance traveled, time spent in the center versus the periphery of the arena (an index of anxiety), and vertical activity (rearing).
Conditioned Place Preference (CPP)
This paradigm assesses the rewarding or aversive properties of a compound.
Protocol Details:
-
Apparatus: A two-compartment chamber with distinct visual and tactile cues in each compartment.
-
Phases:
-
Pre-Conditioning (Baseline): On day 1, mice are allowed to freely explore both compartments to determine any initial preference.
-
Conditioning: Over several days (e.g., 4-8 days), mice receive the test compound and are confined to one compartment, and receive vehicle and are confined to the other compartment on alternate sessions.
-
Test: On the final day, mice are placed back in the apparatus in a drug-free state with free access to both compartments. The time spent in each compartment is recorded.
-
-
Data Analysis: A significant increase in time spent in the drug-paired compartment compared to baseline indicates a rewarding effect (Conditioned Place Preference). A significant decrease indicates an aversive effect (Conditioned Place Aversion).
Conclusion
The in vivo data presented in this guide highlight the distinct yet sometimes overlapping pharmacological profiles of GPR88 agonists and dopamine receptor modulators. GPR88 agonists consistently demonstrate a reduction in locomotor activity and alcohol consumption, positioning them as promising candidates for disorders characterized by hyperactivity and addiction. Dopamine receptor modulators exhibit more complex effects, with D1 and D2 receptor subtypes often mediating opposing actions on motor control and reward.
The provided experimental protocols and signaling pathway diagrams offer a framework for designing and interpreting future in vivo studies. Direct, head-to-head comparative studies are warranted to fully elucidate the therapeutic potential of GPR88 agonists relative to established dopamine receptor modulators for specific CNS disorders.
References
- 1. drughunter.com [drughunter.com]
- 2. Orphan Receptor GPR88 as an Emerging Neurotherapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The GPR88 agonist RTI‐13951‐33 reduces alcohol drinking and seeking in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The GPR88 Agonist RTI‐122 Reduces Alcohol‐Related Motivation and Consumption - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Therapeutic Window of GPR88 Agonist 2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of GPR88 agonist 2 against other known GPR88 agonists, focusing on their therapeutic window. The information is compiled from preclinical data to assist researchers in evaluating the potential of these compounds for further development.
GPR88: A Promising Target for CNS Disorders
GPR88 is an orphan G protein-coupled receptor (GPCR) predominantly expressed in the striatum, a key brain region involved in motor control, cognition, and reward.[1][2] Its strategic location and involvement in crucial neural circuits have made it a promising therapeutic target for a range of central nervous system (CNS) disorders, including Parkinson's disease, schizophrenia, and substance use disorders.[2] GPR88 signaling is mediated through the Gαi/o pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[2]
Comparative Analysis of GPR88 Agonists
Several synthetic agonists targeting GPR88 have been developed and characterized. This section compares the in vitro potency and in vivo effects of "this compound" with other notable agonists: 2-PCCA, RTI-13951-33, and RTI-122.
In Vitro Potency
The half-maximal effective concentration (EC50) is a key measure of a drug's potency in vitro. The following table summarizes the reported EC50 values for the compared GPR88 agonists in cAMP functional assays.
| Agonist | EC50 (cAMP Assay) | Cell Line | Reference |
| This compound (compound 53) | 14 µM | HEK293 | [1] |
| 2-PCCA | 116 nM | HEK293 | |
| (1R,2R)-2-PCCA | 3.1 nM - 603 nM | Varies (HTRF, cell-based) | |
| RTI-13951-33 | 25 nM | Not Specified | |
| RTI-122 | 11 nM | Not Specified |
Note: The potency of (1R,2R)-2-PCCA, a specific diastereomer of 2-PCCA, shows significant variability depending on the assay format.
In Vivo Effects and Therapeutic Potential
Preclinical studies in animal models have provided initial insights into the therapeutic potential and possible side effects of these agonists.
| Agonist | In Vivo Effect | Animal Model | Key Findings | Reference |
| This compound | Data not available | - | - | - |
| 2-PCCA | Dose-dependent decrease in locomotor activity | Rats | Reduced methamphetamine-induced hyperactivity. Poor brain permeability limits its in vivo utility. | |
| RTI-13951-33 | Reduction in alcohol self-administration and intake | Rats, Mice | No significant effect on locomotion or sucrose self-administration at effective doses. | |
| RTI-122 | Attenuation of binge-like alcohol drinking | Mice | More effective than RTI-13951-33 in reducing alcohol intake. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used in the characterization of GPR88 agonists.
In Vitro cAMP Functional Assay
This assay is fundamental for determining the potency of GPR88 agonists by measuring their ability to inhibit cAMP production.
Objective: To determine the EC50 value of a GPR88 agonist.
Cell Line: HEK293 cells stably or transiently expressing the human GPR88 receptor and a cAMP biosensor (e.g., GloSensor-22F).
Protocol Outline:
-
Cell Culture: Culture the engineered HEK293 cells in appropriate media and conditions.
-
Cell Plating: Seed the cells into 96-well or 384-well plates and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the GPR88 agonist.
-
Stimulation: Treat the cells with the agonist dilutions in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Adenylyl Cyclase Activation: Stimulate the cells with forskolin to induce cAMP production.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA, or luminescence-based biosensor).
-
Data Analysis: Plot the cAMP levels against the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
In Vivo Behavioral Assessment: Locomotor Activity
This experiment assesses the effect of a GPR88 agonist on spontaneous and drug-induced locomotor activity, providing an initial indication of potential sedative or stimulant effects.
Objective: To evaluate the impact of a GPR88 agonist on locomotor activity.
Animal Model: Male Sprague-Dawley rats or C57BL/6 mice.
Protocol Outline:
-
Acclimation: Acclimate the animals to the testing environment (e.g., open-field arenas).
-
Drug Administration: Administer the GPR88 agonist via an appropriate route (e.g., intraperitoneal injection) at various doses. A vehicle control group should be included.
-
Locomotor Activity Monitoring: Place the animals in the open-field arenas and record their locomotor activity (e.g., distance traveled, rearing frequency) for a defined period using an automated tracking system.
-
Drug Interaction (Optional): To assess the effect on drug-induced hyperactivity, a psychostimulant like methamphetamine can be administered following the GPR88 agonist.
-
Data Analysis: Compare the locomotor activity between the different dose groups and the vehicle control using appropriate statistical tests (e.g., ANOVA).
Visualizing GPR88 Signaling and Experimental Workflow
Diagrams are provided to illustrate the GPR88 signaling pathway and a typical experimental workflow for agonist evaluation.
Caption: GPR88 Signaling Pathway.
Caption: Experimental Workflow for GPR88 Agonist Evaluation.
Conclusion
The available data indicates that while "this compound" shows activity at the GPR88 receptor, its potency is considerably lower than other reported agonists like 2-PCCA, RTI-13951-33, and RTI-122. The latter compounds have demonstrated promising in vivo effects, particularly in models of alcohol use disorder, with RTI-13951-33 showing a favorable profile of target engagement without significant off-target effects on locomotion. The poor brain permeability of early agonists like 2-PCCA highlights the importance of pharmacokinetic properties in the development of CNS-targeted drugs.
Further investigation into the therapeutic window of "this compound" would require comprehensive in vivo studies to assess its efficacy, safety, and pharmacokinetic profile. This comparative guide serves as a foundational resource for researchers to contextualize the performance of "this compound" and to inform the design of future experiments aimed at developing novel therapeutics targeting the GPR88 receptor.
References
Replicating GPR88 agonist 2 findings in different animal models
Initial inquiries into the specific in vivo findings for "GPR88 agonist 2," also identified as compound 53, did not yield published peer-reviewed studies detailing its effects in animal models. Its characterization appears limited to in vitro data, with a reported EC50 of 14 µM in a GPR88 cAMP functional assay. Therefore, a direct guide to replicating its in vivo findings is not feasible at this time.
This guide will instead provide a comparative overview of more extensively studied GPR88 agonists—RTI-13951-33, RTI-122, and 2-PCCA—in various animal models. This will allow researchers to understand the current landscape of GPR88 agonist research and provide a basis for designing future studies.
GPR88 Signaling Pathway
GPR88 is an orphan G protein-coupled receptor (GPCR) predominantly expressed in the striatum, a key region for motor control and cognitive functions.[1] It is established that GPR88 couples to Gαi/o proteins.[1][2][3][4] Activation of GPR88 by an agonist leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This signaling cascade ultimately modulates neuronal excitability.
References
- 1. Orphan Receptor GPR88 as an Emerging Neurotherapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, pharmacological characterization, and structure-activity relationship studies of small molecular agonists for the orphan GPR88 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of a Potent, Selective, and Brain-Penetrant Small Molecule that Activates the Orphan Receptor GPR88 and Reduces Alcohol Intake - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking GPR88 Agonist 2 Against Standard-of-Care Treatments for CNS Disorders
A Comparative Guide for Researchers and Drug Development Professionals
The G-protein coupled receptor 88 (GPR88), an orphan receptor predominantly expressed in the striatum, has emerged as a promising therapeutic target for a range of central nervous system (CNS) disorders. Its role in modulating neuronal activity has spurred the development of novel agonists. This guide provides a comparative analysis of a representative GPR88 agonist, referred to herein as "GPR88 Agonist 2" (also identified as compound 53), against current standard-of-care treatments for key CNS indications, including Alcohol Use Disorder (AUD), Schizophrenia, Parkinson's Disease, and Anxiety Disorders.[1][2]
While direct head-to-head clinical data is not yet available, this guide synthesizes existing preclinical evidence for GPR88 agonists and established clinical data for standard-of-care treatments to offer a framework for evaluation and future research.
Mechanism of Action: A Tale of Two Approaches
Standard-of-care treatments for CNS disorders typically target well-established neurotransmitter systems. In contrast, GPR88 agonists offer a novel mechanism by modulating the excitability of striatal neurons.
This compound acts as an agonist at the GPR88 receptor, which is coupled to Gi/o proteins.[3] Activation of GPR88 leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent modulation of downstream signaling pathways, ultimately resulting in reduced neuronal excitability.[3] This mechanism is believed to underlie its therapeutic potential in disorders characterized by striatal dysfunction.
Standard-of-Care Treatments employ diverse mechanisms:
-
Alcohol Use Disorder: Medications like naltrexone (an opioid antagonist) and acamprosate (an NMDA receptor modulator) aim to reduce cravings and the rewarding effects of alcohol.[4]
-
Schizophrenia: Antipsychotics primarily antagonize dopamine D2 receptors, with atypical antipsychotics also affecting serotonin receptors.
-
Parkinson's Disease: Levodopa, a dopamine precursor, and dopamine agonists directly replenish or mimic the action of dopamine to alleviate motor symptoms.
-
Anxiety Disorders: Selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs) enhance serotonergic and noradrenergic neurotransmission.
Comparative Efficacy: Preclinical Insights vs. Clinical Realities
Direct comparison of efficacy is challenging due to the differing stages of development. The evaluation of this compound is currently based on preclinical models, while standard-of-care treatments have extensive clinical data.
Alcohol Use Disorder
Preclinical studies using GPR88 agonists, such as RTI-13951-33 and RTI-122, have demonstrated promising results in animal models of AUD. These agonists have been shown to reduce alcohol self-administration, binge-like drinking, and alcohol-seeking behaviors. The effects appear to be specific to alcohol, as consumption of other rewarding substances like sucrose was not affected.
| Treatment Class | Compound | Key Preclinical/Clinical Efficacy Data |
| GPR88 Agonist | This compound (and proxies RTI-13951-33, RTI-122) | Reduces excessive voluntary alcohol drinking in mice. Decreases alcohol self-administration and motivation to seek alcohol in rats. |
| Opioid Antagonist | Naltrexone | Reduces heavy drinking days and relapse rates in patients with AUD. |
| NMDA Receptor Modulator | Acamprosate | Promotes abstinence in detoxified patients with AUD. |
Schizophrenia and Parkinson's Disease
The potential of GPR88 agonists in schizophrenia and Parkinson's disease is suggested by genetic studies and research on GPR88 knockout mice. GPR88 knockout mice exhibit behavioral abnormalities relevant to schizophrenia, which can be reversed by antipsychotic treatment. In a model of Parkinson's disease, genetic deletion of GPR88 enhanced the motor effects of L-DOPA while reducing dyskinesia, suggesting that GPR88 modulation could be a valuable adjunctive therapy. However, direct evidence of the efficacy of GPR88 agonists in preclinical models of these disorders is still emerging.
| Treatment Class | Compound/Treatment | Key Clinical Efficacy Data |
| GPR88 Agonist | This compound | Data from preclinical models of schizophrenia and Parkinson's disease is not yet established. |
| Antipsychotics | Typical and Atypical Antipsychotics | Effective in reducing positive symptoms (e.g., hallucinations, delusions) of schizophrenia. |
| Dopamine Precursor | Levodopa | The most effective treatment for motor symptoms of Parkinson's disease. |
| Dopamine Agonists | Pramipexole, Ropinirole | Provide significant improvement in motor function in Parkinson's disease. |
Experimental Protocols
In Vitro cAMP Functional Assay
-
Objective: To determine the potency of GPR88 agonists.
-
Methodology:
-
HEK293 cells stably expressing the human GPR88 receptor are cultured.
-
Cells are treated with varying concentrations of the GPR88 agonist.
-
Forskolin is added to stimulate adenylyl cyclase and increase intracellular cAMP levels.
-
The concentration of intracellular cAMP is measured using a competitive immunoassay (e.g., HTRF or ELISA).
-
The EC50 value (the concentration of agonist that produces 50% of the maximal inhibition of forskolin-stimulated cAMP accumulation) is calculated.
-
Mouse Model of Binge-Like Alcohol Drinking (Drinking in the Dark)
-
Objective: To evaluate the effect of GPR88 agonists on excessive alcohol consumption.
-
Methodology:
-
Mice are singly housed and given access to a bottle of 20% ethanol for 2-4 hours, starting 3 hours into the dark cycle.
-
This procedure is repeated for several days to establish a stable baseline of alcohol intake.
-
On the test day, mice are administered the GPR88 agonist or vehicle via intraperitoneal (i.p.) injection prior to the alcohol access period.
-
The amount of ethanol consumed is measured and compared between the treatment groups.
-
Signaling Pathways and Experimental Workflows
References
- 1. Orphan Receptor GPR88 as an Emerging Neurotherapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The discovery of potent agonists for GPR88, an orphan GPCR, for the potential treatment of CNS disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. droracle.ai [droracle.ai]
Safety Operating Guide
Essential Safety and Disposal Procedures for GPR88 Agonist 2
For researchers and scientists engaged in drug development, the proper handling and disposal of novel compounds like GPR88 agonist 2 are paramount for laboratory safety and environmental protection. This document provides a comprehensive guide to the disposal of this compound, grounded in established safety protocols for chemical waste management.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier. The SDS for "this compound" (CAS No. 2821859-71-4) should be the primary source of safety information.[1][2] General safety measures include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[3][4]
-
Avoid Contact: Prevent direct contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.[3]
-
Spill Management: In the event of a spill, absorb the material with an inert, non-combustible absorbent material (e.g., diatomite) and decontaminate the area, potentially with alcohol. Dispose of the contaminated material as hazardous waste.
Step-by-Step Disposal Protocol for this compound
The disposal of this compound must comply with local, state, and federal regulations. The following is a general procedural guide:
-
Waste Identification and Segregation:
-
Characterize the waste stream containing this compound. This includes the neat compound, solutions, and any contaminated labware.
-
Segregate the waste based on its components. For instance, separate organic solvent solutions from aqueous solutions. Halogenated and non-halogenated solvent wastes should also be collected in separate containers.
-
-
Container Selection and Labeling:
-
Use only chemically compatible and properly sealed containers for waste collection.
-
Clearly label the waste container with "Hazardous Waste" and a detailed description of its contents, including the name "this compound" and its concentration.
-
-
Waste Accumulation and Storage:
-
Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
Keep containers closed except when adding waste.
-
-
Disposal of Different Waste Forms:
-
Solid Waste: Collect unadulterated or expired solid this compound in a designated hazardous waste container.
-
Solutions:
-
Organic Solutions: Collect organic solvent solutions containing this compound in a designated solvent waste container. Do not mix with aqueous waste.
-
Aqueous Solutions: Collect aqueous solutions in a separate container for aqueous hazardous waste. Do not dispose of down the drain unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
-
Contaminated Labware:
-
Dispose of grossly contaminated disposable labware (e.g., pipette tips, tubes) as solid hazardous waste.
-
Decontaminate glassware by rinsing with a suitable solvent. The rinsate must be collected as hazardous waste. After thorough decontamination, the glassware can be washed and reused or disposed of according to standard laboratory procedures.
-
-
-
Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office or a licensed chemical waste disposal contractor.
-
Quantitative Data for this compound
The following table summarizes key quantitative information for this compound, also referred to as compound 53 in some literature.
| Property | Value | Reference |
| CAS Number | 2821859-71-4 | |
| Molecular Formula | C₂₆H₃₃N₅O₃ | |
| Molecular Weight | 463.57 g/mol | |
| Appearance | Solid, Off-white to light yellow | |
| EC₅₀ (cAMP assay) | 14 µM | |
| EC₅₀ ([³⁵S]GTPγS binding) | 8.9 µM | |
| Storage (Solid) | -20°C for 3 years | |
| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month |
Experimental Protocols and Visualizations
GPR88 Signaling Pathway
GPR88 is an orphan G protein-coupled receptor (GPCR) that is highly expressed in the striatum. Upon activation by an agonist, GPR88 couples to Gαi/o proteins, which in turn inhibit the enzyme adenylyl cyclase. This inhibition leads to a decrease in the intracellular concentration of cyclic AMP (cAMP), a key second messenger.
Caption: GPR88 receptor activation by an agonist leading to the inhibition of cAMP production.
Experimental Workflow: Chemical Waste Disposal
The proper disposal of chemical waste is a critical experimental protocol in any research setting. The following workflow outlines the logical steps for the disposal of this compound waste.
Caption: A logical workflow for the safe and compliant disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
